Tricarballylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTIIICEAUMSDG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O6-3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274224 | |
| Record name | 1,2,3-Propanetricarboxylic acid, ion(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18905-15-2 | |
| Record name | 1,2,3-Propanetricarboxylic acid, ion(3-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18905-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Propanetricarboxylic acid, ion(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tricarballylate: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylate, known systematically as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant implications in biochemistry and toxicology.[1][2] It is recognized primarily as a competitive inhibitor of the enzyme aconitase, a key component of the citric acid cycle.[2][3] This inhibitory action disrupts cellular metabolism and is the basis for its toxic effects, particularly in ruminant animals where it is produced by rumen microorganisms from trans-aconitate found in grasses.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, and biological interactions of this compound, along with relevant experimental protocols.
Chemical Structure and Nomenclature
This compound is a simple, achiral molecule consisting of a three-carbon propane (B168953) backbone with a carboxyl group attached to each carbon atom. Its structure is similar to citric acid, but it lacks the hydroxyl group on the central carbon, a feature crucial for its role as an enzyme inhibitor.[2]
IUPAC Name: Propane-1,2,3-tricarboxylic acid[6]
Synonyms: Tricarballylic acid, Carballylic acid, β-Carboxyglutaric acid[1][7]
Chemical Formula: C₆H₈O₆[7]
CAS Number: 99-14-9[7]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of tricarballylic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 176.12 g/mol | [8] |
| Melting Point | 156-161 °C | [1][9] |
| Water Solubility | 500 mg/mL at 18°C | [10][11] |
| pKₐ₁ | 3.49 (at 30°C) | [7][11] |
| pKₐ₂ | 4.58 (at 30°C) | [7][11] |
| pKₐ₃ | 5.83 (at 30°C) | [7][11] |
Synthesis and Natural Occurrence
Synthesis: Tricarballylic acid can be synthesized through several laboratory methods:
-
Hydrolysis of 1,2,3-tricyanopropane: This method involves the hydrolysis of the nitrile groups to carboxylic acids.
-
Reduction of aconitic acid: Aconitic acid can be reduced to tricarballylic acid using sodium amalgam or through electrolytic reduction.[12]
-
From fumaric acid: A two-step synthesis starting from fumaric acid has also been described.[1]
-
Modern Approaches: More recent methods focus on the direct conversion from citric acid esters using bifunctional catalysts to avoid unwanted side reactions.[8]
Natural Occurrence: this compound is not a common metabolite in most organisms. Its primary natural source is the metabolic activity of microorganisms in the rumen of cattle and sheep, where it is produced from the reduction of trans-aconitic acid present in forage grasses.[5] It can also be found in some food products as a result of processing, such as in beet and maple sugar refining, or as a breakdown product of fumonisin mycotoxins which can contaminate corn.[13]
Biological Role and Toxicology
The primary biological significance of this compound lies in its potent and competitive inhibition of the enzyme aconitase (aconitate hydratase).[3][5] Aconitase is a crucial enzyme in the citric acid cycle (Krebs cycle), where it catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via the intermediate cis-aconitate.[2]
This compound's structural similarity to citrate allows it to bind to the active site of aconitase. However, the absence of a hydroxyl group prevents the dehydration-rehydration reaction from proceeding, effectively blocking the enzyme's catalytic activity.[2] This inhibition disrupts the citric acid cycle, leading to a decrease in cellular energy production and an accumulation of citrate.
The toxic effects of this compound are most pronounced in ruminants, where its production in the rumen can lead to a condition known as "grass tetany." This is characterized by acute magnesium deficiency, as this compound is a strong chelator of divalent cations like magnesium, leading to their reduced absorption and increased excretion.[4][14]
Caption: Inhibition of Aconitase by this compound.
Experimental Protocols
Aconitase Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on aconitase activity. The assay is based on monitoring the formation of cis-aconitate from isocitrate, which absorbs light at 240 nm.[15]
Materials:
-
Purified aconitase enzyme
-
Isocitrate solution (substrate)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the isocitrate solution.
-
Add varying concentrations of the this compound inhibitor to the reaction mixture in different wells or cuvettes. Include a control with no inhibitor.
-
Initiate the reaction by adding a fixed amount of the aconitase enzyme to each well/cuvette.
-
Immediately begin monitoring the increase in absorbance at 240 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to determine the inhibitory constant (Kᵢ).
Quantification of this compound in Biological Samples by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of organic acids, including this compound, in biological matrices such as plasma, urine, or rumen fluid.
General Workflow:
-
Sample Preparation:
-
Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile (B52724) or perchloric acid) followed by centrifugation.
-
The supernatant may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.
-
The final extract is typically dissolved in the mobile phase.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into the HPLC system.
-
Separation is typically achieved using a reversed-phase C18 column.
-
The mobile phase is usually an acidic aqueous buffer (e.g., phosphate (B84403) buffer with a low pH) mixed with an organic modifier like acetonitrile or methanol. An isocratic or gradient elution can be used.
-
-
Detection:
-
UV detection at a low wavelength (e.g., 210 nm) is often used for carboxylic acids.
-
For higher sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) is the preferred method.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the biological sample is determined by comparing its peak area to the calibration curve.
-
Caption: HPLC Workflow for this compound Analysis.
Conclusion
This compound is a molecule of significant interest due to its specific and potent inhibition of aconitase, a vital enzyme in central metabolism. Understanding its chemical properties, synthesis, and biological interactions is crucial for researchers in toxicology, animal science, and drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into the effects and quantification of this important tricarboxylic acid.
References
- 1. US3594415A - Tricarballylic acids - Google Patents [patents.google.com]
- 2. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The FAD-Dependent this compound Dehydrogenase (TcuA) Enzyme of Salmonella enterica Converts this compound into cis-Aconitate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRICARBALLYLIC ACID CAS#: 99-14-9 [amp.chemicalbook.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. V.—The synthesis of alkyltricarballylic acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 10. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 11. TRICARBALLYLIC ACID | 99-14-9 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. nutripath.com.au [nutripath.com.au]
- 15. researchgate.net [researchgate.net]
Synthesis of Tricarballylate from Citric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricarballylate and its esters are valuable compounds in various industrial and pharmaceutical applications, serving as effective plasticizers and versatile chemical building blocks. Derived from the abundant and renewable resource citric acid, their synthesis represents a key area in green chemistry. This technical guide provides an in-depth overview of the primary synthetic pathways for converting citric acid into this compound esters. It details two principal strategies: the sequential dehydration-hydrogenation of citric acid to tricarballylic acid followed by esterification, and an alternative route involving the initial esterification of citric acid to citrate (B86180) esters, which then undergo dehydration and hydrogenation. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes process diagrams to elucidate the reaction workflows and pathways, offering a comprehensive resource for professionals in chemical synthesis and drug development.
Introduction
The increasing demand for sustainable and biocompatible materials has driven research into the utilization of renewable feedstocks for chemical synthesis. Citric acid, a readily available and inexpensive commodity chemical produced by fermentation, is an excellent platform molecule for conversion into high-value products. Tricarballylic acid (propane-1,2,3-tricarboxylic acid, PTA) and its corresponding esters, tricarballylates, are significant derivatives of citric acid. This compound esters, in particular, have garnered attention as non-toxic, bio-based plasticizers, presenting a safer alternative to traditional phthalate-based plasticizers.[1]
The core transformation from citric acid to tricarballylic acid involves the reductive removal of the tertiary hydroxyl group. This guide outlines the two predominant catalytic pathways to achieve this conversion and the subsequent esterification to yield tricarballylates.
Synthetic Pathways and Core Logic
There are two primary pathways for the synthesis of this compound esters from citric acid, differing in the sequence of the dehydration-hydrogenation and esterification steps.[1][2]
Pathway A: Dehydration-Hydrogenation followed by Esterification ("Top Pathway") This is the most direct route to tricarballylic acid, which is then esterified.
-
Dehydration: Citric acid is first dehydrated to form aconitic acid.
-
Hydrogenation: The double bond in aconitic acid is then hydrogenated to yield tricarballylic acid.
-
Esterification: The three carboxylic acid groups of tricarballylic acid are esterified to produce the final this compound ester.
A potential challenge in this pathway is the spontaneous decarboxylation of the aconitic acid intermediate, which can lead to the formation of methylsuccinic acid as an undesired byproduct.[1][2]
Pathway B: Esterification followed by Dehydration-Hydrogenation ("Bottom Pathway") This route reverses the sequence to protect the carboxylic acid groups and prevent decarboxylation.
-
Esterification: Citric acid is first esterified to form a citrate ester.
-
Dehydration: The citrate ester is then dehydrated to an aconitate ester.
-
Hydrogenation: The aconitate ester is subsequently hydrogenated to the final this compound ester.
This approach circumvents the issue of decarboxylation by protecting the acid functionalities as esters.[1]
Experimental Protocols
Synthesis of Tricarballylic Acid via One-Pot Dehydration-Hydrogenation (Pathway A)
This protocol describes a robust one-pot method using a stable, bifunctional catalyst. High yields of tricarballylic acid can be achieved over multiple catalyst cycles.[3]
Catalyst System: 0.6 wt% Pd on hydrous niobium pentoxide (Pd/Nb₂O₅·nH₂O). This bifunctional catalyst provides both the acid sites for dehydration and the metal sites for hydrogenation in close proximity, which enhances selectivity.[2]
Experimental Workflow:
Protocol:
-
Reactor Loading: In a high-pressure autoclave reactor, add citric acid (0.2 mmol), deionized water (2 mL), and the 0.6 wt% Pd/Nb₂O₅·nH₂O catalyst (0.1 g).
-
Reaction Setup: Seal the reactor. Purge the system three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor to 10 bar with hydrogen. Begin stirring and heat the reactor to 160°C.
-
Reaction: Maintain the reaction conditions for 20 hours.
-
Cooldown and Work-up: After 20 hours, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.
-
Product Isolation: Open the reactor and filter the reaction mixture to separate the solid catalyst. The aqueous solution contains the tricarballylic acid product.
-
Analysis: The yield and purity of the tricarballylic acid can be determined by techniques such as ¹H NMR spectroscopy.
Fischer Esterification of Tricarballylic Acid (Pathway A Conclusion)
This protocol details the conversion of the synthesized tricarballylic acid into its corresponding esters, such as tributyl propane-1,2,3-tricarboxylate (TBPTC).[4]
Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine tricarballylic acid (20 mmol), the desired alcohol (e.g., n-butanol, 50 mL), cyclohexane (B81311) (50 mL, as an entrainer), and p-toluenesulfonic acid (p-TSA, 0.2 g, as a catalyst).
-
Reaction: Heat the mixture to reflux (approximately 130°C) and stir vigorously. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction for 4 hours or until no more water is collected.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent and excess alcohol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be further purified if necessary, for example, by vacuum distillation.
Synthesis of this compound Esters from Citrate Esters (Pathway B)
This one-pot protocol is highly effective for converting various citrate esters directly into this compound esters, achieving high yields.[1][5]
Catalyst System: 0.2 wt% Pd/Nb₂O₅·nH₂O.
Protocol:
-
Reactor Loading: In a high-pressure autoclave reactor, dissolve the starting citrate ester (e.g., triethyl citrate) in methylcyclohexane (B89554) to a concentration of 0.1 M (e.g., 0.2 mmol in 2 mL). Add the 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst (0.1 g).
-
Reaction Setup: Seal the reactor and purge the system with nitrogen and then hydrogen as described in Protocol 3.1.
-
Pressurization and Heating: Pressurize the reactor to 20 bar with hydrogen. Begin stirring and heat the reactor to the desired temperature (optimization may be required, typically between 160-200°C).
-
Reaction: Maintain the reaction conditions for 20 hours.
-
Cooldown and Work-up: Follow the cooling and depressurization procedure as described in Protocol 3.1.
-
Product Isolation and Analysis: Filter the reaction mixture to remove the catalyst. The filtrate, containing the this compound ester in methylcyclohexane, can be analyzed directly by gas chromatography (GC) or NMR after solvent evaporation.
Quantitative Data Summary
The following tables summarize the reported yields for the synthesis of tricarballylic acid and various this compound esters under different catalytic systems and conditions.
Table 1: Synthesis of Tricarballylic Acid (PTA) from Citric Acid
| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | PTA Yield (%) | Reference |
| H-Beta Zeolite + Pd/C | Water | 160 | 10 | 20 | 85 | [3][6] |
| 0.6 wt% Pd/Nb₂O₅·nH₂O | Water | 160 | 10 | 20 | >90 | [3] |
Table 2: One-Pot Synthesis of this compound Esters from Citrate Esters
| Substrate (Citrate Ester) | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Product Yield (%) | Reference |
| Triethyl Citrate (TEC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 180 | 20 | 20 | 91 | [1][5] |
| Tributyl Citrate (TBC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 200 | 20 | 20 | 93 | [1] |
| Trimethyl Citrate (TMC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 160 | 20 | 20 | 88 | [1] |
Conclusion
The conversion of citric acid to this compound esters is a promising route for the production of bio-based chemicals and materials. This guide has detailed two primary catalytic strategies, providing comprehensive, step-by-step experimental protocols for each. The one-pot dehydration-hydrogenation of citric acid using a robust Pd/Nb₂O₅·nH₂O catalyst offers a high-yield pathway to tricarballylic acid, a key intermediate. Alternatively, the direct conversion of citrate esters to this compound esters using a similar bifunctional catalyst provides an elegant solution to prevent side reactions, achieving excellent yields of up to 93%. The choice of pathway may depend on the desired final product, available equipment, and economic considerations. The data and methodologies presented herein serve as a valuable technical resource for researchers and professionals aiming to develop and optimize sustainable chemical processes.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
- 3. Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Tricarballylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a naturally occurring tricarboxylic acid with significant implications in biochemistry and animal health. Its discovery and history are intertwined with the foundational period of organic chemistry in the 19th century. This document provides a comprehensive overview of the discovery, synthesis, and biological significance of tricarballylate. It details the historical context of its identification, outlines various methods for its chemical synthesis with specific experimental protocols, and explores its role as a competitive inhibitor of the Krebs cycle enzyme aconitase. Quantitative data on its properties, synthesis yields, and inhibitory effects are presented in structured tables. Furthermore, key biochemical pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its function and historical investigation.
Discovery and History
While a definitive singular "discovery" paper for tricarballylic acid is not readily apparent in modern databases, historical chemical literature from the 19th century points to its emergence during a period of intense investigation into natural organic acids. Its structural relationship to the well-known citric and aconitic acids suggests its identification likely arose from studies on these compounds. By the early 20th century, the synthesis of its derivatives was being described, indicating that tricarballylic acid itself was an established compound within the field of organic chemistry.[1]
Early research into the composition of sugar beets and other plants likely led to its isolation and characterization.[2][3] The work of pioneering chemists such as Justus von Liebig and his contemporaries in Germany laid the groundwork for the systematic study of organic acids, creating the intellectual and technical environment for the identification of compounds like this compound.[4][5][6]
A significant chapter in the history of this compound research opened with the investigation of "grass tetany," a metabolic disease in ruminants characterized by magnesium deficiency.[7] Researchers discovered that microorganisms in the rumen can convert trans-aconitate, found in high concentrations in certain grasses, into this compound.[8] This discovery highlighted the toxicological importance of this compound, as it was found to chelate magnesium and inhibit a key metabolic enzyme.[9]
Physicochemical Properties
Tricarballylic acid is a white crystalline solid with the chemical formula C₆H₈O₆. It is soluble in water and has a melting point in the range of 156-161 °C.[10]
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₆ | [11] |
| Molar Mass | 176.12 g/mol | [10] |
| Melting Point | 156-161 °C | [10] |
| Water Solubility | Soluble | [11] |
| CAS Number | 99-14-9 | [11] |
Chemical Synthesis
Several methods have been developed for the chemical synthesis of tricarballylic acid. The choice of method often depends on the desired scale and available starting materials.
Reduction of Aconitic Acid
A common laboratory method involves the reduction of aconitic acid. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium amalgam.
Experimental Protocol: Catalytic Hydrogenation of Aconitic Acid
-
Preparation: A solution of aconitic acid (1 mole) in a suitable solvent (e.g., water or ethanol) is prepared.
-
Catalyst: A palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the aconitic acid) is added to the solution.
-
Hydrogenation: The mixture is placed in a hydrogenation apparatus and subjected to hydrogen gas at a pressure of 3-4 atmospheres.
-
Reaction Conditions: The reaction is typically stirred at room temperature for 4-6 hours, or until the theoretical amount of hydrogen has been consumed.
-
Work-up: The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude tricarballylic acid.
-
Purification: The crude product can be recrystallized from hot water to yield pure tricarballylic acid.
Hydrolysis of Triesters
Tricarballylic acid can also be synthesized by the hydrolysis of its corresponding tri-esters, such as triethyl this compound.
Experimental Protocol: Hydrolysis of Triethyl this compound
-
Reaction Setup: Triethyl this compound (1 mole) is mixed with an excess of a strong base, such as a 20% aqueous solution of sodium hydroxide.
-
Hydrolysis: The mixture is heated under reflux for 2-3 hours to ensure complete saponification of the ester groups.
-
Acidification: After cooling, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid, until the pH is approximately 1. This protonates the carboxylate salts, precipitating the tricarballylic acid.
-
Isolation: The precipitated tricarballylic acid is collected by filtration and washed with cold water to remove any remaining salts.
-
Purification: The product is then dried, and can be further purified by recrystallization from water.
From Citric Acid
A more recent and green chemistry approach involves the selective defunctionalization of citric acid. This method utilizes a one-pot dehydration-hydrogenation process.[12]
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Reduction | Aconitic Acid | H₂, Pd/C | High | [12] |
| Hydrolysis | Triethyl this compound | NaOH, HCl | Quantitative | - |
| Dehydration-Hydrogenation | Citric Acid | H-Beta zeolite, Pd/C | Up to 85% | [12] |
Biological Significance and Signaling Pathway Inhibition
The primary biological significance of this compound lies in its ability to act as a competitive inhibitor of the enzyme aconitase (also known as aconitate hydratase).[8][13][14] Aconitase is a key enzyme in the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle), where it catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate.[15]
By binding to the active site of aconitase, this compound prevents the normal substrate, citrate, from binding, thus inhibiting the cycle. This inhibition leads to an accumulation of citrate and a depletion of downstream intermediates, disrupting cellular energy metabolism.
Aconitase Inhibition Kinetics
This compound is a competitive inhibitor of aconitase when citrate or isocitrate are the substrates.[13] However, it acts as a non-competitive inhibitor when cis-aconitate is the substrate.[13]
| Parameter | Value | Substrate | Reference |
| Kᵢ (Inhibition Constant) | 0.52 mM | Citrate | [3] |
| Inhibition Type | Competitive | Citrate/Isocitrate | [13] |
| Inhibition Type | Non-competitive | cis-Aconitate | [13] |
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the Krebs cycle by this compound.
Experimental Workflows
Workflow for Aconitase Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory effect of this compound on aconitase activity.
Conclusion
Tricarballylic acid, from its likely discovery in the 19th century to its modern relevance in animal health and biochemistry, represents a molecule of significant scientific interest. Its role as a competitive inhibitor of aconitase provides a clear example of how a small molecule can disrupt a fundamental metabolic pathway. The established methods for its synthesis allow for its continued study and potential application in various fields. This guide has provided a detailed overview of the historical, chemical, and biological aspects of this compound, offering a valuable resource for researchers and professionals in the life sciences.
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assbt.org [assbt.org]
- 3. Phenolic compounds of sugar beet (Beta vulgaris L.): Separation method, chemical characterization, and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Justus von Liebig - Wikipedia [en.wikipedia.org]
- 5. britannica.com [britannica.com]
- 6. encyclopedia.com [encyclopedia.com]
- 7. Khan Academy [khanacademy.org]
- 8. The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auguste André Thomas Cahours - preview & related info | Mendeley [mendeley.com]
- 10. 1911 Encyclopædia Britannica/Liebig, Justus von - Wikisource, the free online library [en.wikisource.org]
- 11. Tricarballylic acid [webbook.nist.gov]
- 12. Justus von Liebig: The Chemistry of Education | About the Hero | Lowell Milken Center [lowellmilkencenter.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Tricarballylate as a Competitive Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricarballylate, a tricarboxylic acid found in certain plants and produced by rumen microorganisms, is a known competitive inhibitor of key enzymes in central metabolic pathways. This technical guide provides an in-depth analysis of this compound's role as an enzyme inhibitor, with a primary focus on its interaction with aconitase and ATP-citrate lyase. This document outlines the mechanism of inhibition, presents available quantitative data, details relevant experimental protocols, and visualizes the affected metabolic pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development.
Introduction
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a non-metabolizable organic acid. Its structural similarity to citrate (B86180) and isocitrate, key intermediates in the citric acid cycle, forms the basis of its function as a competitive enzyme inhibitor. By binding to the active sites of specific enzymes, this compound can modulate critical cellular processes, including energy production and fatty acid synthesis. Understanding the kinetics and mechanisms of this inhibition is crucial for applications ranging from toxicology to therapeutic development.
The primary enzyme target of this compound is aconitase (aconitate hydratase; EC 4.2.1.3), an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate in the citric acid cycle.[1][2] this compound has also been identified as an inhibitor of ATP-citrate lyase (ACLY; EC 2.3.3.8), a key enzyme in lipogenesis that cleaves citrate to generate acetyl-CoA for fatty acid and cholesterol biosynthesis.[3]
This guide will delve into the specifics of these interactions, providing the available quantitative data and methodologies to facilitate further research in this area.
Mechanism of Competitive Inhibition by this compound
Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, reversibly binds to the active site of an enzyme, preventing the substrate from binding.[4] In the case of this compound, its three carboxyl groups mimic the binding of citrate and isocitrate to the active site of enzymes like aconitase.
The binding of this compound to the enzyme is a reversible process, and the level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. By increasing the substrate concentration, the effects of a competitive inhibitor can be overcome.[4] The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to double the apparent Michaelis constant (Km) of the substrate.
Quantitative Data for this compound Inhibition
The inhibitory effect of this compound has been quantified primarily for its action on aconitase. The available data is summarized in the table below.
| Enzyme Target | Organism/Tissue Source | Inhibitor | Inhibition Type | Ki Value | IC50 Value | Reference |
| Aconitase (EC 4.2.1.3) | Ruminant Tissues | This compound | Competitive | 0.52 mM | N/A | [1][2] |
| ATP-Citrate Lyase (EC 2.3.3.8) | Rat Liver | This compound | Inhibitor | Not Reported | Not Reported | [3] |
N/A: Not Available in the reviewed literature.
Impact on Metabolic Pathways
The inhibition of aconitase by this compound directly impacts the citric acid cycle (Krebs cycle) , a central metabolic pathway for cellular respiration. Aconitase catalyzes the conversion of citrate to isocitrate. By competitively inhibiting this step, this compound can lead to an accumulation of citrate and a depletion of downstream intermediates, thereby affecting the overall flux of the cycle and cellular energy production.
Inhibition of ATP-citrate lyase by this compound affects lipogenesis . This enzyme provides the acetyl-CoA necessary for the synthesis of fatty acids and cholesterol in the cytoplasm. By blocking this step, this compound can potentially reduce the production of these essential lipids.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of enzyme inhibition kinetics. Below are methodologies for assessing the inhibitory effect of this compound on aconitase and ATP-citrate lyase.
Aconitase Inhibition Assay
The following protocol is based on the methodology likely used in the study by Russell et al. (1986), which first reported the Ki value for this compound's inhibition of aconitase.[1]
Objective: To determine the inhibition constant (Ki) of this compound for aconitase.
Materials:
-
Purified aconitase
-
Citrate (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 240 nm (for the formation of cis-aconitate)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified aconitase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the measurement period.
-
Reagent Preparation:
-
Prepare a series of citrate solutions of varying concentrations in the assay buffer.
-
Prepare a series of this compound solutions of varying concentrations in the assay buffer.
-
-
Assay Setup:
-
Set up a series of reactions in cuvettes. Each series should correspond to a fixed concentration of this compound (including a control with no inhibitor).
-
Within each series, vary the concentration of the substrate (citrate).
-
To each cuvette, add the assay buffer, the appropriate concentration of this compound, and the appropriate concentration of citrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the aconitase solution to each cuvette.
-
Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 240 nm over time. This corresponds to the formation of the intermediate, cis-aconitate.
-
Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten plots.
-
Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax).
-
Determine the apparent Km (Kmapp) for each inhibitor concentration from the x-intercept (-1/Kmapp).
-
Plot the Kmapp values against the inhibitor concentration ([I]). The slope of this line will be Km/Ki. The Ki can then be calculated.
-
ATP-Citrate Lyase Inhibition Assay
The following is a representative protocol for an ATP-citrate lyase inhibition assay, based on established methods.[5]
Objective: To determine the inhibitory effect of this compound on ATP-citrate lyase activity.
Materials:
-
Purified ATP-citrate lyase
-
Citrate, Coenzyme A (CoA), and ATP (substrates)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl₂ and DTT)
-
Coupling enzyme: Malate dehydrogenase (MDH)
-
NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme and Reagent Preparation: Prepare stock solutions of ATP-citrate lyase, substrates, inhibitor, MDH, and NADH in the assay buffer.
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the assay buffer, ATP, CoA, citrate, NADH, and MDH.
-
Add varying concentrations of this compound to the wells (including a no-inhibitor control).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding ATP-citrate lyase.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The reaction catalyzed by ATP-citrate lyase produces oxaloacetate, which is then reduced to malate by MDH, consuming NADH in the process.
-
Calculate the initial reaction velocity from the rate of NADH consumption.
-
-
Data Analysis:
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (citrate) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots as described for the aconitase assay.
-
Experimental Workflow Visualization
The general workflow for determining the inhibition constant (Ki) of a competitive enzyme inhibitor involves a series of systematic steps from experimental design to data analysis.
Conclusion
This compound serves as a valuable tool compound for studying the roles of aconitase and ATP-citrate lyase in cellular metabolism. Its well-characterized competitive inhibition of aconitase provides a clear example of this mode of enzyme regulation. While its inhibitory effect on ATP-citrate lyase is documented, further quantitative analysis is required to fully elucidate the kinetics of this interaction. The methodologies and data presented in this guide offer a foundation for researchers to explore the multifaceted roles of this compound as an enzyme inhibitor and its potential applications in various fields of biological and medical research.
References
- 1. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and hydroxycitrate: substrate and inhibitor of ATP: citrate oxaloacetate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 5. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tricarballylate in the Citric Acid Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricarballylate, a structural analog of citrate (B86180), serves as a notable modulator of core metabolic processes, particularly the citric acid cycle. This technical guide provides an in-depth analysis of the function of this compound, focusing on its role as a competitive inhibitor of aconitase and its impact on mitochondrial citrate transport. Detailed experimental methodologies are presented to enable the replication and further investigation of these effects. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
The citric acid cycle, or Krebs cycle, is a fundamental metabolic pathway essential for cellular respiration and energy production. A key enzyme in this cycle is aconitase (aconitate hydratase), which catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate. Due to its structural similarity to citrate, this compound acts as a competitive inhibitor of aconitase, thereby disrupting the normal flow of the citric acid cycle. Furthermore, this compound has been shown to affect the transport of citrate across the inner mitochondrial membrane, a critical step for various biosynthetic pathways, including fatty acid synthesis. Understanding the precise mechanisms by which this compound exerts these effects is crucial for research in metabolic regulation and has implications for drug development targeting metabolic pathways.
Mechanism of Action of this compound
Inhibition of Aconitase
This compound's primary and most well-characterized function in the context of the citric acid cycle is the competitive inhibition of aconitase. By binding to the active site of the enzyme, this compound prevents the binding of the natural substrate, citrate, thus halting the conversion to isocitrate. This inhibition leads to an accumulation of citrate and a depletion of downstream intermediates of the cycle.
The inhibitory effect of this compound on aconitase is reversible and dependent on the relative concentrations of the inhibitor and the substrate. The potency of this inhibition is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
Inhibition of the Mitochondrial Tricarboxylate Carrier
Beyond its direct enzymatic inhibition, this compound also impedes the transport of citrate from the mitochondrial matrix to the cytosol. This transport is mediated by the mitochondrial tricarboxylate carrier (TCC). Cytosolic citrate is a crucial precursor for the synthesis of fatty acids and cholesterol. By inhibiting the TCC, this compound can indirectly affect these biosynthetic pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound.
| Parameter | Enzyme/Transporter | Value | Organism/System | Reference |
| Kᵢ (Inhibition Constant) | Aconitase | 0.52 mM | Ruminant Tissue | [1][2] |
Experimental Protocols
Determination of the Inhibition Constant (Kᵢ) of this compound for Aconitase
This protocol outlines the determination of the Kᵢ value for this compound as a competitive inhibitor of aconitase using a spectrophotometric assay.
I. Materials and Reagents:
-
Purified aconitase enzyme
-
Citrate (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Isocitrate dehydrogenase (coupling enzyme)
-
NADP⁺
-
Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate (optional)
II. Experimental Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified aconitase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Reagent Preparation:
-
Prepare a series of citrate concentrations ranging from below to above the known Kₘ of aconitase (e.g., 0.1x to 10x Kₘ).
-
Prepare a series of this compound concentrations. The range should bracket the expected Kᵢ value.
-
Prepare a solution of isocitrate dehydrogenase, NADP⁺, and MnCl₂ in assay buffer.
-
-
Assay Setup:
-
In a microplate or cuvettes, set up reaction mixtures containing assay buffer, a fixed concentration of the coupling enzyme mixture, and varying concentrations of citrate.
-
For the inhibited reactions, add varying concentrations of this compound to the reaction mixtures. Include a control set with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the aconitase enzyme to each well/cuvette.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH by isocitrate dehydrogenase as isocitrate is formed.
-
Record the initial velocity (rate of change in absorbance per minute) for each reaction.
-
-
Data Analysis:
-
Plot the initial velocities against the substrate (citrate) concentrations for each inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (double reciprocal plot) or non-linear regression analysis to determine the apparent Kₘ in the presence of the inhibitor.
-
Calculate the Kᵢ value for competitive inhibition using the following equation: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) where Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
-
Measurement of Mitochondrial Citrate Transport Inhibition
This protocol describes a method to measure the inhibition of the mitochondrial tricarboxylate carrier by this compound using radiolabeled citrate.
I. Materials and Reagents:
-
Isolated rat liver mitochondria
-
[¹⁴C]-Citrate (radiolabeled substrate)
-
This compound
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Incubation buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2)
-
Stop solution (e.g., ice-cold incubation buffer containing a high concentration of a non-radiolabeled competitive inhibitor like malate)
-
Scintillation cocktail
-
Scintillation counter
II. Experimental Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh rat liver using differential centrifugation.
-
Assay Setup:
-
Pre-incubate isolated mitochondria in incubation buffer at a specific temperature (e.g., 25°C).
-
Prepare a series of tubes with varying concentrations of this compound. Include a control set with no inhibitor.
-
-
Transport Assay:
-
Initiate the transport reaction by adding a known concentration of [¹⁴C]-citrate to each tube.
-
Allow the transport to proceed for a short, defined period (e.g., 1-5 minutes) during which the uptake is linear.
-
Terminate the reaction by adding ice-cold stop solution.
-
Rapidly separate the mitochondria from the incubation medium by centrifugation through a layer of silicone oil or by rapid filtration.
-
-
Quantification:
-
Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
-
Determine the protein concentration of the mitochondrial samples to normalize the data.
-
-
Data Analysis:
-
Calculate the rate of citrate uptake for each this compound concentration.
-
Plot the rate of uptake against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of transport).
-
Visualizations
Signaling Pathway Diagram
Caption: Competitive inhibition of aconitase by this compound in the citric acid cycle.
Experimental Workflow Diagram
Caption: Workflow for determining the inhibition constant (Ki) of this compound.
Conclusion
This compound serves as a valuable tool for studying the regulation of the citric acid cycle and related metabolic pathways. Its specific, competitive inhibition of aconitase and its effects on mitochondrial citrate transport provide clear mechanisms for its observed physiological effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of this compound and other metabolic modulators. A thorough understanding of these interactions is paramount for the development of novel therapeutic strategies targeting cellular metabolism in various disease states.
References
Microbial Production of Tricarballylate in the Rumen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricarballylate (TCA), a potent inhibitor of the enzyme aconitase, is a tricarboxylic acid produced in the rumen through the microbial reduction of trans-aconitate. This guide provides a comprehensive technical overview of the microbial processes leading to TCA formation, its physiological implications for the ruminant animal, and detailed methodologies for its study. High concentrations of trans-aconitate in certain forages can lead to significant TCA accumulation in the rumen, contributing to metabolic disorders such as grass tetany. Understanding the microbial ecology and biochemistry of TCA production is therefore critical for developing strategies to mitigate its toxic effects and improve ruminant health and productivity. This document outlines the key microorganisms involved, the biochemical pathways, influencing factors, and detailed experimental protocols for the quantification of TCA and the study of its microbial metabolism.
Introduction
This compound (propane-1,2,3-tricarboxylic acid) is a non-metabolizable organic acid that can accumulate in the rumen of cattle and sheep. Its primary precursor, trans-aconitic acid, is found in high concentrations in various grasses and forages, particularly during periods of rapid growth. Rumen microorganisms hydrogenate the double bond of trans-aconitate to form TCA.[1][2] The significance of this microbial conversion lies in the toxic potential of TCA. By competitively inhibiting aconitate hydratase (aconitase), a key enzyme in the citric acid cycle, TCA can disrupt cellular energy metabolism.[3][2] This inhibition is also implicated in the etiology of grass tetany (hypomagnesemia), a metabolic disease in ruminants, as TCA can chelate divalent cations like magnesium.[1][4] This guide serves as a technical resource for researchers investigating the microbial ecology of the rumen, the biochemistry of TCA synthesis, and for professionals in drug development seeking to understand and potentially mitigate TCA toxicity.
Microbial Players in this compound Metabolism
The rumen hosts a complex microbial ecosystem where specific bacteria are responsible for both the production and degradation of this compound.
This compound Producing Microorganisms
The primary bacterium identified as a potent producer of this compound from trans-aconitate is Selenomonas ruminantium.[1][4] This Gram-negative, anaerobic bacterium is a common inhabitant of the rumen. Several studies have demonstrated its ability to actively reduce trans-aconitate to this compound.[1][4] Other bacteria, such as Wolinella succinogenes, have also been shown to produce TCA, although to a lesser extent.[1][4] In contrast, predominant rumen bacteria like Bacteroides ruminicola, Butyrivibrio fibrisolvens, and Megasphaera elsdenii produce little to no this compound.[1][4]
This compound Degrading Microorganisms
While TCA was initially considered non-metabolizable in the rumen, subsequent research has identified bacteria capable of its degradation. Acidaminococcus fermentans can ferment trans-aconitate and, importantly, can also metabolize this compound, converting it to acetate. This bacterium represents a potential biological control agent for preventing TCA accumulation.
Biochemical Pathway of this compound Production
The conversion of trans-aconitate to this compound is a reduction reaction where the double bond of trans-aconitate is hydrogenated.
Biochemical Reaction:
trans-Aconitate + 2[H] → this compound
The specific enzyme responsible for this conversion in Selenomonas ruminantium is a reductase, likely a trans-aconitate reductase. This enzymatic step is a critical control point in the production of TCA. The reducing equivalents (2[H]) are supplied by other metabolic reactions within the bacterium. In the anaerobic environment of the rumen, hydrogen gas (H₂) can serve as an electron donor for this reduction.[5]
dot
Caption: Biochemical pathway of this compound production and degradation in the rumen.
Factors Influencing this compound Production
Several factors can influence the rate and extent of this compound production in the rumen.
-
Substrate Availability: The concentration of trans-aconitate in forages is a primary determinant of TCA production. Grasses in early spring often contain high levels of trans-aconitate.[6]
-
Dietary Composition: High-forage diets are associated with higher rumen pH, which can favor the growth of cellulolytic and other bacteria, including Selenomonas ruminantium.[7][8] Conversely, high-concentrate diets, which lower rumen pH, may alter the microbial population and potentially reduce TCA production.[7][8]
-
Methane (B114726) Inhibition: The use of methane inhibitors, such as chloroform (B151607) and nitrate, can increase the availability of reducing equivalents (H₂) in the rumen.[3] This increased availability of hydrogen can lead to a higher conversion rate of trans-aconitate to this compound.[3]
Quantitative Data on this compound Production
The following tables summarize quantitative data from various studies on this compound production in the rumen.
Table 1: In Vitro Conversion of trans-Aconitate to this compound by Rumen Microorganisms
| Substrate | Initial trans-Aconitate (mM) | Incubation Conditions | % Conversion to this compound | Reference |
| Timothy Hay | 6.7 | Mixed rumen microorganisms | 64% | [3][2] |
| Timothy Hay + Chloroform | 6.7 | Mixed rumen microorganisms | 82% | [3][2] |
| Timothy Hay + Nitrate | 6.7 | Mixed rumen microorganisms | 75% | [3][2] |
Table 2: this compound and trans-Aconitate Concentrations in Rumen Fluid and Forages
| Sample Type | Analyte | Concentration | Notes | Reference |
| Sheep Plasma | This compound | 0.3 - 0.5 mM | 9 hours after administration of 20g trans-aconitate | [3][2] |
| Mixed Pasture Grasses | trans-Aconitate | 1 - 2.5% of dry weight | Early season | [6] |
| Hordeum leporinum | trans-Aconitate | 3.5% of dry weight | Early season | [6] |
| Phalaris tuberosa | trans-Aconitate | 4.2% of dry weight | Early season | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound production in the rumen.
In Vitro Rumen Fermentation for this compound Production
This protocol is adapted from standard in vitro rumen fermentation techniques.
Objective: To determine the conversion of trans-aconitate to this compound by a mixed population of rumen microorganisms.
Materials:
-
Rumen fluid from a cannulated ruminant.
-
Anaerobic buffer solution (e.g., McDougall's buffer).
-
Substrate (e.g., dried and ground forage).
-
trans-Aconitic acid.
-
Incubation vessels (e.g., serum bottles).
-
CO₂ gas source.
-
Shaking water bath or incubator at 39°C.
-
Syringes and needles.
-
HPLC system for analysis.
Procedure:
-
Preparation of Inoculum: Collect rumen fluid from a donor animal before feeding. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions by flushing with CO₂.
-
Incubation Setup: In each incubation vessel, add a known amount of substrate and trans-aconitic acid.
-
Anaerobic Conditions: Flush each vessel with CO₂ to create an anaerobic environment.
-
Inoculation: Add the rumen fluid inoculum to each vessel.
-
Incubation: Place the vessels in a shaking water bath or incubator at 39°C for a specified time (e.g., 24 hours).
-
Sampling: At the end of the incubation period, collect a sample of the incubation fluid.
-
Sample Preparation for HPLC: Centrifuge the sample to pellet the microbial cells and feed particles. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Analyze the filtered supernatant for trans-aconitate and this compound concentrations using a suitable HPLC method.
References
- 1. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic in vitro rumen incubation technique to simulate rumen function | RE-Place [re-place.be]
- 4. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and properties of fumarate reductase in ruminal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diet Transition from High-Forage to High-Concentrate Alters Rumen Bacterial Community Composition, Epithelial Transcriptomes and Ruminal Fermentation Parameters in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Different Concentrate-to-Forage Ratio Diets on Rumen Bacterial Microbiota and the Structures of Holstein Cows during the Feeding Cycle - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tricarballylate in Ruminant Grass Tetany: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grass tetany, a metabolic disease in ruminants characterized by hypomagnesemia, poses a significant threat to livestock health and productivity. A key etiological factor implicated in this condition is tricarballylate, a tricarboxylic acid formed in the rumen. This technical guide provides an in-depth exploration of the biochemical link between this compound and grass tetany. It details the conversion of trans-aconitate, a compound found in high concentrations in lush forages, to this compound by rumen microorganisms. The guide further elucidates the mechanisms by which this compound contributes to hypomagnesemia, including its chelation of magnesium and its inhibitory effects on key metabolic enzymes. Detailed experimental protocols for the analysis of this compound, in vitro rumen fermentation studies, and enzyme inhibition assays are provided. Quantitative data from relevant studies are summarized in tabular format for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the complex interactions involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development aimed at mitigating the adverse effects of this compound in ruminants.
Introduction
Grass tetany, or hypomagnesemic tetany, is a metabolic disorder in ruminants, particularly prevalent in cattle and sheep grazing on lush, rapidly growing pastures. The clinical signs, which can progress rapidly and be fatal, include nervousness, muscle twitching, staggering, convulsions, and coma[1][2]. The underlying cause is a severe deficiency of magnesium in the blood and cerebrospinal fluid[2][3]. While low dietary magnesium intake can be a factor, a significant contributor to the development of grass tetany is the presence of dietary components that interfere with magnesium absorption and metabolism[1][3].
One such compound that has garnered considerable research interest is trans-aconitic acid, which can accumulate to high concentrations (up to 5% of dry matter) in certain forages, especially during periods of rapid growth in the spring[4][5]. However, trans-aconitate itself is not the primary culprit. Instead, rumen microorganisms convert it to tricarballylic acid (this compound)[6][7]. This ruminal metabolite is then absorbed into the bloodstream and is considered a key causative agent of grass tetany[8].
This technical guide will provide a comprehensive overview of the role of this compound in the pathogenesis of grass tetany, focusing on its formation, its impact on magnesium homeostasis, and its systemic effects.
Biochemical Mechanisms of this compound Action
The detrimental effects of this compound in ruminants are twofold: it directly interferes with magnesium availability and disrupts cellular energy metabolism.
Formation of this compound in the Rumen
The precursor to this compound, trans-aconitic acid, is readily fermented by a variety of rumen bacteria[7]. Notably, species such as Selenomonas ruminantium have been identified as active reducers of trans-aconitate to this compound[9]. The conversion is a reduction reaction where the double bond in trans-aconitate is saturated.
Studies have shown that a significant portion of ingested trans-aconitate can be converted to this compound in the rumen. In vitro incubations of mixed rumen microorganisms with trans-aconitate have demonstrated conversion rates of up to 64%[6].
Interference with Magnesium Homeostasis
This compound contributes to hypomagnesemia through two primary mechanisms:
-
Chelation of Magnesium: this compound is an effective chelating agent for divalent cations, including magnesium. The formation of a stable this compound-magnesium complex in the rumen can reduce the concentration of free, absorbable magnesium ions. Although some studies suggest that the primary effect of this compound is not on intestinal absorption but rather on renal excretion, its chelating ability is a noteworthy chemical property[10][11].
-
Increased Urinary Excretion of Magnesium: Experimental studies in rats have shown that dietary this compound does not affect magnesium absorption but leads to a significant increase in urinary magnesium loss[10][11]. This suggests that absorbed this compound enhances the excretion of magnesium by the kidneys, leading to a net loss of this essential mineral.
Inhibition of the Citric Acid Cycle
Beyond its effects on magnesium, this compound is a structural analog of citrate (B86180) and acts as a competitive inhibitor of the enzyme aconitate hydratase (aconitase)[6][7]. Aconitase is a critical enzyme in the citric acid cycle (Krebs cycle), responsible for the isomerization of citrate to isocitrate.
By inhibiting aconitase, this compound can disrupt cellular energy production. Studies have demonstrated that this compound can inhibit the oxidation of acetate, a major energy source for ruminants, in liver cells[6]. The inhibitor constant (Ki) for this compound with aconitase has been determined to be 0.52 mM, which is similar to the Michaelis-Menten constant (Km) of the enzyme for citrate, indicating a significant inhibitory potential at physiologically relevant concentrations[6][7].
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its effects.
Table 1: this compound Concentrations in Ruminant Plasma
| Animal Model | Forage/Treatment | Peak Plasma this compound (mM) | Reference |
| Sheep | 20 g trans-aconitate capsule | 0.3 - 0.5 | [6][7] |
| Sheep | Wheat forage (1.52% trans-aconitate) | 0.58 ± 0.08 | [5] |
| Sheep | Rye forage (1.37% trans-aconitate) | 0.48 ± 0.21 | [5] |
| Cattle | Rye forage (0.83% trans-aconitate) | 0.31 ± 0.05 | [5] |
Table 2: In Vitro Conversion of trans-Aconitate to this compound
| Rumen Fluid Source | Incubation Conditions | trans-Aconitate Conversion (%) | Reference |
| Mixed Rumen Microorganisms | 6.7 mM trans-aconitate | 64 | [6] |
| Mixed Rumen Microorganisms | + Chloroform | 82 | [6] |
| Mixed Rumen Microorganisms | + Nitrate | 75 | [6] |
Table 3: Aconitase Inhibition by this compound
| Parameter | Value | Reference |
| Inhibition Type | Competitive | [6][7] |
| Inhibitor Constant (Ki) | 0.52 mM | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Analysis of this compound in Forage and Plasma by HPLC
This protocol outlines a general method for the quantification of this compound. It is recommended to validate the method for the specific matrix (forage or plasma).
-
Sample Preparation (Forage):
-
Dry forage samples at 60°C for 48 hours and grind to pass through a 1 mm sieve.
-
Extract a known weight of the ground sample with a suitable solvent (e.g., dilute sulfuric acid or a buffer) by shaking for several hours at a low temperature.
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
-
-
Sample Preparation (Plasma):
-
Collect blood in heparinized tubes and centrifuge to separate plasma.
-
Deproteinize the plasma by adding a precipitating agent (e.g., perchloric acid or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant if an acid was used for deproteinization.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
-
-
HPLC Conditions (Recommended starting point):
-
Column: A reverse-phase C18 column or a specific organic acid analysis column.
-
Mobile Phase: An isocratic or gradient elution using a buffered aqueous solution (e.g., phosphate (B84403) or sulfate (B86663) buffer at a low pH) and an organic modifier like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a more specific method like mass spectrometry (LC-MS) for higher sensitivity and selectivity.
-
Quantification: Use an external standard curve prepared with pure tricarballylic acid.
-
In Vitro Rumen Fermentation
This protocol simulates the conversion of trans-aconitate to this compound by rumen microorganisms.
-
Materials:
-
Rumen fluid collected from a cannulated ruminant.
-
Anaerobic buffer solution (e.g., McDougall's buffer).
-
Substrate (trans-aconitic acid).
-
Incubation vessels (e.g., serum bottles).
-
CO2 gas source.
-
-
Procedure:
-
Strain the collected rumen fluid through several layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions throughout.
-
Prepare the incubation medium by mixing the rumen fluid with the anaerobic buffer (e.g., 1:2 or 1:4 ratio).
-
Dispense the medium into incubation vessels under a continuous flow of CO2.
-
Add the trans-aconitate substrate to the vessels to achieve the desired final concentration.
-
Seal the vessels and incubate in a shaking water bath at 39°C for a specified period (e.g., 24-48 hours).
-
At the end of the incubation, stop the fermentation (e.g., by adding acid or freezing).
-
Analyze the incubation fluid for trans-aconitate and this compound concentrations using HPLC as described above.
-
Aconitase Inhibition Assay
This protocol measures the inhibitory effect of this compound on aconitase activity.
-
Principle: Aconitase activity is measured by monitoring the conversion of citrate or isocitrate to cis-aconitate, which absorbs light at 240 nm.
-
Materials:
-
Aconitase enzyme (commercially available).
-
Citrate or isocitrate substrate solution.
-
This compound solution (inhibitor).
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4).
-
UV-transparent cuvettes or microplate.
-
Spectrophotometer capable of reading at 240 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer and the substrate in a cuvette.
-
For the inhibited reaction, add the this compound solution to the reaction mixture. For the uninhibited control, add an equal volume of buffer.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the aconitase enzyme solution.
-
Immediately monitor the increase in absorbance at 240 nm over time.
-
Calculate the initial reaction velocity (rate of change in absorbance).
-
To determine the Ki, perform the assay at various substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Conclusion and Future Directions
The evidence strongly implicates this compound as a key factor in the etiology of grass tetany in ruminants. Its formation in the rumen from trans-aconitate, subsequent absorption, and dual action of promoting urinary magnesium loss and inhibiting cellular energy metabolism create a metabolic challenge that can lead to severe hypomagnesemia. The detailed experimental protocols provided in this guide offer a framework for further research into the precise mechanisms of this compound toxicity and for the development of targeted interventions.
Future research should focus on:
-
Developing practical and cost-effective methods to reduce the conversion of trans-aconitate to this compound in the rumen, potentially through dietary additives or manipulation of the rumen microbiome.
-
Identifying the specific transporters and signaling pathways in the kidney that are affected by this compound, leading to increased magnesium excretion.
-
Screening for and developing compounds that can either block the absorption of this compound or counteract its inhibitory effects on aconitase.
A deeper understanding of the molecular interactions of this compound will be crucial for the development of effective strategies to prevent and treat grass tetany, thereby improving animal welfare and the economic sustainability of livestock production.
References
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. medium.com [medium.com]
- 8. Graphviz [graphviz.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Anaerobic in vitro rumen incubation technique to simulate rumen function | RE-Place [re-place.be]
- 11. researchgate.net [researchgate.net]
The Metabolic Fate of Tricarballylate in Mammals: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricarballylate (propane-1,2,3-tricarboxylic acid), a structural analog of citrate (B86180), is a naturally occurring organic acid found in various plants and is also formed by microbial action in the rumen of livestock. Its presence in the diet has raised toxicological interest due to its potential to interfere with mineral metabolism and cellular energy production. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound in mammals, covering its absorption, distribution, metabolism, and excretion (ADME). The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
The available evidence suggests that this compound is poorly metabolized in mammals and is primarily excreted unchanged in the urine.
Absorption
This compound can be absorbed from the gastrointestinal tract. In ruminants, it is absorbed from the rumen into the bloodstream[1]. Studies in sheep have shown that after oral administration of its precursor, trans-aconitate, plasma concentrations of this compound can reach significant levels[1].
Distribution
Specific studies on the tissue distribution of this compound are limited. However, its rapid and near-complete urinary excretion in rats suggests that it is likely distributed in the extracellular fluid with limited tissue accumulation.
Metabolism
Current research indicates that this compound is not significantly metabolized in mammals. In vivo studies in rats have demonstrated that virtually all of the orally administered this compound is recovered unchanged in the urine, strongly suggesting a lack of metabolic degradation[2]. While comprehensive in vitro metabolism studies using liver microsomes or hepatocytes from various species are not extensively reported in the literature, the existing data points towards metabolic stability.
Excretion
The primary route of excretion for this compound is via the kidneys. In a study with young male Sprague-Dawley rats fed a diet containing 2% tricarballylic acid, almost the entire dietary amount of the acid was recovered in the urine[2]. This renal excretion is likely mediated by organic anion transporters in the proximal tubules of the kidney, which are responsible for the transport of a wide range of organic acids.
Quantitative Data
The following tables summarize the key quantitative findings from studies on the metabolic fate and effects of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Sheep
| Parameter | Value | Species | Dosing | Source |
| Peak Plasma Concentration (Cmax) | 0.3 - 0.5 mM | Sheep | 20 g trans-aconitate (precursor) orally | [1] |
| Time to Peak (Tmax) | 9 hours | Sheep | 20 g trans-aconitate (precursor) orally | [1] |
| Elimination Profile | Nearly linear decline between 9 and 36 hours | Sheep | 20 g trans-aconitate (precursor) orally | [1] |
Table 2: Effect of this compound on Mineral Excretion in Rats
| Mineral | Diet | % Retention Reduction | Source |
| Magnesium (Mg) | 2% Tricarballylic Acid | 90% | [2] |
| Calcium (Ca) | 2% Tricarballylic Acid | 35% | [2] |
| Zinc (Zn) | 2% Tricarballylic Acid | 56% | [2] |
Table 3: In Vitro Inhibition of Aconitase by this compound
| Parameter | Value | Enzyme Source | Source |
| Inhibition Constant (Ki) | 0.52 mM | Aconitate hydratase (aconitase; EC 4.2.1.3) | [1] |
| Inhibition of Citric Acid Cycle Activity | 30% inhibition at 0.5 mM | Isolated rat liver cells | [1] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the metabolic fate of this compound.
In Vivo Pharmacokinetic and Excretion Studies in Ruminants
-
Objective: To determine the plasma concentration profile and excretion of this compound after oral administration of its precursor.
-
Animal Model: Sheep.
-
Dosing: Oral administration of gelatin capsules containing 20 g of trans-aconitate.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound were determined. The analytical method was not specified in the abstract but would typically involve High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Key Findings: This protocol established the absorption of this compound from the gut and provided a preliminary pharmacokinetic profile in a ruminant model[1].
In Vivo Metabolism and Mineral Balance Studies in Rats
-
Objective: To investigate the metabolism of this compound and its effect on mineral balance.
-
Animal Model: Young male Sprague-Dawley rats.
-
Diet: AIN-76A diet supplemented with 2% tricarballylic acid. Diets with marginal (200 mg/kg) and adequate (500 mg/kg) magnesium were used.
-
Sample Collection: Urine and feces were collected for analysis.
-
Analysis: Tricarballylic acid content in urine was quantified. Magnesium, calcium, and zinc levels in urine and feces were measured to determine mineral balance.
-
Key Findings: This study demonstrated the near-complete urinary excretion of unchanged this compound and its significant impact on the urinary excretion of essential minerals[2].
In Vitro Aconitase Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on aconitase activity.
-
Enzyme Source: Purified aconitate hydratase (aconitase; EC 4.2.1.3).
-
Substrate: Citrate or isocitrate.
-
Inhibitor: this compound at varying concentrations.
-
Methodology: The rate of conversion of citrate to isocitrate (or vice versa) is measured spectrophotometrically by monitoring the formation of NADPH in a coupled reaction with isocitrate dehydrogenase. The assay is performed in the presence and absence of this compound to determine its inhibitory kinetics.
-
Data Analysis: The inhibitor constant (Ki) is determined using Lineweaver-Burk or other kinetic plots.
-
Key Findings: This protocol established this compound as a competitive inhibitor of aconitase[1].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and experimental processes related to the metabolic fate of this compound.
Caption: Overview of the metabolic fate of this compound in ruminants.
Caption: Competitive inhibition of aconitase by this compound.
References
Tricarballylate Chelation of Divalent Cations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylate, a tricarboxylic acid, plays a significant role in various biological and industrial processes. Its ability to chelate divalent cations, particularly magnesium (Mg²⁺), is of considerable interest due to its implications in animal metabolism, enzyme inhibition, and its use as a precursor in the synthesis of bio-based plasticizers. This technical guide provides a comprehensive overview of the chelation of divalent cations by this compound, with a primary focus on magnesium. It details the quantitative aspects of this interaction, experimental methodologies for its characterization, and its biological relevance.
Chelation of Divalent Cations by this compound
This compound's three carboxyl groups provide effective binding sites for divalent cations. The stability of these complexes is a critical factor in understanding their biological and chemical effects.
Quantitative Data on Stability Constants
The strength of the interaction between a ligand and a metal ion is quantified by the stability constant (K). A higher stability constant indicates a stronger complex. The apparent stability constants for this compound with magnesium and calcium have been determined spectrophotometrically.
| Divalent Cation | Ligand | Apparent Stability Constant (K) [mM⁻¹] | pH | Method |
| Magnesium (Mg²⁺) | This compound | 0.238 | 8.0 | Spectrophotometry |
| Calcium (Ca²⁺) | This compound | 0.143 | 8.0 | Spectrophotometry |
Experimental Protocols
Characterizing the chelation of divalent cations by this compound requires specific experimental techniques. The following sections detail the methodologies for determining stability constants and thermodynamic parameters.
Spectrophotometric Determination of Stability Constants
A common method for determining metal-ligand stability constants is through spectrophotometry using a metallochromic indicator. This method relies on the competition between the indicator and the ligand of interest for the metal ion.
Principle: A metallochromic indicator, such as Arsenazo I, forms a colored complex with the divalent cation (e.g., Mg²⁺). When this compound is introduced, it competes with Arsenazo I for the magnesium ions, causing a change in the solution's absorbance. By measuring these changes at different concentrations of this compound, the stability constant of the this compound-magnesium complex can be calculated.
Experimental Workflow:
Experimental workflow for spectrophotometric determination.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the metal ion (Mg²⁺) in the sample cell of the calorimeter. The heat change upon each injection is measured, and the data is used to generate a binding isotherm. Fitting this isotherm to a binding model yields the thermodynamic parameters.
General Protocol:
-
Sample Preparation:
-
Prepare a solution of MgCl₂ in a suitable buffer (e.g., Tris-HCl). The buffer should be chosen carefully to minimize heats of ionization.
-
Prepare a solution of this compound in the same buffer. The concentration of the this compound solution should be 10-20 times higher than the MgCl₂ solution.
-
Degas both solutions to prevent bubble formation in the calorimeter.
-
-
ITC Experiment:
-
Load the MgCl₂ solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform the titration, injecting small aliquots of the this compound solution into the sample cell.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to Mg²⁺.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine Kₐ, ΔH, and n.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide valuable structural information about the this compound-magnesium complex in solution. Changes in the chemical shifts of the protons and carbons of this compound upon the addition of magnesium can indicate which functional groups are involved in the chelation.
General Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquire a ¹H and ¹³C NMR spectrum of the free this compound.
-
Prepare a series of samples with a constant concentration of this compound and increasing concentrations of MgCl₂.
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra for each sample in the series.
-
Monitor the changes in the chemical shifts and coupling constants of the this compound signals as a function of Mg²⁺ concentration.
-
-
Data Analysis:
-
The protons and carbons closest to the carboxyl groups involved in chelation will likely experience the largest changes in their chemical shifts.
-
This information can be used to propose a coordination mode for the this compound-magnesium complex.
-
Biological Implications of this compound Chelation
The ability of this compound to chelate magnesium has significant biological consequences, most notably its role as a competitive inhibitor of the enzyme aconitate hydratase (aconitase).
Inhibition of Aconitase
Aconitase is a key enzyme in the citric acid cycle that catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate. This enzyme requires a [4Fe-4S] cluster for its activity, and its function can be influenced by the availability of divalent cations. This compound acts as a competitive inhibitor of aconitase, with a reported inhibitor constant (Ki) of 0.52 mM.[1] This inhibition is thought to occur because this compound, being structurally similar to citrate, can bind to the active site of the enzyme, preventing the binding of the natural substrate. The chelation of magnesium by this compound may also play a role in this inhibition by altering the ionic environment required for optimal enzyme function.
Competitive inhibition of aconitase by this compound.
Industrial Relevance: Synthesis of this compound Esters
This compound esters are gaining attention as environmentally friendly, bio-based plasticizers. They can be synthesized from citric acid, a readily available renewable resource. One pathway involves the esterification of citric acid followed by dehydration and hydrogenation to yield this compound esters.
Synthesis pathway of this compound esters from citric acid.
Conclusion
This compound's ability to chelate divalent cations, particularly magnesium, is a key aspect of its chemical and biological activity. The quantitative data on its stability constants, coupled with a fundamental understanding of the experimental techniques used for their determination, provides a solid foundation for researchers in drug development and other scientific fields. The role of this compound as an enzyme inhibitor and its application in the synthesis of green plasticizers highlight the diverse importance of this seemingly simple molecule. Further research, particularly utilizing techniques like Isothermal Titration Calorimetry and NMR spectroscopy, will be invaluable in providing a more complete thermodynamic and structural picture of this compound-cation interactions, paving the way for new applications and a deeper understanding of its biological roles.
References
An In-depth Technical Guide to the Physicochemical Properties of Tricarballylic Acid
For Researchers, Scientists, and Drug Development Professionals
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant relevance in biochemistry, toxicology, and materials science. It is a known competitive inhibitor of the enzyme aconitase, leading to the disruption of the Krebs cycle.[1] This guide provides a comprehensive overview of its core physicochemical properties, details common experimental protocols, and visualizes key concepts for clarity.
Section 1: Chemical and Physical Properties
Tricarballylic acid presents as an off-white to light brown, fine crystalline powder. Its fundamental identifiers and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of Tricarballylic Acid
| Property | Value | References |
| IUPAC Name | propane-1,2,3-tricarboxylic acid | [2] |
| Synonyms | Carballylic acid, β-Carboxyglutaric acid | [1][2] |
| CAS Number | 99-14-9 | [3] |
| Molecular Formula | C₆H₈O₆ | [3] |
| Molecular Weight | 176.12 g/mol | [3] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 156–161 °C | |
| Boiling Point | 266.43 °C (estimated) | [4] |
| Density | 1.37 - 1.57 g/cm³ (estimated) | |
| pKa Values (at 30°C) | pK₁ = 3.49, pK₂ = 4.58, pK₃ = 5.83 | |
| Water Solubility | ~500 g/L at 18°C | |
| Solubility (Other) | Soluble in methanol; Slightly soluble in ether | |
| LogP (o/w) | -1.420 (estimated) | [4] |
| Flash Point | 129.2 °C (estimated) | [4] |
Section 2: Spectral Data
The structural identity of tricarballylic acid is confirmed through various spectroscopic methods. A summary of key spectral data is provided below.
Table 2: Spectroscopic Data for Tricarballylic Acid
| Spectrum Type | Description | References |
| ¹H NMR | Spectral data available from public databases. | [5] |
| ¹³C NMR | Spectral data available from public databases. | [6] |
| Mass Spectrometry | Electron ionization spectra are available from the NIST WebBook. | [3][7] |
| Infrared (IR) Spectroscopy | IR spectra (solid, mineral oil mull) are available from the NIST WebBook. | [8][9] |
Section 3: Biological Activity and Signaling Pathway Involvement
The primary biological significance of tricarballylic acid lies in its role as a competitive inhibitor of aconitase (aconitate hydratase), a key enzyme in the second step of the Krebs (tricarboxylic acid) cycle.[1][10] Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate.[11] By binding to the enzyme, tricarballylic acid blocks this conversion, leading to an accumulation of citrate and a disruption of the cell's primary aerobic energy production pathway.[12][13]
Section 4: Experimental Protocols
This section details standardized methodologies for determining key physicochemical properties and for the purification of tricarballylic acid.
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[14][15]
Methodology:
-
Preparation: Add an excess amount of solid tricarballylic acid to a series of vials containing a buffered aqueous solution of a specific pH (e.g., pH 1.2, 4.5, 6.8). Ensure enough solid is present to maintain saturation after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator maintained at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (typically 18-48 hours) to ensure equilibrium is reached.[14][16] Preliminary studies can determine the minimum time required.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, maintaining the temperature. Separate the solid phase from the aqueous phase by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.
-
Analysis: Carefully collect the clear supernatant (filtrate). Quantify the concentration of dissolved tricarballylic acid in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[17]
-
Calculation: The determined concentration represents the equilibrium solubility of tricarballylic acid at that specific pH and temperature. The experiment should be performed in triplicate for statistical validity.
Potentiometric titration is a standard method for determining the pKa values of ionizable compounds.[18] For a triprotic acid like tricarballylic acid, three pKa values can be determined.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of tricarballylic acid with a precisely known concentration (e.g., 0.01 M).
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place a known volume of the tricarballylic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Titration: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve will show three distinct buffer regions and equivalence points. The pH at the half-equivalence point for each proton dissociation corresponds to its pKa value.[19][20]
-
pKa₁: pH at the midpoint between the start of the titration and the first equivalence point.
-
pKa₂: pH at the midpoint between the first and second equivalence points.
-
pKa₃: pH at the midpoint between the second and third equivalence points.
-
Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility.[21][22]
Methodology:
-
Solvent Selection: Choose an appropriate solvent. For tricarballylic acid, water is a suitable choice as it is highly soluble in hot water and less soluble in cold water.
-
Dissolution: Place the impure tricarballylic acid in an Erlenmeyer flask. Add a minimal amount of boiling water while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper to remove any insoluble impurities and activated charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.[22]
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[23]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (water) to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator to remove residual solvent. The purity can be confirmed by melting point determination.
References
- 1. abmole.com [abmole.com]
- 2. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tricarballylic acid [webbook.nist.gov]
- 4. tricarballylic acid, 99-14-9 [thegoodscentscompany.com]
- 5. TRICARBALLYLIC ACID(99-14-9) 1H NMR spectrum [chemicalbook.com]
- 6. TRICARBALLYLIC ACID(99-14-9) 13C NMR [m.chemicalbook.com]
- 7. Tricarballylic acid [webbook.nist.gov]
- 8. Tricarballylic acid [webbook.nist.gov]
- 9. TRICARBALLYLIC ACID(99-14-9) IR Spectrum [m.chemicalbook.com]
- 10. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Citric acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. bioassaysys.com [bioassaysys.com]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 20. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
An In-depth Technical Guide to the Tricarballylate Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricarballylate, a structural analog of citrate (B86180), is a naturally occurring tricarboxylic acid implicated in animal metabolic disorders and is also of interest in industrial biotechnology. Certain bacteria have evolved a specific metabolic pathway to utilize this compound as a sole carbon and energy source. This guide provides a comprehensive technical overview of the this compound metabolic pathway, focusing on the enzymatic reactions, genetic regulation, and key experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate this unique metabolic route.
Core Metabolic Pathway
The bacterial this compound utilization pathway is a specialized metabolic route that channels this compound into the central metabolism, specifically the Krebs cycle. The core of this pathway involves the transport of this compound into the cell and its subsequent enzymatic conversion to a Krebs cycle intermediate.
Transport of this compound
The initial step in this compound metabolism is its transport across the bacterial cell membrane. This process is mediated by a dedicated transporter protein, TcuC. In Salmonella enterica, the tcuC gene encodes an integral membrane protein responsible for the uptake of this compound.[1] Interestingly, studies in S. typhimurium have shown that this transport system can also recognize and transport other tricarboxylic acids like citrate and cis-aconitate.[2][3]
Enzymatic Conversion to cis-Aconitate
Once inside the cell, this compound is oxidized to cis-aconitate, a key intermediate of the Krebs cycle. This reaction is catalyzed by a heterodimeric enzyme complex composed of TcuA and TcuB.
-
TcuA (this compound Dehydrogenase): TcuA is an FAD-dependent dehydrogenase that directly catalyzes the oxidation of this compound.[4][5] This enzyme is the central catalytic component of the pathway.
-
TcuB: TcuB is a membrane-anchored protein containing iron-sulfur clusters. It is proposed to function as an electron shuttle, reoxidizing the FADH₂ cofactor of TcuA to allow for continuous catalytic activity.[1]
The product of this reaction, cis-aconitate, can then be readily hydrated by the Krebs cycle enzyme aconitase to form isocitrate, thus integrating the catabolism of this compound with central cellular metabolism.
Genetic Organization and Regulation
The genes encoding the this compound metabolic pathway are typically organized into an operon, ensuring coordinated expression of the necessary proteins. The regulation of this operon is tightly controlled to prevent the toxic accumulation of this compound, which can inhibit aconitase.[6]
The tcu Operon
In Salmonella enterica, the this compound utilization genes are organized into the tcuRABC locus.[1]
-
tcuA , tcuB , and tcuC form a single transcriptional unit, the tcuABC operon.[7]
-
tcuR is located immediately upstream of the tcuABC operon and is transcribed independently.[7]
In contrast, the genetic organization in Acinetobacter baylyi differs slightly, with tcuA and tcuB forming one operon, while tcuC is cotranscribed with another gene, pacI, involved in trans-aconitate metabolism.[5][8]
Transcriptional Regulation by TcuR
The expression of the tcuABC operon is primarily regulated by the transcriptional regulator TcuR. TcuR is a member of the LysR-type transcriptional regulator (LTTR) family. In the presence of this compound, which acts as an inducer, TcuR binds to the promoter region of the tcuABC operon and activates its transcription.[7][9] In Acinetobacter baylyi, a second LysR-type regulator, TclR, also plays a role in regulating the expression of the tcu genes.[5][8]
Quantitative Data
Table 1: Kinetic Parameters of this compound Dehydrogenase (TcuA) in Salmonella enterica
| Parameter | Value | Reference |
| Apparent Km for this compound | 3.8 ± 0.4 mM | [5][10] |
| Vmax | 7.9 ± 0.3 µM min-1 | [5][10] |
| kcat (turnover number) | 6.7 x 10-2 s-1 | [5][10] |
| kcat/Km (catalytic efficiency) | 17.8 M-1 s-1 | [5][10] |
| Optimal pH | 7.5 | [10] |
| Optimal Temperature | 30°C | [10] |
Experimental Protocols
This compound Dehydrogenase (TcuA) Enzyme Assay
This protocol is adapted from the characterization of TcuA in Salmonella enterica.[5][6]
Materials:
-
Purified TcuA protein
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
This compound
-
Sulfuric acid (for quenching)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare reaction mixtures (200 µL final volume) containing 20 µg of TcuA protein, 1 mM DTT, and 100 mM Tris-HCl buffer (pH 7.5).
-
Pre-incubate the reaction mixtures for 5 minutes at 30°C.
-
Initiate the reaction by adding this compound to a final concentration of 10 mM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-120 minutes), ensuring less than 10% of the substrate is consumed.
-
Terminate the reaction by heating at 65°C for 20 minutes or by adding sulfuric acid.
-
Analyze the formation of cis-aconitate using HPLC. The retention time for cis-aconitate is approximately 8.0 minutes under specific chromatographic conditions.[6]
Analysis of tcu Operon Promoter Activity using a β-Galactosidase Reporter Assay
This protocol provides a general method for quantifying promoter activity.
Materials:
-
Bacterial strain containing a tcuA promoter-lacZ fusion construct
-
Appropriate growth medium (e.g., LB broth) with and without this compound
-
Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol)
-
O-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Sodium carbonate (Na₂CO₃)
-
Spectrophotometer
Procedure:
-
Grow bacterial cultures in the presence and absence of the inducer (this compound) to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and resuspend them in Z-buffer.
-
Permeabilize the cells by adding chloroform (B151607) and a small amount of SDS, followed by vortexing.
-
Equilibrate the tubes at 28°C.
-
Start the reaction by adding a solution of ONPG (4 mg/mL in Z-buffer). Record the time.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 1 M Na₂CO₃. Record the time.
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).
-
Calculate Miller Units to quantify β-galactosidase activity.
Electrophoretic Mobility Shift Assay (EMSA) for TcuR-DNA Interaction
This protocol describes a general method to investigate the binding of the TcuR regulator to its target DNA sequence.
Materials:
-
Purified TcuR protein
-
DNA probe containing the putative TcuR binding site (e.g., the promoter region of the tcuA gene), labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Unlabeled competitor DNA (specific and non-specific)
-
Binding buffer (containing buffer, salts, glycerol, and a non-specific competitor like poly(dI-dC))
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (autoradiography film or fluorescence imager)
Procedure:
-
Prepare binding reactions by mixing the labeled DNA probe, purified TcuR protein, and binding buffer. For competition experiments, add unlabeled specific or non-specific DNA before adding the protein.
-
Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
Dry the gel (for radioactive probes) and expose it to autoradiography film, or image the gel directly (for fluorescent probes). A "shifted" band indicates the formation of a protein-DNA complex.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the this compound metabolic pathway.
Caption: Regulation of the tcu operon by the TcuR transcriptional activator.
Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Transport of Tricarboxylic Acids in Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of tricarboxylic acids in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of tricarboxylate transport and metabolism in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Run-off transcription - Wikipedia [en.wikipedia.org]
- 7. DNase I footprinting [gene.mie-u.ac.jp]
- 8. Nuclear Run On Transcription Assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Tricarballylate in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricarballylate (propane-1,2,3-tricarboxylic acid) is a tricarboxylic acid that is not an intermediate in the mammalian Krebs cycle. Its presence in biological samples can be of interest for several reasons. It is known to be a competitive inhibitor of aconitase, an key enzyme in the Krebs cycle. Elevated levels of this compound may be indicative of exposure to certain environmental factors or reflect specific gut microbiome activity. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following table summarizes the reported concentrations of this compound in different biological samples. This data can be used as a reference for expected physiological ranges and to compare results obtained using the protocols described below.
| Biological Matrix | Species | Concentration Range | Analytical Method | Citation |
| Urine | Human | 0 - 1.41 µg/mg creatinine | Not Specified | [1] |
| Urine | Human | Optimal: 0 - 1.06 µg/mg creatinine | Not Specified | [1] |
| Plasma | Sheep | 0.3 - 0.5 mM | Not Specified | [2] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma/Serum by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from human plasma or serum using LC-MS/MS. The method is based on established protocols for other tricarboxylic acid cycle intermediates and is adapted for this compound.[1][3]
1. Materials and Reagents
-
This compound standard
-
Isotopically labeled internal standard (e.g., D4-citric acid)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Sample Preparation
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, combine 50 µL of plasma/serum with 150 µL of cold ACN containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% FA in water).
-
Vortex and transfer to an LC-MS vial for analysis.
3. LC-MS/MS Parameters
-
LC System: Agilent 1200 series or equivalent
-
Column: Kinetex-C18 1.7 µm (100 x 2.1 mm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 2 µL[1]
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[1]
-
MRM Transitions (Proposed):
-
Precursor Ion (m/z): 175.0 (M-H)⁻
-
Product Ion 1 (m/z): 111.0 (decarboxylation and loss of water, similar to citric acid)[1]
-
Product Ion 2 (m/z): 87.0 (further fragmentation, similar to citric acid)[1]
-
Note: These transitions are proposed based on the fragmentation of the isomeric citric acid and should be optimized during method development.
-
-
Gas Temperature: 200°C[1]
-
Gas Flow: 16 L/min[1]
-
Nebulizer Pressure: 50 psi[1]
-
Sheath Gas Temperature: 300°C[1]
-
Sheath Gas Flow: 11 L/min[1]
4. Quantification
-
Create a calibration curve using a series of this compound standard solutions of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantitative Analysis of this compound in Urine by GC-MS
This protocol details a method for the derivatization and quantification of this compound in urine samples using GC-MS. This method is adapted from established procedures for urinary organic acid analysis.
1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled organic acid)
-
Ethyl acetate (B1210297)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium chloride
-
Hydrochloric acid
-
Microcentrifuge tubes
-
GC-MS vials with inserts
2. Sample Preparation and Derivatization
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
To 1 mL of urine in a glass tube, add an appropriate amount of internal standard.
-
Acidify the urine to a pH of approximately 1 with hydrochloric acid.
-
Saturate the sample with sodium chloride.
-
Extract the organic acids by adding 2 mL of ethyl acetate and vortexing for 1 minute.
-
Repeat the extraction step.
-
Combine the ethyl acetate layers and evaporate to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature and transfer the derivatized sample to a GC-MS vial with an insert for analysis.
3. GC-MS Parameters
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Injection Volume: 1 µL (splitless)
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
Selected Ion Monitoring (SIM) Ions (for TMS-derivatized this compound - proposed):
-
Note: Specific ions for this compound-TMS should be determined by analyzing a derivatized standard. Likely fragments will involve loss of methyl groups and cleavage of the carbon backbone, similar to other tricarboxylic acids.[4]
-
4. Quantification
-
Prepare a calibration curve by derivatizing a series of this compound standards.
-
Quantify this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Caption: GC-MS Experimental Workflow for this compound Analysis.
Caption: Inhibition of Aconitase by this compound in the Krebs Cycle.
References
- 1. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Tricarballylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid that plays a role in the tricarboxylic acid (TCA) cycle, a key metabolic pathway. Its detection and quantification in various biological matrices are crucial for studying metabolic processes and disease states. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity and selectivity. This application note provides a detailed overview of HPLC methods for tricarballylate detection, including sample preparation, chromatographic conditions, and data analysis.
Experimental Workflow
The general workflow for the HPLC analysis of this compound involves sample preparation, HPLC separation, and detection.
Caption: General workflow for this compound analysis by HPLC.
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods for the analysis of tricarboxylic acid cycle intermediates, including this compound.
Table 1: HPLC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity (r²) | > 0.9998 | [1] |
| Limit of Detection (LOD) | < 60 nM (for most TCA intermediates) | [1] |
| Recoveries | > 95% | [1] |
Table 2: HPLC-UV Method Performance
| Parameter | Value | Reference |
| Linearity (r²) | 0.99994 (for maleic acid) | [2] |
| Reproducibility (RSD) | < 0.2% for retention times, < 0.6% for peak area | [2] |
| Limit of Detection (LOD) | 11 to 8,026 µg/kg | [3] |
| Limit of Quantification (LOQ) | 40 to 26,755 µg/kg | [3] |
| Average Recoveries | 76.3 to 99.2% | [3] |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (Urine, Plasma)
This protocol is a general guideline for preparing biological fluid samples for HPLC analysis.
Materials:
-
Biological sample (e.g., urine, plasma)
-
Perchloric acid (PCA) or Acetonitrile (ACN)
-
Deionized water
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding three parts of cold acetonitrile to one part of the sample. For urine, dilution with water may be sufficient. Some methods utilize perchloric acid for protein precipitation.[1]
-
Vortexing and Incubation: Vortex the mixture thoroughly and incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the analytes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before transferring to an HPLC vial.[2]
Protocol 2: HPLC-UV Method for this compound Detection
This protocol describes a general HPLC-UV method suitable for the analysis of tricarboxylic acids.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Mobile Phase: 20 mM aqueous phosphate (B84403) buffer (pH adjusted to 2.0-2.8 with phosphoric acid).[2]
-
Acetonitrile (if a gradient is required)
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: Isocratic elution with 20 mM phosphate buffer (pH 2.0).[2] Some methods may use a gradient with acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 1-20 µL.[2]
Protocol 3: HPLC-MS/MS Method for this compound Detection
This protocol provides a general framework for a more sensitive and specific analysis using LC-MS/MS.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase or mixed-mode chromatography column
Reagents:
Chromatographic and MS Conditions:
-
Column: A column suitable for polar analytes, such as a mixed-mode or a dC18 column.[6][7]
-
Mobile Phase Gradient: A gradient elution is typically used, starting with a high aqueous content and increasing the organic phase (acetonitrile) over time.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for carboxylic acids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
Signaling Pathways and Logical Relationships
The analysis of this compound is often part of a broader study of the Tricarboxylic Acid (TCA) cycle.
Caption: Context of this compound within the TCA cycle.
References
- 1. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. longdom.org [longdom.org]
- 4. Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Note: Quantification of Tricarballylate using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricarballylate, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid that acts as an inhibitor of the enzyme aconitase, playing a role in the citric acid (TCA) cycle. Its analysis is crucial in various research areas, including metabolic studies and toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of organic acids like this compound. However, due to their low volatility, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in biological matrices.
Principle
The method involves the extraction of this compound from the sample matrix, followed by a two-step derivatization process: methoximation and silylation. Methoximation protects the keto groups from enolization, and silylation of the carboxylic acid groups increases the volatility of the analyte. The derivatized this compound is then separated and quantified using GC-MS. Isotope dilution with a labeled internal standard can be used to correct for analyte losses during sample preparation and analysis.[1]
Experimental Protocols
Sample Preparation (from Biological Fluids, e.g., Serum)
-
To 100 µL of serum, add 400 µL of a cold extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and water).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) at room temperature.[2]
Derivatization
-
Methoximation: To the dried extract, add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 37°C for 90 minutes with shaking.[3][4] This step converts any aldehyde and keto groups to oximes, preventing tautomerization.[4]
-
Silylation: Add 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample. Incubate at 37°C for 30 minutes with shaking.[3][4] This step replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.[5][6][7]
GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
The analysis can be performed in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.[2][8]
Data Presentation
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Instrument | Agilent 6890N GC or equivalent |
| Injection Port Temp. | 250°C[2] |
| Injection Mode | Splitless or Split (e.g., 1:25)[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2][3] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[9] |
| Oven Program | Initial temp 70°C for 1 min, ramp to 325°C at 15°C/min, hold for 4 min[3] |
| Mass Spectrometer | |
| Instrument | Agilent 5973 MSD or equivalent |
| Ion Source Temp. | 250°C[3] |
| Interface Temp. | 280°C[2][9] |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Mass Scan Range | 50-750 m/z[3] |
| Solvent Delay | ~4 minutes[3] |
Table 2: Quantitative Performance (Hypothetical Data for this compound)
| Parameter | Value |
| Linearity (r²) | ≥ 0.99[2] |
| Limit of Detection (LOD) | 0.01 - 0.05 µM |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µM[2] |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Derivatization pathway of this compound for GC-MS analysis.
References
- 1. Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. d-nb.info [d-nb.info]
Application Notes & Protocols: Extraction of Tricarballylate from Plant Material
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Tricarballylate (Propane-1,2,3-tricarboxylic acid) is a tricarboxylic acid and a known inhibitor of the enzyme aconitase. Its presence and concentration in various biological systems, including plants, are of interest for metabolic studies and understanding its potential physiological roles. This document provides a detailed protocol for the extraction of this compound from plant material, adapted from general methods for organic acid extraction. The protocol is designed to be a starting point for researchers, and optimization may be required depending on the specific plant matrix.
Experimental Protocols
Protocol 1: Aqueous Extraction with Cation Exchange Resin
This method is advantageous as it minimizes the co-extraction of chlorophyll (B73375) and other pigments, simplifying the subsequent purification steps.[1]
1. Sample Preparation:
- Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.[1] Store at -80°C until use.[2]
- Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[2][3]
2. Extraction:
- Weigh approximately 3 g of the frozen plant powder into a centrifuge tube.
- Add approximately 2 g of a strongly acidic cation exchanger (e.g., Merck I in hydrogen form) to the tube.[1][4]
- Add 10 mL of deionized water.
- Homogenize the mixture thoroughly using a homogenizer.
- Store the suspension overnight at 5°C to allow for complete ion exchange.[1]
- Heat the suspension in a boiling water bath for 10 minutes to inactivate enzymes.[1]
- After cooling, centrifuge the suspension at 10,000 rpm for 15 minutes.[5]
- Carefully collect the supernatant.
- Repeat the extraction of the pellet with an additional 10 mL of deionized water, centrifuge, and combine the supernatants.
- Dilute the final combined extract to a known volume (e.g., 25 mL) with deionized water.[1]
3. Purification (Optional but Recommended):
- The resulting extract can be further purified using anion exchange chromatography to separate this compound from other organic and inorganic anions.[4]
- Pass the extract through a weak basic anion exchange column (e.g., Amberlite CG 4B).[4]
- Wash the column with deionized water to remove neutral and basic compounds.[4]
- Elute the organic acids using a suitable eluent, such as a formic acid or ammonia (B1221849) gradient.[4] Fractions can be collected and analyzed for the presence of this compound.
Protocol 2: Hot Acidic Extraction
This is a more aggressive extraction method that can be effective for liberating organic acids that may be present as sparingly soluble salts.[1]
1. Sample Preparation:
- Follow the same sample preparation steps as in Protocol 1 (freezing and grinding).
2. Extraction:
- Weigh approximately 3 g of the frozen plant powder into a centrifuge tube.
- Add 10 mL of 0.5 M hydrochloric acid.[1]
- Place the tube in a boiling water bath for 10 minutes.[1]
- After cooling, homogenize the sample.
- Store the sample overnight at 5°C.[1]
- Centrifuge the suspension at 10,000 rpm for 15 minutes.
- Collect the supernatant.
- Repeat the extraction of the pellet with another 10 mL of 0.5 M hydrochloric acid, centrifuge, and combine the supernatants.
- The combined extract can then be neutralized or further processed for analysis.
Quantitative Data
| Plant Material | Extraction Method | This compound Yield (µg/g fresh weight) | Purity (%) | Reference/Notes |
| Arabidopsis thaliana (leaves) | Protocol 1 | 15.2 ± 1.8 | 85 | Example Data |
| Lycopersicon esculentum (fruit) | Protocol 1 | 22.5 ± 2.5 | 88 | Example Data |
| Arabidopsis thaliana (leaves) | Protocol 2 | 18.9 ± 2.1 | 75 | Example Data, higher yield but lower purity |
| Lycopersicon esculentum (fruit) | Protocol 2 | 28.1 ± 3.0 | 78 | Example Data, higher yield but lower purity |
Diagrams
Caption: Experimental workflow for this compound extraction.
Signaling Pathways
While this compound is not part of a signaling pathway itself, it is a known competitive inhibitor of aconitase, an enzyme in the Krebs cycle (Citric Acid Cycle). By inhibiting aconitase, this compound can lead to an accumulation of citrate, which may have downstream signaling effects.[6]
Caption: Inhibition of Aconitase by this compound.
References
- 1. dcapub.au.dk [dcapub.au.dk]
- 2. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. dcapub.au.dk [dcapub.au.dk]
- 5. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic Analysis of the Role of Carboxylic Acids in Metabolite Signaling in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tricarballylate Esters as Bio-based Plasticizers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tricarballylate esters are emerging as a promising class of bio-based plasticizers, offering a safer and more sustainable alternative to traditional phthalate-based plasticizers.[1][2][3] Derived from citric acid, a readily available renewable resource, these compounds exhibit excellent plasticizing properties, making them suitable for a variety of polymer applications, including in polyvinyl chloride (PVC) and polylactic acid (PLA).[2][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound esters, along with a summary of their performance data as plasticizers.
Two primary synthesis routes from citric acid have been explored:
-
Tricarballylic Acid Route: This pathway involves the dehydration of citric acid to aconitic acid, followed by hydrogenation to tricarballylic acid, and subsequent esterification to yield the desired this compound esters.[2][5]
-
Citrate (B86180) Ester Route: A more recent and efficient one-pot method involves the initial esterification of citric acid to a citrate ester, which then undergoes a sequential dehydration and hydrogenation to the final this compound ester.[1][2][5] This route is often preferred as it minimizes the risk of decarboxylation, a common side reaction in the tricarballylic acid route.[1]
This document will focus on the more efficient Citrate Ester Route.
Logical Relationship: Synthesis Pathways from Citric Acid
Caption: Alternative synthesis pathways for this compound esters from citric acid.
Data Presentation
Synthesis of Trialkyl Tricarballylates from Trialkyl Citrates
The following table summarizes the yields of various trialkyl tricarballylates synthesized from their corresponding citrate esters via a one-pot dehydration-hydrogenation process using a 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst.[1]
| Trialkyl Citrate Substrate | Product (Trialkyl this compound) | Reaction Temperature (°C) | Hydrogen Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| Trimethyl Citrate (TMC) | Trimethyl Propane-1,2,3-tricarboxylate (TMPTC) | 160 | 20 | 20 | 93 | [1] |
| Triethyl Citrate (TEC) | Triethyl Propane-1,2,3-tricarboxylate (TEPTC) | 170 | 20 | 30 | 85 | [1] |
| Tributyl Citrate (TBC) | Tributyl Propane-1,2,3-tricarboxylate (TBPTC) | 170 | 20 | 30 | 76 | [1] |
Performance of this compound Esters as Plasticizers in PVC
This table presents a comparison of the physical properties of PVC plasticized with a novel mixed ester this compound against the industry standard non-phthalate plasticizer DINP.
| Property | ASTM Method | Mixed this compound Ester | DINP |
| Shore A Hardness | D2240 | 85 | 85 |
| Tensile Strength (psi) | D638 | 2600 | 2700 |
| Tensile Elongation (%) | D638 | 350 | 350 |
| Low-Temperature Crack (°C) | D1790 | -25 | -25 |
| Permanence (% Weight Loss) | - | 15 | 28 |
| Water Resistance (% Weight Loss) | - | 0.5 | 0.5 |
| High Humidity Resistance (%) | - | 1.0 | 1.0 |
| Data adapted from a patent describing novel tricarboxylate plasticizers.[6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Trialkyl Tricarballylates from Trialkyl Citrates
This protocol describes the direct synthesis of this compound esters from citrate esters via a one-pot dehydration-hydrogenation process using a bifunctional Pd/Nb₂O₅·nH₂O catalyst.[1]
Materials:
-
Trialkyl citrate (e.g., Trimethyl citrate, Triethyl citrate, or Tributyl citrate)
-
0.2 wt% Pd/Nb₂O₅·nH₂O catalyst
-
Methylcyclohexane (B89554) (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
Procedure:
-
Catalyst Preparation: The bifunctional 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst can be self-synthesized as described in the literature.[1]
-
Reaction Setup:
-
In a glass liner, add the trialkyl citrate substrate (e.g., 0.2 mmol).
-
Add the 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst (0.1 g).
-
Add methylcyclohexane (2 mL) as the solvent.
-
Place the glass liner inside the high-pressure autoclave.
-
-
Reaction Conditions:
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the specified temperature (160°C for TMC, 170°C for TEC and TBC) while stirring.
-
Maintain these conditions for the specified reaction time (20-30 hours).
-
-
Product Isolation and Analysis:
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Open the reactor and remove the glass liner.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration.
-
The resulting solution contains the trialkyl this compound. The solvent can be evaporated to obtain the crude product.
-
Analyze the product yield and purity using techniques such as ¹H-NMR spectroscopy.
-
Experimental Workflow: One-Pot Synthesis of this compound Esters
Caption: Workflow for the one-pot synthesis of this compound esters.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New Tricarboxylate Plasticizers for Use in Polylactic Acid: Synthesis, Thermal Behavior, Mechanical Properties and Durability | Center for Molecular Modeling [molmod.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. WO2007038489A2 - Tricarboxylic acid ester plasticizers and methods of making - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Mitochondrial Transport Using Tricarballylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylate, also known as 1,2,3-propanetricarboxylic acid, serves as a valuable tool for investigating the crucial role of mitochondrial transport in cellular metabolism. Specifically, it acts as an inhibitor of the mitochondrial tricarboxylate carrier (TCC), a key protein responsible for the transport of citrate (B86180) out of the mitochondrial matrix and into the cytosol. This process is a fundamental step in various metabolic pathways, most notably de novo fatty acid synthesis. By inhibiting the TCC, this compound allows researchers to probe the downstream consequences of impaired citrate export, providing insights into metabolic regulation and potential therapeutic interventions for diseases characterized by aberrant lipid metabolism.
The tricarboxylate carrier, encoded by the SLC25A1 gene, facilitates a one-to-one exchange of mitochondrial citrate for cytosolic malate (B86768) across the inner mitochondrial membrane.[1] The exported citrate is then cleaved in the cytosol by ATP citrate lyase to produce acetyl-CoA, the primary building block for fatty acids and cholesterol.[1] this compound's inhibitory action on this carrier effectively curtails the supply of cytosolic acetyl-CoA derived from mitochondrial metabolism, thereby impacting fatty acid biosynthesis.[2]
These application notes provide detailed protocols for the isolation of functional mitochondria and the subsequent measurement of citrate transport inhibition by this compound. The accompanying data and visualizations will aid researchers in designing and interpreting experiments aimed at elucidating the role of mitochondrial citrate transport in various physiological and pathological contexts.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of this compound on mitochondrial-related processes.
| Parameter | Value | Organism/System | Comments |
| Ki for Aconitase | 0.52 mM | Ruminant Tissue | This compound is a competitive inhibitor of aconitase, an enzyme in the citric acid cycle.[3] |
| Inhibition of Citric Acid Cycle Activity | 30% inhibition at 0.5 mM | Isolated Rat Liver Cells | Demonstrates the impact of this compound on overall mitochondrial metabolism.[3] |
| Inhibition of Fatty Acid Synthesis | Inhibition observed | Rat White Adipose Tissue | The extent of inhibition is dependent on experimental conditions.[2] |
Signaling Pathways and Experimental Workflows
To visualize the central role of the tricarboxylate carrier and the inhibitory action of this compound, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.
Caption: Inhibition of the Tricarboxylate Carrier by this compound.
Caption: Workflow for this compound Inhibition Assay.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol is adapted from standard procedures for obtaining functional mitochondria for transport assays.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 0.5 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash several times with Isolation Buffer I to remove excess blood.
-
Weigh the minced tissue and add 10 volumes of ice-cold Isolation Buffer I containing 0.1% (w/v) BSA.
-
Homogenize the tissue using a Dounce homogenizer with 5-7 gentle strokes.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the isolated mitochondria on ice and use for transport assays within a few hours.
Protocol 2: Citrate Transport Assay in Isolated Mitochondria
This protocol describes a method to measure the uptake of radiolabeled citrate into isolated mitochondria and assess the inhibitory effect of this compound.
Materials:
-
Isolated mitochondria (from Protocol 1).
-
Assay Buffer: 120 mM KCl, 20 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, pH 7.2.
-
[¹⁴C]-Citrate (specific activity ~50-60 mCi/mmol).
-
Malate solution (100 mM).
-
This compound solutions of varying concentrations (e.g., 0.1 mM to 10 mM).
-
Inhibitor stop solution (e.g., 10 mM 1,2,3-benzenetricarboxylate or another potent TCC inhibitor).
-
Scintillation vials and scintillation fluid.
-
Microcentrifuge.
Procedure:
-
Pre-load the isolated mitochondria with malate by incubating them in Assay Buffer containing 2 mM malate for 10 minutes on ice.
-
Prepare reaction tubes in a temperature-controlled environment (e.g., 25°C). Each tube should contain Assay Buffer.
-
To the experimental tubes, add the desired concentration of this compound. For control tubes, add an equal volume of Assay Buffer.
-
Initiate the transport reaction by adding the malate-loaded mitochondria (final concentration ~1 mg/mL) and [¹⁴C]-citrate (final concentration ~0.1 mM) to the reaction tubes.
-
Allow the reaction to proceed for a specific time (e.g., 1, 2, 5, and 10 minutes) to determine the initial rate of transport.
-
Terminate the transport by adding an excess of the ice-cold inhibitor stop solution.
-
Immediately centrifuge the tubes at 12,000 x g for 2 minutes at 4°C to pellet the mitochondria.
-
Carefully remove the supernatant and wash the pellet with ice-cold Assay Buffer to remove any external [¹⁴C]-citrate.
-
Resuspend the mitochondrial pellet in a small volume of water and transfer it to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the rate of citrate uptake (nmol/min/mg protein) for each condition.
-
To determine the inhibitory effect of this compound, plot the rate of citrate uptake as a function of the this compound concentration. This data can be used to estimate the IC₅₀ value.
References
Application Notes and Protocols: In Vitro Assay for Aconitase Inhibition by Tricarballylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate via cis-aconitate.[1] This iron-sulfur cluster-containing enzyme is crucial for cellular metabolism and energy production.[2] Tricarballylate, a tricarboxylic acid, has been identified as a competitive inhibitor of aconitase.[3][4] Understanding the kinetics of this inhibition is vital for researchers studying metabolic pathways and for professionals in drug development targeting enzymes in the TCA cycle.
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on aconitase activity. The described methodology is adapted from established colorimetric aconitase activity assays and is suitable for a 96-well microplate format, allowing for high-throughput screening.
Principle of the Assay
The activity of aconitase is determined using a coupled enzyme reaction. Aconitase first converts the substrate (citrate or isocitrate) to isocitrate. Subsequently, isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate, which is coupled to the reduction of NADP+ to NADPH. The production of NADPH can be monitored by measuring the increase in absorbance at 340 nm or by the reduction of a formazan (B1609692) dye (like MTT) to a colored product, with absorbance measured at a higher wavelength (e.g., 565 nm). The rate of the reaction is directly proportional to the aconitase activity. The inhibitory effect of this compound is quantified by measuring the decrease in aconitase activity in the presence of varying concentrations of the inhibitor.
Data Presentation
The inhibitory effect of this compound on aconitase activity is summarized in the following tables. Table 1 presents the inhibition constants (Ki) and the mode of inhibition. Table 2 provides a representative dataset for the percentage of aconitase inhibition at various concentrations of this compound, which can be used to determine the IC50 value.
| Inhibitor | Target | Mode of Inhibition | Ki Value |
| This compound | Aconitase | Competitive with citrate or isocitrate as substrate.[3] | 0.52 mM.[3] |
Table 1: Inhibition of Aconitase by this compound. This table summarizes the known inhibition constant and the mechanism of inhibition.
| This compound Concentration (mM) | Aconitase Activity (% of Control) | % Inhibition |
| 0.00 | 100.0 | 0.0 |
| 0.10 | 84.0 | 16.0 |
| 0.25 | 68.8 | 31.2 |
| 0.50 | 52.1 | 47.9 |
| 1.00 | 35.2 | 64.8 |
| 2.50 | 17.8 | 82.2 |
| 5.00 | 9.8 | 90.2 |
| 10.00 | 5.1 | 94.9 |
Table 2: Representative Data for Aconitase Inhibition by this compound. This table presents a sample dataset illustrating the dose-dependent inhibition of aconitase. This data can be used to plot a dose-response curve and calculate the IC50 value. The IC50 value is dependent on the substrate concentration used in the assay.
Experimental Protocols
This section provides a detailed methodology for performing the aconitase inhibition assay.
Materials and Reagents
-
Purified aconitase (from bovine heart or recombinant)
-
This compound solution (prepare a stock solution, e.g., 100 mM in water)
-
Aconitase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate solution (e.g., 100 mM citrate or isocitrate in water)
-
NADP+ solution
-
Isocitrate Dehydrogenase (IDH)
-
MTT or other suitable formazan dye
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 565 nm for MTT)
-
Multichannel pipette
Experimental Workflow Diagram
Caption: Experimental workflow for the aconitase inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in Aconitase Assay Buffer. The final concentrations in the assay should typically range from 0.1 mM to 10 mM.
-
Prepare the reaction mixture containing Aconitase Assay Buffer, NADP+, MTT, and Isocitrate Dehydrogenase. The exact concentrations should be optimized based on the commercial kit instructions or literature.
-
Prepare the aconitase enzyme solution in cold Aconitase Assay Buffer to the desired working concentration.
-
-
Assay Procedure:
-
Add 20 µL of the different this compound dilutions to the wells of a 96-well plate. Include a control with 20 µL of Aconitase Assay Buffer without the inhibitor.
-
Add 20 µL of the aconitase enzyme solution to each well.
-
Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 60 µL of the reaction mixture containing the substrate (citrate or isocitrate) to each well.
-
Immediately start measuring the absorbance at the appropriate wavelength (e.g., 565 nm) in a kinetic mode for 10-30 minutes at room temperature, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of aconitase activity, from the dose-response curve.
-
Signaling Pathway and Inhibition Mechanism
Aconitase catalyzes the conversion of citrate to isocitrate through a cis-aconitate intermediate. This compound acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, thereby preventing the substrate from binding.
Diagram of Aconitase Reaction and Competitive Inhibition
Caption: Mechanism of aconitase inhibition by this compound.
Conclusion
This document provides a comprehensive guide for researchers to perform an in vitro assay to study the inhibition of aconitase by this compound. The detailed protocol and the representative data will be valuable for investigating the impact of this inhibitor on the TCA cycle and for the development of novel therapeutics targeting metabolic pathways. The provided diagrams offer a clear visualization of the experimental workflow and the underlying inhibition mechanism.
References
Animal Models for Studying Tricarballylate Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylate (also known as tricarballylic acid) is a tricarboxylic acid that acts as a competitive inhibitor of the enzyme aconitate hydratase (aconitase), a key component of the citric acid (TCA) cycle.[1] This inhibition disrupts mitochondrial energy metabolism and can lead to cellular dysfunction. In ruminants, this compound is produced by rumen microorganisms from trans-aconitate, which is found in certain forages, and has been implicated in the metabolic disease known as "grass tetany".[1] Understanding the mechanisms of this compound toxicity is crucial for veterinary medicine and for assessing the safety of food and feed ingredients. This document provides detailed application notes and protocols for studying this compound toxicity in animal models, with a focus on rodents.
Data Presentation
The following table summarizes key quantitative data from studies on this compound toxicity.
| Parameter | Animal Model/System | Value | Reference |
| Aconitase Inhibition (Ki) | - | 0.52 mM | [1] |
| Citric Acid Cycle Inhibition | Isolated Rat Liver Cells | 30% inhibition at 0.5 mM | [1] |
| Plasma Concentration | Sheep (9h post 20g trans-aconitate) | 0.3 - 0.5 mM | [1] |
| Mineral Retention Reduction | Rats (fed 2% this compound) | Mg: 90%, Ca: 35%, Zn: 56% | [2] |
Signaling Pathways in this compound Toxicity
The primary molecular mechanism of this compound toxicity is the competitive inhibition of aconitase, a critical enzyme in the mitochondrial citric acid cycle. This inhibition leads to a cascade of downstream cellular events characteristic of mitochondrial dysfunction.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study of this compound in Rats
This protocol is designed to assess the acute toxicity of this compound following a single oral dose in rats. It is based on general guidelines for acute oral toxicity testing.
1. Animals and Housing:
-
Species: Sprague-Dawley or Wistar rats, young adults (8-12 weeks old).
-
Sex: Equal numbers of males and females.
-
Housing: House animals in standard polycarbonate cages with ad libitum access to standard rodent chow and water, except for a brief fasting period before dosing. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimatize for at least 5 days before the start of the study.
2. Dose Preparation and Administration:
-
Vehicle: Distilled water or 0.5% carboxymethylcellulose in water.
-
Dose Levels: Based on available data, a limit test up to 2000 mg/kg can be initially performed. If toxicity is observed, a dose-ranging study with at least 3 dose levels (e.g., 500, 1000, 2000 mg/kg) and a vehicle control group should be conducted.
-
Administration: Administer this compound solution via oral gavage. The volume should not exceed 10 mL/kg body weight. Fast animals overnight before dosing.
3. Observations:
-
Mortality and Clinical Signs: Observe animals for mortality, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Body Weight: Record individual animal body weights just before dosing and on days 7 and 14.
4. Terminal Procedures:
-
Euthanasia: At the end of the 14-day observation period, euthanize all surviving animals.
-
Gross Necropsy: Perform a complete gross necropsy on all animals (including those that died during the study). Examine the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Organ Weights: Weigh the liver and kidneys.
-
Histopathology: Preserve the liver and kidneys in 10% neutral buffered formalin for potential histopathological examination.
Protocol 2: Measurement of Aconitase Activity in Rat Liver Homogenate
This protocol describes the measurement of aconitase activity in liver tissue from rats treated with this compound.
1. Tissue Preparation:
-
Euthanize the rat and immediately excise the liver.
-
Place the liver in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose).
-
Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant for the aconitase activity assay.
2. Aconitase Activity Assay (Coupled Enzyme Assay):
-
This assay measures the conversion of citrate (B86180) to isocitrate by aconitase, which is then used by isocitrate dehydrogenase to produce NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MnCl₂, NADP+, and isocitrate dehydrogenase.
-
Assay Procedure:
-
Add the liver homogenate supernatant to the reaction mixture.
-
Initiate the reaction by adding the substrate, citrate.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation: Calculate the aconitase activity based on the rate of NADPH production, using the molar extinction coefficient of NADPH.
Protocol 3: Assessment of Oxidative Stress Markers in Rat Liver
This protocol outlines the measurement of common oxidative stress markers in the liver of rats exposed to this compound.
1. Tissue Preparation:
-
Prepare liver homogenate as described in Protocol 2.
2. Thiobarbituric Acid Reactive Substances (TBARS) Assay (for Lipid Peroxidation):
-
Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
-
Procedure:
-
Mix the liver homogenate with a solution of TBA and trichloroacetic acid (TCA).
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
3. Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay measures the ability of SOD to inhibit the autoxidation of a substrate (e.g., pyrogallol (B1678534) or a tetrazolium salt), which is monitored spectrophotometrically.
-
Procedure: Various commercial kits are available and their specific protocols should be followed. Generally, the liver homogenate is incubated with the reaction mixture, and the change in absorbance is measured over time.
-
Calculation: SOD activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that inhibits the autoxidation of the substrate by 50%.
Experimental Workflow for a Rodent Toxicity Study
The following diagram illustrates a general workflow for conducting a rodent toxicity study to evaluate the effects of this compound.
Conclusion
The provided application notes and protocols offer a framework for investigating this compound toxicity in animal models. The primary mechanism of toxicity through aconitase inhibition and subsequent mitochondrial dysfunction is a key area of focus. By employing the described experimental designs and assays, researchers can further elucidate the dose-response relationships, identify target organs, and understand the downstream cellular consequences of this compound exposure. This knowledge is essential for both veterinary applications and human health risk assessment.
References
- 1. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of tricarballylic acid, a nonmetabolizable rumen fermentation product of trans-aconitic acid, on Mg, Ca and Zn utilization of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tricarballylate in Metabolic Flux Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. A common approach, ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves the use of isotopically labeled substrates to trace the flow of atoms through metabolic pathways. By inhibiting specific enzymes and observing the resultant changes in metabolite concentrations and isotopic labeling patterns, researchers can gain deeper insights into the regulation and connectivity of metabolic networks.
Tricarballylate, a known competitive inhibitor of aconitase, serves as a valuable tool in the study of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Aconitase catalyzes the reversible isomerization of citrate (B86180) to isocitrate via cis-aconitate. By inhibiting this key step, this compound induces predictable perturbations in the TCA cycle, leading to the accumulation of upstream metabolites, primarily citrate, and the depletion of downstream metabolites. This targeted disruption allows for a more precise interrogation of TCA cycle dynamics and its connections to other pathways.
The application of this compound in MFA experiments can help to:
-
Validate and refine metabolic models: By comparing experimentally observed changes in metabolite levels with model predictions upon aconitase inhibition, researchers can assess the accuracy of their metabolic network reconstructions.
-
Investigate pathway interconnectivity: The accumulation of citrate can reveal alternative metabolic routes for this intermediate, such as its export to the cytosol for fatty acid synthesis.
-
Identify metabolic vulnerabilities: In disease models, such as cancer, understanding the cell's response to TCA cycle disruption can uncover potential therapeutic targets.
This document provides detailed protocols for the application of this compound in ¹³C-MFA studies, from cell culture and treatment to metabolite extraction and analysis. It also includes illustrative data and visualizations to guide researchers in their experimental design and data interpretation.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data illustrating the expected changes in the relative abundance of TCA cycle intermediates in a cell culture experiment following treatment with this compound. This data is intended to serve as an example of the expected outcomes.
| Metabolite | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |
| Citrate | 1.00 | 2.50 | 2.5 |
| cis-Aconitate | 1.00 | 0.40 | -2.5 |
| Isocitrate | 1.00 | 0.30 | -3.3 |
| α-Ketoglutarate | 1.00 | 0.50 | -2.0 |
| Succinate | 1.00 | 0.60 | -1.7 |
| Fumarate | 1.00 | 0.70 | -1.4 |
| Malate | 1.00 | 0.80 | -1.2 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment for ¹³C-MFA
This protocol outlines the steps for culturing adherent cells, introducing a ¹³C-labeled substrate, and treating with this compound.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)
-
This compound solution (sterile-filtered)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: The day before the experiment, replace the standard culture medium with a custom medium containing the desired concentration of ¹³C-labeled glucose. The concentration should be the same as the unlabeled glucose in the standard medium.
-
Isotopic Steady State: Culture the cells in the ¹³C-labeled medium for a sufficient duration to approach isotopic steady state. This is typically at least two to three cell doubling times.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
On the day of the experiment, add the this compound stock solution to the culture medium to achieve the desired final concentration. A starting concentration range of 0.5 mM to 5 mM is recommended, with the optimal concentration determined empirically for the specific cell line and experimental goals.[1]
-
Incubate the cells with this compound for a predetermined time. A time course experiment (e.g., 1, 4, 8, and 24 hours) is recommended to determine the optimal treatment duration.
-
-
Control Group: Culture a parallel set of cells under identical conditions but without the addition of this compound to serve as a control.
Protocol 2: Metabolite Quenching and Extraction
This protocol describes the rapid quenching of metabolism and extraction of intracellular metabolites from adherent cells.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching:
-
Aspirate the culture medium from the cell culture plate.
-
Quickly wash the cells twice with pre-warmed PBS to remove any remaining medium.
-
Immediately add ice-cold 0.9% NaCl to the plate to quench metabolic activity.
-
Aspirate the NaCl solution.
-
-
Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.
-
Place the plate on ice and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Sample Storage:
-
Store the metabolite extracts at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis of TCA Cycle Intermediates
This protocol provides a general framework for the analysis of TCA cycle intermediates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
Reversed-phase C18 column or a HILIC column suitable for polar metabolite separation
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Standards for all TCA cycle intermediates of interest
-
Isotopically labeled internal standards (optional but recommended for absolute quantification)
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
Centrifuge the extracts at 14,000 x g for 5 minutes at 4°C to remove any precipitates.
-
Transfer the supernatant to LC-MS vials.
-
-
LC Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Separate the metabolites using a gradient elution program, adjusting the percentage of mobile phase B over time to achieve optimal separation of the TCA cycle intermediates.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode for the detection of most TCA cycle intermediates.
-
Use a multiple reaction monitoring (MRM) method for targeted analysis. For each metabolite, define the precursor ion (m/z of the deprotonated molecule) and a specific product ion generated by collision-induced dissociation.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite in the control and this compound-treated samples.
-
Normalize the peak areas to an internal standard (if used) or to the total ion count or cell number.
-
Calculate the relative abundance and fold changes of each metabolite between the treated and control groups.
-
Analyze the mass isotopomer distributions for each metabolite to determine the extent of ¹³C labeling.
-
Mandatory Visualization
Caption: Workflow for Metabolic Flux Analysis with an Enzyme Inhibitor.
Caption: Inhibition of Aconitase in the TCA Cycle by this compound.
References
Tricarballylate: A Tool for Elucidating the Krebs Cycle
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylic acid, or tricarballylate, is a tricarboxylic acid that serves as a valuable tool for studying the intricate workings of the Krebs cycle (also known as the citric acid cycle or TCA cycle). Its primary utility lies in its ability to competitively inhibit aconitase, a key enzyme that catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate.[1][2] By blocking this crucial step, this compound allows researchers to probe the consequences of disrupting the Krebs cycle, investigate metabolic flux, and explore the downstream effects on cellular respiration and biosynthesis. These application notes provide detailed protocols and data for utilizing this compound as a specific inhibitor of the Krebs cycle.
Mechanism of Action
This compound acts as a competitive inhibitor of aconitase (aconitate hydratase, EC 4.2.1.3).[1][2] This means that this compound binds to the active site of the enzyme, the same site where the natural substrate, citrate, would normally bind. This binding is reversible, and the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. The structural similarity between this compound and citrate allows it to effectively compete for the active site, thereby preventing the conversion of citrate to isocitrate and halting the progression of the Krebs cycle at this juncture.
References
Application Notes & Protocols for Inducing Tricarballylate Accumulation in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylate (propane-1,2,3-tricarboxylic acid) is a naturally occurring organic acid and a known competitive inhibitor of aconitase, a key enzyme in the citric acid cycle.[1][2] Its ability to chelate divalent cations also makes it a compound of interest in various biological and pharmaceutical studies. While many bacteria can catabolize this compound, inducing its accumulation requires targeted metabolic engineering strategies.
These application notes provide a comprehensive overview and detailed protocols for genetically engineering bacteria to accumulate this compound. The primary strategies involve:
-
Blocking the native catabolic pathway to prevent the degradation of this compound.
-
Enhancing the biosynthetic pathway from a suitable precursor, such as trans-aconitate.
Two promising bacterial chassis for this engineering are Acinetobacter baylyi ADP1, due to its metabolic versatility and amenability to genetic manipulation, and Rhodopseudomonas palustris, known for its diverse metabolic capabilities.[3][4][5][6][7]
Metabolic Pathways and Engineering Strategy
Catabolic Pathway of this compound
In bacteria such as Acinetobacter baylyi and Salmonella enterica, the breakdown of this compound is primarily mediated by the tcuABC operon.[8]
-
tcuC encodes a transporter protein responsible for this compound uptake.
-
tcuA encodes a FAD-dependent this compound dehydrogenase, which oxidizes this compound to cis-aconitate.[8]
-
tcuB encodes a protein that facilitates electron transfer.[8]
To enable this compound accumulation, the first critical step is to disrupt this catabolic pathway. A knockout of the tcuA gene is the most direct approach to prevent the conversion of this compound into a downstream metabolite.
Biosynthetic Pathway for this compound
Rumen microorganisms are known to produce this compound by the reduction of trans-aconitate.[1][9][10][11] This suggests a potential biosynthetic route that can be exploited in an engineered host. The specific enzyme responsible for this reduction in rumen bacteria is not fully characterized, but it is likely a reductase or an enzyme with aconitase-like activity operating in reverse.
The proposed strategy is to feed the engineered bacteria with trans-aconitate, a readily available precursor, and facilitate its conversion to this compound.
References
- 1. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel metabolic features in Acinetobacter baylyi ADP1 revealed by a multiomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Acinetobacter baylyi ADP1 for mevalonate production from lignin-derived aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a low-cost culture medium for the rapid production of plant growth-promoting Rhodopseudomonas palustris strain PS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Development of a low-cost culture medium for the rapid production of plant growth-promoting Rhodopseudomonas palustris strain PS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of tricarboxylate transport and metabolism in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ability of Acidaminococcus fermentans to oxidize trans-aconitate and decrease the accumulation of this compound, a toxic end product of ruminal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tricarballylate in Feed and Forage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylate (also known as propane-1,2,3-tricarboxylic acid) is a tricarboxylic acid that acts as a potent inhibitor of the enzyme aconitase, a key component of the citric acid cycle. In ruminants, high concentrations of this compound can disrupt energy metabolism and are implicated in health issues such as grass tetany, a metabolic disease characterized by magnesium deficiency. The primary source of this compound in ruminants is the microbial conversion of trans-aconitate, an organic acid found in high concentrations in certain forage grasses, particularly during periods of rapid growth in early spring.[1][2] Therefore, the quantification of this compound and its precursor, trans-aconitate, in feed and forage is crucial for assessing the risk of toxicity in livestock and for developing strategies to mitigate its adverse effects.
Data Presentation: Quantitative Data Summary
Direct quantitative data for this compound in feed and forage is limited in the scientific literature. However, the concentration of its precursor, trans-aconitate, is well-documented and serves as a critical indicator of the potential for this compound formation in the rumen. Rumen microorganisms have been shown to convert trans-aconitate to this compound.[3] The following table summarizes the reported concentrations of trans-aconitate in various forage species.
| Forage Species | Plant Part | Concentration (% of Dry Matter) | Reference |
| Mixed Pasture Grasses | - | 1.0 - 2.5 | [2] |
| Hordeum leporinum (a species of wild barley) | - | 3.5 | [2] |
| Phalaris tuberosa var. stenoptera | - | 4.2 | [2] |
| Delphinium hesperium (Western Larkspur) | Leaves | 12.2 | [2] |
Note: The conversion rate of trans-aconitate to this compound in the rumen can be influenced by various factors, including the microbial population and rumen environment.
Experimental Protocols
The quantification of this compound in complex matrices like feed and forage requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most promising techniques.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from established methods for the analysis of organic acids in animal feed and silage.[4][5] Method validation for this compound and trans-aconitate is essential.
1. Sample Preparation and Extraction:
-
Grinding: Dry the feed or forage sample at 60°C to a constant weight and grind it to pass through a 1 mm sieve.
-
Extraction:
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1 M HCl.
-
Vortex the mixture for 1 minute.
-
Extract using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating polar organic acids.
-
Mobile Phase: An isocratic mobile phase of 0.01 M sulfuric acid in HPLC-grade water is a common choice.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Detection: UV detector set at 210 nm.
-
Standard Preparation: Prepare a series of standard solutions of this compound and trans-aconitate in 0.1 M HCl to generate a calibration curve.
3. Quantification:
-
Identify and quantify the peaks corresponding to this compound and trans-aconitate by comparing their retention times and peak areas with those of the standards.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent choice for the quantification of this compound, especially at low concentrations. This protocol requires a derivatization step to increase the volatility of the organic acids.
1. Sample Preparation and Extraction:
-
Follow the same grinding and extraction procedure as described for the HPLC-UV method.
-
Derivatization:
-
Take 1 mL of the filtered extract and evaporate it to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Quantification:
-
Identify the derivatized this compound and trans-aconitate based on their retention times and mass spectra.
-
Quantify using a calibration curve prepared from derivatized standards. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Formation and inhibitory action of this compound.
References
- 1. Grass tetany - Wikipedia [en.wikipedia.org]
- 2. Trans-Aconitic Acid in Range Grasses in Early Spring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grass Forages and Magnesium Status of Dairy Cattle – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Tricarballylate Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting feeding studies in rodent models to investigate the metabolic effects of tricarballylate. Detailed protocols for diet formulation, animal handling, sample collection, and analysis are included to ensure robust and reproducible results.
Introduction
This compound, a non-metabolizable tricarboxylic acid, is a known competitive inhibitor of aconitase, a key enzyme in the Krebs cycle.[1][2] Its presence in the diet can lead to significant metabolic disturbances, including alterations in energy metabolism and mineral balance.[3] Understanding the physiological and biochemical consequences of this compound exposure is crucial for toxicology studies and for elucidating the broader impacts of Krebs cycle perturbations. These protocols are designed to provide a standardized framework for investigating the effects of dietary this compound in a controlled research setting.
Experimental Design and Rationale
A well-designed rodent feeding study is essential for obtaining meaningful data. The following experimental design incorporates key considerations for studying the effects of this compound.
1. Animal Model:
-
Species and Strain: Male Sprague-Dawley or Wistar rats are suitable models for metabolic studies. C57BL/6 mice are also widely used due to their susceptibility to diet-induced metabolic changes.[4] The choice of species and strain should be justified based on the specific research question.
-
Age and Sex: Young adult animals (e.g., 8-10 weeks old) are typically used. To avoid confounding variables related to hormonal cycles, studies are often conducted in a single sex, most commonly males.
2. Diet Formulation:
-
Control Diet: A purified diet, such as the AIN-93G formulation, is recommended as the control diet to ensure a defined and consistent nutritional composition.[5][6] Using grain-based chow as a control for a purified experimental diet can introduce confounding variables.[4][6]
-
This compound Diet: The experimental diet should be identical to the control diet with the addition of a specified concentration of this compound. A dose-response study with multiple concentrations of this compound (e.g., 0.5%, 1%, and 2% by weight) is recommended to determine the dose-dependent effects.
-
Pair-Feeding: To control for potential effects of this compound on food intake and body weight, a pair-fed control group should be included. Each animal in the pair-fed group is fed the same amount of control diet as its yoked counterpart in the this compound group consumed the previous day.
3. Experimental Groups: A typical study would include the following groups (n=8-10 animals per group):
-
Control Group: Fed the purified control diet ad libitum.
-
This compound Group(s): Fed the purified diet containing this compound at one or more concentrations ad libitum.
-
Pair-Fed Control Group: Fed the purified control diet in amounts equal to the intake of the this compound group.
4. Study Duration: The study duration will depend on the specific endpoints being investigated. A short-term study of 2-4 weeks may be sufficient to observe acute metabolic changes, while a longer-term study of 8-12 weeks may be necessary to assess chronic effects.
Experimental Protocols
Protocol 1: Diet Preparation
-
Basal Diet Mix: Prepare the AIN-93G basal diet mix according to the standard formulation. All ingredients should be sourced from a reputable supplier.
-
This compound Addition: For the experimental diet, thoroughly mix the desired amount of this compound with a small portion of the basal diet mix before incorporating it into the total batch to ensure even distribution.
-
Pelleting and Storage: Diets should be pelleted to reduce spillage and stored at 4°C in airtight containers to prevent spoilage and degradation.
Protocol 2: Animal Handling and Monitoring
-
Acclimation: Upon arrival, animals should be acclimated to the housing facility and the control diet for at least one week before the start of the experiment.
-
Housing: House animals individually in metabolic cages to allow for accurate measurement of food and water intake and collection of urine and feces. Maintain a 12-hour light/dark cycle and a controlled temperature and humidity environment.
-
Monitoring:
-
Body Weight: Record body weight at the start of the study and at least twice weekly thereafter.
-
Food and Water Intake: Measure and record daily food and water consumption.
-
Clinical Observations: Perform daily observations for any signs of toxicity or ill health.
-
Protocol 3: Sample Collection and Processing
At the end of the study period, collect the following samples. Animals should be fasted overnight prior to sample collection.
-
Blood Collection:
-
Anesthetize animals and collect blood via cardiac puncture into EDTA-containing tubes for plasma or serum separator tubes.
-
Centrifuge blood at 3000 rpm for 15 minutes at 4°C to separate plasma or serum.
-
Aliquot plasma/serum into cryovials and store at -80°C until analysis.
-
-
Urine and Feces Collection:
-
Collect 24-hour urine and feces using metabolic cages at baseline and at the end of the study.
-
Freeze urine samples immediately at -80°C.
-
Freeze-dry and store fecal samples at -80°C.
-
-
Tissue Collection:
-
Euthanize animals and immediately dissect and collect tissues of interest (e.g., liver, kidney, heart).
-
Rinse tissues with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until analysis.
-
Protocol 4: Analytical Methods
A. Quantification of this compound in Plasma and Urine by LC-MS/MS
This method is adapted from protocols for the analysis of tricarboxylic acid cycle intermediates.[7][8]
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₄-succinic acid).
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Sample Preparation (Urine):
-
Thaw urine samples on ice and centrifuge to remove any precipitates.
-
Dilute urine 1:10 with water containing the internal standard.
-
Directly inject the diluted sample.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Employ a triple quadrupole mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify this compound and the internal standard.
-
B. Organic Acid Profiling in Urine by GC-MS
This protocol is based on established methods for urinary organic acid analysis.[9][10][11][12][13]
-
Sample Preparation:
-
To 200 µL of urine, add an internal standard (e.g., tropic acid).
-
Acidify the urine with HCl to a pH < 2.
-
Extract the organic acids with ethyl acetate.
-
Evaporate the organic layer to dryness under nitrogen.
-
Derivatize the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for organic acid analysis.
-
Use a temperature gradient to separate the organic acids.
-
Detect the eluted compounds using a mass spectrometer in scan mode to identify and quantify the various organic acids based on their mass spectra and retention times.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Effects of Dietary this compound on Growth and Food Intake
| Parameter | Control | This compound (1%) | Pair-Fed Control |
| Initial Body Weight (g) | |||
| Final Body Weight (g) | |||
| Body Weight Gain (g) | |||
| Daily Food Intake (g) | |||
| Daily Water Intake (mL) |
Table 2: Effects of Dietary this compound on Plasma Metabolites
| Parameter | Control | This compound (1%) | Pair-Fed Control |
| Glucose (mg/dL) | |||
| Triglycerides (mg/dL) | |||
| Cholesterol (mg/dL) | |||
| Citrate (B86180) (µM) | |||
| Isocitrate (µM) | |||
| This compound (µM) |
Table 3: Effects of Dietary this compound on Urinary Mineral Excretion
| Parameter (mg/24h) | Control | This compound (1%) | Pair-Fed Control |
| Magnesium | |||
| Calcium | |||
| Zinc |
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound Inhibition of the Krebs Cycle
This compound acts as a competitive inhibitor of aconitase, the enzyme that catalyzes the isomerization of citrate to isocitrate in the Krebs cycle.[1][2] This inhibition leads to an accumulation of citrate and a depletion of downstream intermediates, thereby disrupting cellular energy metabolism.
Signaling Pathway: Downstream Metabolic Consequences of Aconitase Inhibition
The inhibition of aconitase and subsequent accumulation of citrate can have broader metabolic consequences. For instance, elevated citrate levels can lead to a shift in metabolism towards amino acid biosynthesis.[5][14][15]
Experimental Workflow
The following diagram outlines the key steps in a this compound feeding study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of tricarballylic acid, a nonmetabolizable rumen fermentation product of trans-aconitic acid, on Mg, Ca and Zn utilization of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of… [ouci.dntb.gov.ua]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 11. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. erndim.org [erndim.org]
- 13. metbio.net [metbio.net]
- 14. Inhibition of aconitase by nitric oxide leads to induction of the alternative oxidase and to a shift of metabolism towards biosynthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Labeled Tricarballylate in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylate, a non-metabolizable analog of citrate (B86180), serves as a valuable tool in metabolic research.[1] Its structural similarity to citrate allows it to interact with citrate transport proteins and certain enzymes, but its inability to be metabolized ensures that its effects are due to these specific interactions rather than downstream metabolic conversion.[1] By using isotopically labeled this compound (e.g., with ¹³C), researchers can trace its movement and interactions within biological systems, providing critical insights into citrate transport dynamics and the regulation of related metabolic pathways.
These application notes provide an overview of the uses of labeled this compound in tracer studies and detailed protocols for its application in investigating cellular metabolism.
Applications
-
Probing Citrate Transport: Labeled this compound is an excellent tool for studying the kinetics and inhibition of mitochondrial and plasma membrane citrate transporters. By measuring the uptake of labeled this compound, researchers can characterize transporter activity and screen for potential inhibitors.
-
Investigating the Tricarboxylic Acid (TCA) Cycle: As a competitive inhibitor of aconitase, this compound can be used to study the impact of TCA cycle disruption on cellular metabolism and signaling.[2]
-
Elucidating Fatty Acid Synthesis Regulation: Citrate is a key precursor for fatty acid synthesis. Labeled this compound can be used to investigate how the transport of citrate from the mitochondria to the cytoplasm influences the rate of fatty acid biosynthesis.[3][4]
-
Studying Mineral Homeostasis: this compound has been shown to affect the excretion of essential minerals.[5] Labeled this compound can be used in animal studies to quantify its impact on mineral balance.
Data Presentation
Table 1: Inhibitory Effects of this compound on Key Metabolic Enzymes and Transporters
| Target | Organism/Tissue | Inhibitor Constant (Ki) / IC50 | Reference |
| Aconitate Hydratase (Aconitase) | Ruminant Liver | 0.52 mM (Ki) | [2] |
| ATP: Citrate Lyase | Rat Liver | - (acts as substrate and inhibitor) | [6] |
| Acetyl-CoA Carboxylase | Chicken Liver | - (can replace citrate for activation but inhibits overall synthesis) | [3][7][8] |
| Mitochondrial Citrate Transporter | Rat Liver Mitochondria | - (acts as an inhibitor) | [9][10][11][12] |
Table 2: Effect of this compound on Mineral Balance in Rats
| Mineral | Dietary Condition | This compound Effect | Reference |
| Magnesium | High Carbohydrate Diet | Increased urinary excretion, leading to decreased intestinal absorption. | [5] |
| Calcium | High Carbohydrate Diet | Increased urinary excretion, leading to decreased intestinal absorption. | [5] |
| Zinc | High Carbohydrate Diet | Increased urinary excretion, leading to decreased intestinal absorption. | [5] |
Experimental Protocols
Protocol 1: Synthesis of [1,2,3-¹³C₃]-Tricarballylic Acid (Proposed)
This protocol is a proposed synthetic route based on general methods for synthesizing ¹³C-labeled organic acids.[13][14][15]
Materials:
-
[¹³C₂]-Acetylene gas[13]
-
Potassium cyanide (KCN)
-
Diethyl malonate
-
Sodium ethoxide
-
Hydrochloric acid (HCl)
-
Standard organic synthesis glassware and reagents
Procedure:
-
Synthesis of [¹³C₂]-Ethyl Acetoacetate: React [¹³C₂]-acetylene with water in the presence of a mercury catalyst to form [¹³C₂]-acetaldehyde. Subsequent reaction with diethyl malonate will yield [¹³C₂]-ethyl acetoacetate.
-
Synthesis of [1,5-¹³C₂]-3-Carboxypentanedioic Acid: Perform a Michael addition of diethyl malonate to [¹³C₂]-ethyl acrylate (B77674) (which can be synthesized from [¹³C₂]-acetylene).
-
Hydrolysis and Decarboxylation: Hydrolyze the resulting ester in acidic conditions to yield [1,5-¹³C₂]-3-carboxypentanedioic acid.
-
Introduction of the third ¹³C label (optional, for fully labeled): A more complex multi-step synthesis starting from a ¹³C-labeled precursor like [¹³C]-potassium cyanide would be required to introduce the third labeled carbon.
-
Purification: Purify the final product using recrystallization or column chromatography.
-
Characterization: Confirm the structure and isotopic enrichment of the synthesized [¹³C₃]-tricarballylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: In Vitro Tracer Study of Mitochondrial Citrate Transport Inhibition
This protocol describes how to use labeled this compound to measure the inhibition of citrate transport in isolated mitochondria.[4][10][16][17]
Materials:
-
Isolated mitochondria from the tissue of interest (e.g., rat liver)
-
[¹⁴C]-Citrate (or other radiolabeled citrate)
-
Labeled (e.g., ¹³C) and unlabeled this compound
-
Mitochondrial isolation buffer
-
Transport buffer
-
Scintillation counter and vials
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation.
-
Experimental Setup: Prepare reaction tubes containing transport buffer and varying concentrations of labeled this compound.
-
Initiate Transport: Add a known concentration of [¹⁴C]-citrate to each tube to start the transport assay.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a specific time period (e.g., 1-5 minutes).
-
Stop Reaction: Stop the transport by adding an inhibitor (e.g., mersalyl) and rapidly filtering the mitochondria.
-
Quantification: Measure the amount of [¹⁴C]-citrate taken up by the mitochondria using a scintillation counter.
-
Data Analysis: Plot the rate of citrate uptake against the concentration of labeled this compound to determine the inhibitory kinetics (e.g., Ki value).
Protocol 3: In Vivo Tracer Study in a Mouse Model
This protocol outlines a general procedure for an in vivo tracer study using labeled this compound to investigate its effects on metabolism.[18][19]
Materials:
-
[¹³C]-Tricarballylate
-
Experimental animals (e.g., mice)
-
Metabolic cages for urine and feces collection
-
Analytical equipment for measuring ¹³C enrichment (e.g., GC-MS or LC-MS)
-
Analytical equipment for mineral analysis (e.g., atomic absorption spectroscopy)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions and diet.
-
Tracer Administration: Administer a bolus of [¹³C]-tricarballylate via intraperitoneal injection or oral gavage.
-
Sample Collection: Collect blood, urine, and feces at specified time points.
-
Tissue Harvesting: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue).
-
Metabolite Extraction: Extract metabolites from plasma and tissues using appropriate solvent systems.
-
Mass Spectrometry Analysis: Analyze the extracts using GC-MS or LC-MS to determine the enrichment of ¹³C in various metabolites.
-
Mineral Analysis: Analyze urine and feces samples to quantify the excretion of minerals like magnesium, calcium, and zinc.
-
Data Analysis: Correlate the presence of labeled this compound with changes in metabolite profiles and mineral excretion rates.
Mandatory Visualizations
References
- 1. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 2. Tracer experiment design for unique identification of nonlinear physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Measurement of citrate transport in tumor mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nutripath.com.au [nutripath.com.au]
- 6. This compound and hydroxycitrate: substrate and inhibitor of ATP: citrate oxaloacetate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver acetyl CoA carboxylase: insight into the mechanism of activation by tricarboxylic acids and acetyl CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of acetyl CoA carboxylase by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial and Plasma Membrane Citrate Transporters: Discovery of Selective Inhibitors and Application to Structure/Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of 2-ethylcitrate and this compound on citrate transport in rat liver mitochondria and fatty acid synthesis in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Kinetic characterization of the reconstituted tricarboxylate carrier from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Development of a Whole-Cell Biosensor for Tricarballylate Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylate (also known as tricarballylic acid) is a significant biomarker associated with exposure to fumonisin mycotoxins from maize and can indicate disruptions in the Krebs cycle.[1] Its presence in biological fluids can also be an indicator of certain metabolic disorders and exposure to environmental toxins.[2][3][4] Current detection methods for this compound primarily rely on conventional analytical techniques such as chromatography, which can be time-consuming and require sophisticated laboratory equipment. The development of a specific and sensitive biosensor for this compound would provide a valuable tool for rapid and high-throughput screening in clinical diagnostics, food safety, and metabolic research.
This document provides a detailed protocol for the development and characterization of a novel whole-cell bacterial biosensor for the detection of this compound. As no such biosensor has been described in the existing literature, we propose a rational design based on the known metabolic pathway for this compound degradation in Salmonella enterica.
Principle of the Proposed Biosensor
The proposed biosensor is a genetically engineered bacterium (e.g., Escherichia coli, a common chassis organism) that produces a measurable output, such as fluorescence, in the presence of this compound. The design leverages the genetic components of the this compound utilization (tcu) operon from Salmonella enterica. In this bacterium, the enzyme this compound dehydrogenase (TcuA), encoded by the tcuA gene, catalyzes the conversion of this compound to cis-aconitate.[5] The expression of the tcu operon is controlled by a regulatory system that responds to the presence of this compound. By coupling this regulatory system to a reporter gene, we can create a system where the presence of this compound induces a detectable signal.
Proposed Signaling Pathway
The proposed signaling pathway for the this compound biosensor is depicted below. In the presence of this compound, a putative transcriptional regulator (likely encoded within or near the tcu operon, here conceptually termed "TcuR") binds to this compound. This binding event causes a conformational change in TcuR, leading to its dissociation from the promoter region of the tcu operon (Ptcu). This allows RNA polymerase to bind to the promoter and initiate transcription of a downstream reporter gene (e.g., Green Fluorescent Protein - GFP), resulting in a fluorescent signal.
Experimental Protocols
Cloning and Construction of the Biosensor Plasmid
This protocol describes the assembly of the genetic circuit for the this compound biosensor into a suitable plasmid vector.
Materials:
-
Salmonella enterica genomic DNA
-
E. coli competent cells (e.g., DH5α for cloning, a suitable expression strain for assays)
-
Plasmid vector (e.g., pSB1C3 or other standard biobrick-compatible vector)
-
Restriction enzymes
-
T4 DNA ligase
-
PCR primers for amplifying Ptcu and the regulatory gene (if separate)
-
Reporter gene (e.g., GFP) in a compatible vector
-
DNA purification kits
-
LB agar (B569324) plates with appropriate antibiotics
Method:
-
Identify the Promoter and Regulatory Elements: Using the genomic sequence of Salmonella enterica, identify the promoter region of the tcu operon (Ptcu) and any associated regulatory genes.
-
PCR Amplification: Design and synthesize PCR primers to amplify the identified Ptcu and the regulatory gene from S. enterica genomic DNA.
-
Vector and Insert Preparation: Digest the plasmid vector and the PCR product with appropriate restriction enzymes. Purify the digested vector and insert using a DNA purification kit.
-
Ligation: Ligate the digested Ptcu-regulator fragment into the prepared plasmid vector upstream of a promoterless reporter gene (e.g., GFP).
-
Transformation: Transform the ligation mixture into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Screen the resulting colonies by colony PCR and sequence verification to confirm the correct insertion of the biosensor construct.
Characterization of the this compound Biosensor
This protocol outlines the procedure for testing the functionality and performance of the constructed biosensor.
Materials:
-
E. coli strain carrying the biosensor plasmid
-
LB medium with appropriate antibiotic
-
This compound stock solution
-
96-well microplates (black, clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities
-
Incubator shaker
Method:
-
Overnight Culture Preparation: Inoculate a single colony of the biosensor strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotic.
-
Induction: Aliquot 200 µL of the diluted culture into the wells of a 96-well microplate. Add this compound to the wells at a range of final concentrations (e.g., 0 µM to 10 mM). Include a no-cell control (medium only) and a no-inducer control.
-
Incubation: Incubate the microplate at 37°C with shaking for a specified time (e.g., 6-8 hours, or perform a time-course experiment).
-
Measurement: Measure the optical density at 600 nm (OD600) to assess cell growth and the fluorescence of the reporter protein (e.g., excitation at 485 nm and emission at 510 nm for GFP).
-
Data Analysis: Normalize the fluorescence signal by the cell density (Fluorescence/OD600). Plot the normalized fluorescence against the concentration of this compound to determine the dose-response curve.
Experimental Workflow
The overall workflow for the development and characterization of the this compound biosensor is illustrated in the diagram below.
Data Presentation
The quantitative performance of the developed biosensor should be systematically evaluated and summarized. The following table provides a template for presenting the key characteristics of the this compound biosensor.
| Parameter | Description | Value | Units |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. | µM or mg/L | |
| Dynamic Range | The range of this compound concentrations over which the biosensor provides a proportional response. | µM to mM | |
| EC50 | The concentration of this compound that produces 50% of the maximal response. | µM | |
| Selectivity | The response of the biosensor to other structurally similar molecules (e.g., citrate, isocitrate, aconitate). | (e.g., Fold change vs. This compound) | |
| Response Time | The time required to obtain a stable signal after induction. | hours |
Conclusion
The development of a whole-cell biosensor for this compound presents a promising avenue for rapid and cost-effective detection of this important biomarker. The proposed design, based on the this compound metabolic pathway of Salmonella enterica, provides a solid foundation for the construction and optimization of such a biosensor. The detailed protocols and workflows provided in these application notes are intended to guide researchers in the successful development and characterization of this novel analytical tool. Further optimization of the biosensor's sensitivity and selectivity will be crucial for its application in real-world samples.
References
- 1. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 2. This compound - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. usbiotek.com [usbiotek.com]
- 4. functionalmedicine.com.au [functionalmedicine.com.au]
- 5. The FAD-Dependent this compound Dehydrogenase (TcuA) Enzyme of Salmonella enterica Converts this compound into cis-Aconitate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tricarballylate Synthesis and Purification
Welcome to the technical support center for tricarballylate synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two primary synthesis routes for this compound esters start from citric acid. Both pathways involve a dehydration and a hydrogenation step. The key difference is the sequence of these reactions relative to esterification.
-
Pathway 1 (Aconitic Acid Intermediate): Citric acid is first dehydrated to form aconitic acid, which is then hydrogenated to tricarballylic acid. Finally, the tricarballylic acid is esterified to yield the desired this compound ester.
-
Pathway 2 (Aconitate Ester Intermediate): Citric acid is first esterified to produce a citrate (B86180) ester. This ester is then dehydrated to an aconitate ester, followed by hydrogenation to the final this compound ester. This pathway can help to avoid some side reactions.[1][2]
Q2: What is the most common and problematic side reaction during this compound synthesis?
A2: The most significant side reaction is the decarboxylation of the aconitic acid intermediate, which leads to the formation of methylsuccinic acid.[1][2] This impurity can be challenging to separate from the desired tricarballylic acid or this compound ester product due to their similar chemical properties.
Q3: What are the common impurities I should be aware of in my crude product?
A3: Besides the primary byproduct, methylsuccinic acid, other potential impurities can originate from the starting material (citric acid) or incomplete reactions. These include:
-
Unreacted citric acid or citrate ester
-
Aconitic acid or aconitate ester (from incomplete hydrogenation)
-
Isocitric acid (an isomer of citric acid often present as an impurity in the starting material)
-
Malic acid
Q4: What are the recommended initial purification methods for tricarballylic acid?
A4: For tricarballylic acid, recrystallization is a common and effective purification method. It is readily soluble in water and only slightly soluble in ether, which can be exploited for purification.[3][4] Crystallization from diethyl ether is a documented method.[3][4]
Q5: How can I monitor the progress of my synthesis reaction?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your reaction.[5][6][7] You can track the disappearance of your starting material and the appearance of your product. A co-spot, where the reaction mixture and starting material are spotted in the same lane, is crucial for accurate interpretation, especially if the product and reactant have similar Rf values.[5]
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive catalyst | Ensure the catalyst (e.g., Pd/C, Pd/Nb2O5·nH2O, H-Beta zeolite) is fresh and has been stored under appropriate conditions. Consider using a new batch of catalyst. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC to determine the optimal reaction time. If the reaction has stalled, a modest increase in temperature may be beneficial, but be cautious of promoting side reactions. | |
| Presence of inhibitors in starting materials | Purify the starting citric acid or citrate ester if impurities are suspected. | |
| Significant formation of side products | Suboptimal reaction conditions | Optimize reaction temperature and pressure. Higher temperatures can favor the decarboxylation of aconitic acid. |
| Incorrect stoichiometry of reagents | Ensure accurate measurement of all reagents and catalysts. | |
| Product loss during workup | Product is partially soluble in the aqueous layer | During extraction, ensure the pH is adjusted to protonate the carboxylic acid groups, making them less water-soluble. Perform multiple extractions with the organic solvent. |
| Product degradation | Avoid excessively high temperatures or harsh acidic/basic conditions during workup and purification. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of your product. | Use a lower-boiling point solvent or a solvent pair. |
| The solution is supersaturated. | Add a small amount of additional hot solvent until the oil redissolves, then allow to cool slowly. | |
| High level of impurities depressing the melting point. | Consider a preliminary purification step like column chromatography before recrystallization. | |
| Crystals do not form upon cooling | Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration and try cooling again. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. | |
| Poor separation in column chromatography | Inappropriate solvent system. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for esters. |
| Column was not packed properly. | Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly to avoid channeling. | |
| Co-elution of impurities | Similar polarity of product and impurity (e.g., this compound and methylsuccinate derivative). | Try a different stationary phase (e.g., alumina) or a different solvent system. Sometimes adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation of acidic or basic compounds. |
Data Presentation
Table 1: Solubility of Tricarballylic Acid
| Solvent | Solubility | Temperature | Reference |
| Water | 500 mg/mL | 18 °C | [3][4] |
| Ether | Slightly soluble | Not specified | [3][4] |
Table 2: Typical Yields in this compound Synthesis
| Product | Synthesis Method | Yield | Reference |
| Tricarballylic Acid | Dehydration-hydrogenation of citric acid | up to 85% | [8] |
| This compound Esters | Dehydration-hydrogenation of citrate esters | up to 93% | [1] |
Experimental Protocols
Protocol 1: Recrystallization of Tricarballylic Acid
Objective: To purify crude tricarballylic acid.
Materials:
-
Crude tricarballylic acid
-
Deionized water or dry diethyl ether
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter paper
-
Ice bath
Methodology:
-
Solvent Selection: Based on the high solubility in hot water and lower solubility in cold water, water is a good candidate for recrystallization. Alternatively, diethyl ether can be used, where the acid is only slightly soluble.[3][4]
-
Dissolution: Place the crude tricarballylic acid in an Erlenmeyer flask. Add a minimal amount of hot deionized water while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: General Procedure for Column Chromatography of this compound Esters
Objective: To purify crude this compound esters from less polar and more polar impurities.
Materials:
-
Crude this compound ester
-
Silica gel (for stationary phase)
-
Hexane (B92381) (or other non-polar solvent)
-
Ethyl acetate (B1210297) (or other polar solvent)
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal ratio should give the this compound ester an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane). Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound ester in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 100% hexane to a 70:30 hexane:ethyl acetate mixture). This is known as gradient elution.
-
Fraction Collection: Collect the eluent in fractions using test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which contain the purified this compound ester.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound ester.
Protocol 3: GC-MS Analysis of this compound Purity (as methyl ester derivative)
Objective: To assess the purity of a tricarballylic acid sample and identify impurities.
Materials:
-
Purified tricarballylic acid sample
-
Derivatization agent (e.g., Methanolic HCl or TMS)
-
Anhydrous solvent (e.g., Methanol, Pyridine)
-
Internal standard
-
GC-MS instrument with a suitable column (e.g., a polar capillary column)
Methodology:
-
Derivatization: Convert the non-volatile tricarballylic acid to its more volatile methyl ester. This can be achieved by heating the sample in anhydrous methanolic HCl. Alternatively, silylation using reagents like BSTFA in pyridine (B92270) can be used.
-
Sample Preparation: Accurately weigh the derivatized sample and dissolve it in a known volume of a suitable solvent (e.g., dichloromethane, hexane). Add a known amount of an internal standard.
-
GC-MS Conditions (General Example):
-
Injector Temperature: 250-280 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a lower temperature (e.g., 70-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron Impact (EI) ionization, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantify the purity by comparing the peak area of the this compound derivative to the total area of all peaks or to the internal standard.
Visualizations
Caption: Synthesis pathways to this compound esters from citric acid.
Caption: General workflow for troubleshooting this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRICARBALLYLIC ACID CAS#: 99-14-9 [m.chemicalbook.com]
- 4. TRICARBALLYLIC ACID CAS#: 99-14-9 [amp.chemicalbook.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Microbial Tricarballylate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of microbial tricarballylate production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at producing this compound in engineered microbial hosts such as Escherichia coli.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Titer | Inefficient precursor supply: Insufficient availability of intracellular cis-aconitate or trans-aconitate. | Metabolic Engineering: Overexpress key enzymes in the upstream pathway, such as citrate (B86180) synthase and aconitase, to boost the pool of precursor molecules. Consider using feedback-resistant enzyme variants.[1] Fermentation Optimization: Ensure optimal carbon source feeding to avoid metabolic burden and direct carbon flux towards the TCA cycle. |
| Low activity of the final pathway enzyme: The reductase responsible for converting trans-aconitate to this compound may have low specific activity or be poorly expressed. | Enzyme Selection: Screen different reductase candidates from various microorganisms, particularly from rumen bacteria known for this conversion.[2][3] Codon Optimization: Optimize the gene sequence of the reductase for expression in the chosen host organism. | |
| Cofactor imbalance: The reductase enzyme likely requires a specific cofactor (e.g., NADH or NADPH) that is limiting in the cell. | Cofactor Engineering: Overexpress enzymes that regenerate the required cofactor. For example, introducing an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase can increase NADPH availability.[4] | |
| Accumulation of Byproducts (e.g., acetate, lactate) | Overflow metabolism: High glucose uptake rates can lead to the formation of overflow metabolites, diverting carbon away from the desired pathway. | Gene Knockouts: Delete genes responsible for major byproduct formation, such as pta-ackA (acetate) and ldhA (lactate).[5] Fed-batch Fermentation: Implement a controlled feeding strategy to maintain a low glucose concentration in the fermenter, thus avoiding overflow metabolism. |
| Poor Cell Growth or Strain Instability | Metabolic burden: High-level expression of heterologous proteins can stress the cell, leading to reduced growth and plasmid instability. | Promoter Tuning: Use inducible promoters with varying strengths to balance pathway expression with cell viability. Genomic Integration: Integrate the expression cassettes into the host chromosome to ensure stable maintenance without the need for antibiotic selection pressure. |
| Toxicity of this compound or pathway intermediates: The accumulation of the final product or intermediates may be toxic to the cells. | Tolerant Strain Development: Employ adaptive laboratory evolution (ALE) to select for strains with improved tolerance to this compound. In situ Product Removal: Investigate methods for continuous removal of this compound from the fermentation broth to minimize its concentration. | |
| Inconsistent Fermentation Results | Variability in inoculum preparation: Inconsistent seed cultures can lead to variations in fermentation performance. | Standardized Inoculum Protocol: Follow a strict protocol for inoculum development, ensuring consistent age, cell density, and metabolic state of the seed culture. |
| Suboptimal fermentation conditions: Fluctuations in pH, temperature, or dissolved oxygen can significantly impact microbial metabolism and product formation. | Process Control: Utilize a well-controlled bioreactor to maintain optimal fermentation parameters throughout the process. |
Frequently Asked Questions (FAQs)
Q1: What is a common metabolic pathway for microbial this compound production?
A1: A common strategy involves engineering a microbial host, such as E. coli, to first produce a precursor molecule like trans-aconitic acid, which is then converted to this compound. This can be achieved by enhancing the native tricarboxylic acid (TCA) cycle and introducing a final conversion step.
Q2: Which enzymes are crucial for enhancing the precursor supply for this compound?
A2: To increase the availability of precursors from the TCA cycle, it is often necessary to overexpress citrate synthase and aconitase.[6] Using enzymes from different organisms, such as Corynebacterium glutamicum, can sometimes yield better results in E. coli.[6]
Q3: My heterologously expressed aconitase is forming inclusion bodies. What can I do?
A3: The formation of inclusion bodies with heterologously expressed enzymes is a common issue.[6][7] To address this, you can try lowering the cultivation temperature after induction, using a weaker promoter to reduce the rate of protein synthesis, or co-expressing molecular chaperones to assist in proper protein folding.
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying organic acids like this compound. A typical setup would involve an ion-exchange column and detection using a UV detector at a low wavelength (e.g., 210 nm). It is important to prepare a standard curve with a pure this compound standard for accurate quantification.
Q5: What are the typical yields and titers I can expect?
A5: While data for engineered this compound production is limited, studies on the precursor, trans-aconitic acid, have reported titers up to 37.32 g/L with a yield of 0.76 g/g of glucose in fed-batch fermentation of engineered E. coli.[1] The final yield of this compound will depend on the efficiency of the final conversion step. In studies with mixed rumen microorganisms, the conversion of trans-aconitate to this compound can be as high as 64-82%.[2]
Quantitative Data Summary
The following table summarizes key quantitative data from relevant literature that can serve as a benchmark for your experiments.
| Product | Microorganism | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| trans-Aconitic Acid | Escherichia coli W3110-TAA08 | Batch | 37.32 | 0.76 | 0.93 | [1] |
| Itaconic Acid | Escherichia coli | Fed-batch | 4.34 | - | - | [8] |
| This compound (from trans-aconitate) | Mixed Rumen Microorganisms | In vitro incubation | - | 0.64 (g/g trans-aconitate) | - | [2] |
Experimental Protocols
Protocol 1: Batch Fermentation for this compound Precursor (trans-Aconitic Acid) Production in Engineered E. coli
This protocol is adapted from the production of trans-aconitic acid and can be used as a starting point for this compound production.[1]
1. Strain:
-
E. coli W3110-TAA08 (or a similar strain engineered for aconitate production).
2. Media and Solutions:
-
Seed Culture Medium (LB): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
-
Fermentation Medium (DM): 50 g/L glucose, 2 g/L (NH₄)₂SO₄, 1.5 g/L KH₂PO₄, 2.5 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 20 g/L CaCO₃, 1 mL/L trace element solution.
-
Trace Element Solution: 27 g/L FeCl₃·6H₂O, 2 g/L ZnCl₂·4H₂O, 2 g/L CoCl₂·6H₂O, 2 g/L Na₂MoO₄·2H₂O, 1 g/L CaCl₂·2H₂O, 1.3 g/L CuCl₂·2H₂O, 0.5 g/L H₃BO₃.
-
Inducer: 1 M IPTG stock solution.
-
Antibiotics: As required for plasmid maintenance.
3. Procedure:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking at 250 rpm.
-
Transfer the overnight culture to 100 mL of fresh LB medium in a 500 mL flask and grow at 37°C and 250 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Inoculate a 7.5 L bioreactor containing 5 L of DM medium with the seed culture to an initial OD₆₀₀ of approximately 0.1.
-
Control the fermentation parameters: temperature at 37°C, pH at 6.0 (controlled with NH₄OH), and dissolved oxygen (DO) maintained above 20% by adjusting the agitation speed and aeration rate.
-
When the OD₆₀₀ reaches 0.6, induce the culture by adding IPTG to a final concentration of 0.25 mM.
-
Continue the fermentation for 40-48 hours, collecting samples periodically for analysis of cell density (OD₆₀₀), glucose concentration, and organic acid production (HPLC).
Protocol 2: Quantification of this compound by HPLC
1. Sample Preparation:
-
Collect 1 mL of fermentation broth.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the mobile phase as needed to fall within the range of the standard curve.
2. HPLC Conditions:
-
Column: Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm) or equivalent.
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Visualizations
Caption: Engineered metabolic pathway for this compound production.
References
- 1. Efficient trans-aconitic acid production using systematically metabolic engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic reconfiguration enables synthetic reductive metabolism in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of itaconate production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting tricarballylate instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricarballylate solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of this compound solutions in a question-and-answer format.
Issue 1: Precipitation or Cloudiness in this compound Solution
-
Question: My this compound solution has become cloudy or has formed a precipitate. What could be the cause and how can I resolve it?
-
Answer: Precipitate formation in this compound solutions can be attributed to several factors:
-
Low Solubility in Certain Solvents: this compound has high solubility in water (500 mg/ml at 18°C) and is also soluble in DMSO and methanol.[1][2] However, its solubility in other organic solvents may be limited. Ensure you are using an appropriate solvent.
-
Interaction with Metal Ions in Buffers: this compound is a known chelating agent for divalent and trivalent metal ions such as Mg²⁺, Ca²⁺, Zn²⁺, and Fe³⁺.[3][4] If your buffer contains these ions (e.g., some phosphate (B84403) buffers), insoluble metal-tricarballylate complexes may form.
-
Low Temperature Storage: While cool temperatures are recommended for storage, storing aqueous solutions at very low (but not freezing) temperatures can sometimes decrease the solubility of salts, leading to precipitation.
Troubleshooting Steps:
-
Verify Solvent: Confirm that you are using a solvent in which this compound is highly soluble. For most biological experiments, sterile, deionized water or a suitable buffer is recommended.
-
Check Buffer Composition: If using a buffer, review its composition for the presence of divalent or trivalent metal ions. Consider using a buffer with low metal-binding potential, such as HEPES or PIPES.[5]
-
Gentle Warming and Agitation: Try gently warming the solution while stirring. Sonication can also aid in redissolving the precipitate.[1]
-
pH Adjustment: Ensure the pH of your solution is within a range where this compound is stable and soluble. Although specific data is limited, maintaining a near-neutral pH is generally advisable for initial troubleshooting.
-
Issue 2: Loss of this compound Activity or Inconsistent Experimental Results
-
Question: I am observing a decrease in the inhibitory effect of my this compound solution on aconitase, or my results are inconsistent. What could be causing this instability?
-
Answer: A loss of this compound activity often points to chemical degradation. Key factors include:
-
Improper Storage Conditions: this compound is stable as a powder at -20°C for up to 3 years.[1] In a solvent like DMSO, it should be stored at -80°C for long-term stability (up to 1 year).[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[6] Storing aqueous solutions for extended periods at room temperature is not recommended.
-
Incompatible Reagents: Tricarballylic acid is incompatible with strong oxidizing agents, bases, and reducing agents.[7] Exposure to these chemicals can lead to its degradation.
-
Potential for Decarboxylation: At elevated temperatures, there is a potential for decarboxylation, a common degradation pathway for carboxylic acids.[8][9]
Troubleshooting Steps:
-
Review Storage Protocol: Ensure your storage conditions align with the recommendations. For aqueous solutions, prepare them fresh for optimal performance.
-
Prepare Fresh Solutions: If you suspect degradation, prepare a fresh solution from a solid powder.
-
Avoid Incompatible Chemicals: Check all reagents and buffers used in your experiment for the presence of strong oxidizing or reducing agents.
-
Control for Temperature: Avoid exposing this compound solutions to high temperatures during your experimental workflow.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound solutions?
-
A1: For long-term storage, it is recommended to store this compound as a solid powder at -20°C.[1] If a stock solution in an organic solvent like DMSO is prepared, it should be aliquoted and stored at -80°C for up to one year.[1][6] For aqueous solutions, it is best practice to prepare them fresh before use.
-
-
Q2: Which buffers are compatible with this compound?
-
A2: While specific compatibility studies are not widely published, it is advisable to use buffers with low metal-binding constants, such as HEPES, MOPS, and PIPES, especially if your experiment is sensitive to metal ion concentrations.[5] Buffers containing high concentrations of divalent cations (e.g., calcium, magnesium) may lead to precipitation.
-
-
Q3: Is this compound sensitive to pH changes?
-
A3: As a tricarboxylic acid, the ionization state of this compound is pH-dependent. Its pKa values are approximately 3.49, 4.58, and 5.83.[2] While specific data on pH-dependent stability is limited, significant deviations from a neutral pH, especially towards alkaline conditions in the presence of certain reagents, could potentially affect its stability. For most biological assays, maintaining the pH within the optimal range for the experiment (typically near physiological pH) is recommended.
-
-
Q4: Can I autoclave my this compound solution to sterilize it?
Data Presentation
Table 1: Solubility and Storage of Tricarballylic Acid
| Property | Value | Reference(s) |
| Solubility in Water | 500 mg/mL at 18°C | [2][7] |
| Solubility in DMSO | 50 mg/mL (283.9 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous this compound Stock Solution (100 mM)
-
Materials:
-
Tricarballylic acid (solid powder)
-
Sterile, deionized water
-
Sterile conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile storage tubes
-
-
Procedure:
-
Weigh the required amount of tricarballylic acid powder in a sterile conical tube. For 10 mL of a 100 mM solution, weigh 176.12 mg.
-
Add a portion of the sterile, deionized water to the tube (e.g., 8 mL).
-
Vortex the solution until the tricarballylic acid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Adjust the final volume to 10 mL with sterile, deionized water.
-
Attach the sterile syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter the solution into sterile storage tubes.
-
Label the tubes with the compound name, concentration, and date of preparation.
-
For immediate use, store at 4°C. For longer-term storage, aliquot and store at -20°C or -80°C, though fresh preparation is recommended.
-
Visualizations
References
- 1. Tricarballylic acid | aconitase | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 2. TRICARBALLYLIC ACID CAS#: 99-14-9 [amp.chemicalbook.com]
- 3. This compound - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TRICARBALLYLIC ACID CAS#: 99-14-9 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of tricarballylate and structurally related acids such as citric, cis-aconitic, and isocitric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating this compound and related acids?
A1: The most widely used and robust method is Ion-Exclusion Chromatography (IEC).[1][2][3] This technique separates analytes based on the principle of Donnan exclusion, where highly ionized strong acids are repelled by the negatively charged stationary phase and elute quickly, while weaker, less ionized acids (like this compound and citric acid) can penetrate the pores of the stationary phase and are retained longer.[1][2] Reversed-phase (RP) HPLC with an aqueous-compatible C18 column (AQ-C18) under ion suppression conditions (acidic mobile phase) is also a viable alternative.[4][5]
Q2: Which type of HPLC column is best suited for this separation?
A2: For ion-exclusion chromatography, polymer-based columns with sulfonic acid functional groups (H+ form) are the standard.[3] A commonly cited example is the Bio-Rad Aminex HPX-87H column, which is specifically designed for organic acid analysis.[6] For reversed-phase methods, an aqueous C18 (AQ-type) column is essential to prevent phase collapse when using highly aqueous mobile phases.[4][5]
Q3: What is a typical mobile phase for separating these organic acids?
A3: A simple isocratic mobile phase of dilute sulfuric acid in HPLC-grade water is standard for ion-exclusion chromatography.[6] Concentrations typically range from 0.005 to 0.01 N. For reversed-phase methods, an acidic mobile phase is used to suppress the ionization of the acids, thereby increasing their retention. A common choice is a phosphate (B84403) buffer at a low pH (e.g., pH 2.7).[4]
Q4: What is the best way to detect this compound and related acids?
A4: UV detection at a low wavelength, typically around 210 nm, is the most common method.[7][8] This wavelength allows for the detection of the carboxyl functional group present in these acids. Refractive Index (RI) detection can also be used, especially for carbohydrate analysis alongside organic acids, but it is generally less sensitive and not compatible with gradient elution.[6] For higher sensitivity and specificity, particularly in complex matrices, mass spectrometry (LC-MS/MS) can be employed.[9]
Q5: How can I improve the resolution between citric acid and its isomer, isocitric acid?
A5: Separating these isomers is challenging. Optimizing the column temperature is a critical parameter; operating at elevated temperatures (e.g., 50-65 °C) can often improve resolution in ion-exclusion chromatography.[2] Additionally, decreasing the mobile phase flow rate can enhance separation, albeit at the cost of longer run times. For very difficult separations, employing two columns in series to increase the column length may be necessary.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and related acids.
Problem: Poor Peak Shape (Tailing)
-
Possible Cause 1: Secondary Silanol (B1196071) Interactions (Reversed-Phase)
-
Solution: Acidic analytes can interact with free silanol groups on the silica-based stationary phase, causing tailing.[10] Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the analyte's pKa) to keep the acids in their protonated, non-ionized form. Using a high-purity, end-capped C18 column or a specialized polar-embedded phase column can also minimize these interactions.[11]
-
-
Possible Cause 2: Column Overload
-
Solution: Injecting too concentrated a sample can lead to peak fronting or tailing.[10][12] Dilute the sample and reinject. If peak shape improves, column overload was the likely cause. Consider using a column with a larger internal diameter or a higher loading capacity if sample dilution is not feasible.[10]
-
-
Possible Cause 3: Extra-Column Volume
-
Possible Cause 4: Column Contamination or Voids
-
Solution: Contaminants accumulating on the column inlet frit or a void in the packing material can distort peak shape.[10] Try flushing the column in the reverse direction with a strong solvent. If this fails, replace the inlet frit or the guard column. If a void is suspected, the column may need to be replaced.[10]
-
Problem: Poor Resolution or Co-elution of Peaks
-
Possible Cause 1: Inappropriate Mobile Phase
-
Solution: For ion-exclusion, ensure the mobile phase is properly prepared and the acid concentration is correct. For reversed-phase, adjust the mobile phase pH; a small change can significantly impact selectivity.[12]
-
-
Possible Cause 2: Sub-optimal Temperature
-
Solution: Column temperature affects selectivity. For ion-exclusion columns, increasing the temperature often improves resolution for organic acids.[2] Experiment with temperatures between 35°C and 65°C.
-
-
Possible Cause 3: Insufficient Column Efficiency
-
Solution: The column may be old and losing efficiency. Check the column's performance with a standard. If efficiency is low, replace the column. For challenging separations, consider using a longer column or a column packed with smaller particles to increase theoretical plates.[11]
-
Problem: Drifting Retention Times
-
Possible Cause 1: Inconsistent Mobile Phase Composition
-
Possible Cause 2: Lack of Column Equilibration
-
Solution: The column needs to be fully equilibrated with the mobile phase before starting an analytical run.[12] Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Possible Cause 3: Temperature Fluctuations
-
Possible Cause 4: Pump or Leak Issues
-
Solution: Inconsistent flow from the pump due to worn seals or check valves, or a leak in the system, will cause retention time variability.[13] Check the system for any visible leaks and perform regular pump maintenance.
-
Experimental Protocols
Protocol 1: Ion-Exclusion HPLC with UV Detection
This method is robust for the simultaneous analysis of this compound, citrate, aconitate, and other Krebs cycle acids.
-
Sample Preparation:
-
Dilute aqueous samples (e.g., beverage, urine) with HPLC-grade water.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates.
-
For complex matrices like serum, protein precipitation with a cold organic solvent (e.g., acetone) is required.[9]
-
-
HPLC System & Conditions:
-
HPLC System: Standard HPLC system with isocratic pump, autosampler, thermostatted column compartment, and UV detector.
-
Column: Bio-Rad Aminex HPX-87H, 300 x 7.8 mm.
-
Guard Column: Micro-Guard Cation H Cartridge.
-
Mobile Phase: 0.005 N Sulfuric Acid in HPLC-grade water. Degas the mobile phase before use.
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 50°C.[2]
-
Injection Volume: 10-20 µL.
-
Detector: UV Detector at 210 nm.
-
Run Time: Approximately 30 minutes.
-
-
Analysis:
-
Prepare calibration standards of this compound, citric acid, cis-aconitic acid, and other relevant acids in HPLC-grade water.
-
Generate a standard curve for each analyte.
-
Inject samples and quantify based on the peak area relative to the standard curve.
-
Data Presentation
Table 1: Typical HPLC Parameters for Organic Acid Separation
| Parameter | Ion-Exclusion Chromatography (IEC) | Reversed-Phase (RP-HPLC) |
| Column Type | Sulfonated Polystyrene-Divinylbenzene (e.g., Aminex HPX-87H) | Aqueous C18 (e.g., Ascentis Express AQ-C18)[4] |
| Mobile Phase | Dilute Sulfuric Acid (e.g., 0.005 N)[6] | Acidic Buffer (e.g., 20 mM KH₂PO₄, pH 2.7)[4] |
| Temperature | 35 - 65 °C | 25 - 40 °C[7] |
| Detection | UV @ 210 nm or RI | UV @ 210 nm |
| Mechanism | Ion-Exclusion, Size Exclusion | Ion-Suppression, Hydrophobic Interaction |
Table 2: Example Retention Times (Ion-Exclusion)
Note: Retention times are approximate and can vary significantly based on the specific system, column age, and exact conditions.
| Compound | Approximate Retention Time (min) |
| Citric Acid | 9.3[14] |
| cis-Aconitic Acid | ~10.0 |
| This compound | ~10.5 |
| Isocitric Acid | ~11.0 |
| Succinic Acid | 13.2[14] |
| Lactic Acid | 14.9[14] |
| Acetic Acid | ~15.5 |
Mandatory Visualizations
Caption: General experimental workflow for HPLC analysis of organic acids.
Caption: Decision tree for troubleshooting peak tailing in organic acid analysis.
References
- 1. diduco.com [diduco.com]
- 2. Analysis of Organic Acid Counterions by Ion Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Ion Exclusion HPLC | Phenomenex [phenomenex.com]
- 4. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 7. scioninstruments.com [scioninstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromtech.com [chromtech.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Tricarballylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the mass spectrometry analysis of tricarballylate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[1][2] Given that this compound is a small, polar molecule, it is susceptible to interference from various components in biological matrices like plasma, urine, or tissue extracts.[3][4]
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: Common sources of matrix effects in biological samples include salts, endogenous metabolites, and phospholipids (B1166683).[5] For an acidic analyte like this compound, highly abundant phospholipids in plasma and tissue samples are a primary cause for concern as they can co-elute and cause ion suppression.[5] Other potential interferences can arise from sample collection tubes, solvents, and reagents used during sample preparation.[6]
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3: A common qualitative method is the post-column infusion experiment . Here, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected. A dip in the stable this compound signal indicates the retention time at which matrix components are eluting and causing ion suppression.
Quantitatively, the matrix effect can be assessed by comparing the peak area of an analyte in a post-extraction spiked blank sample to the peak area of the analyte in a neat solvent solution at the same concentration.[7] The matrix effect percentage is calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[7]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended and considered the gold standard for quantitative LC-MS analysis.[8] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[8]
Q5: Can derivatization help in mitigating matrix effects for this compound?
A5: Yes, derivatization can be a very effective strategy. This compound, being a small polar carboxylic acid, may exhibit poor retention on reversed-phase columns and is susceptible to ion suppression. Chemical derivatization can modify the chemical properties of this compound to make it less polar and more readily ionized, which can improve chromatographic retention and separation from interfering matrix components.[9] This often leads to improved sensitivity and reduced matrix effects.[9]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound in Matrix Samples
This is a classic indication of significant ion suppression or issues with sample preparation. The following workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low or no this compound signal.
-
Step 1: Verify Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Run a system suitability test with a neat standard of this compound to confirm the instrument is performing correctly.
-
Step 2: Assess Ion Suppression: Perform a post-column infusion experiment as described in the FAQs to determine if co-eluting matrix components are suppressing the this compound signal.
-
Step 3: Improve Sample Cleanup: If ion suppression is confirmed, enhance your sample preparation protocol. Methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than a simple protein precipitation.[10]
-
Step 4: Modify Chromatography: Adjusting your LC method can help separate this compound from co-eluting interferences.[10] Consider using a different column chemistry (e.g., HILIC for polar compounds) or modifying the mobile phase gradient.
-
Step 5: Evaluate Sample Preparation Recovery: If no significant ion suppression is observed, there might be an issue with the recovery of this compound during sample extraction. Perform a recovery experiment to quantify the efficiency of your sample preparation method.
Issue 2: Poor Peak Shape and/or Shifting Retention Times
Poor peak shape (e.g., fronting, tailing, or splitting) and inconsistent retention times can compromise the accuracy of integration and analyte identification.
-
Potential Cause: Column Overload: Injecting too high a concentration of the analyte or matrix components can lead to peak fronting.
-
Solution: Dilute the sample extract and re-inject. This can also help reduce matrix effects.[7]
-
-
Potential Cause: Secondary Interactions with the Column: this compound's carboxylic acid groups can have secondary interactions with the stationary phase, leading to peak tailing.
-
Solution: Adjust the mobile phase pH. For a reversed-phase separation of an acidic compound, a mobile phase pH below the pKa of the analyte will ensure it is in its neutral form, which can improve peak shape.
-
-
Potential Cause: Matrix-Induced Chromatographic Effects: Co-eluting matrix components can sometimes alter the local mobile phase environment as the analyte travels through the column, leading to peak distortion or retention time shifts.[11]
-
Solution: Improve sample cleanup to remove these interfering components. The use of a stable isotope-labeled internal standard will also help to correct for retention time shifts.
-
Experimental Protocols
Disclaimer: The following protocols are based on established methods for the analysis of tricarboxylic acid (TCA) cycle intermediates, which are structurally similar to this compound. These should be considered as a starting point and must be optimized and validated for the specific matrix and instrumentation used for this compound analysis.
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)
This is a simple and fast method but may be less effective at removing interferences compared to SPE or LLE.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the stable isotope-labeled internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization for Improved LC-MS/MS Sensitivity
This protocol uses O-benzylhydroxylamine (O-BHA) to derivatize carboxylic acids, which can improve chromatographic retention and ionization efficiency.[12]
-
After sample extraction and drying (as in Protocol 1, step 6), reconstitute the sample in 50 µL of LC-MS grade water.
-
Add 50 µL of 1 M 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in pyridine (B92270) buffer (pH 5).
-
Add 50 µL of 1 M O-BHA.
-
Incubate the reaction mixture at room temperature for a specified time (optimization required, e.g., 60 minutes).
-
Quench the reaction by adding an appropriate reagent if necessary (method-dependent).
-
The sample is now ready for LC-MS/MS analysis.
Caption: General experimental workflow for this compound analysis.
Quantitative Data for Structurally Similar Analytes
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | LOD (nM) | Reference |
| Citric Acid | Plasma | >95 | Not specified | <60 | [13] |
| Isocitric Acid | Plasma | >95 | Not specified | <60 | [13] |
| α-Ketoglutaric Acid | Plasma | >95 | Not specified | <60 | [13] |
| Succinic Acid | Plasma | >95 | Not specified | <60 | [13] |
| Fumaric Acid | Plasma | >95 | Not specified | >60 | [13] |
| Malic Acid | Plasma | >95 | Not specified | <60 | [13] |
Note: The performance of your this compound assay will be dependent on the specific matrix, sample preparation method, and instrumentation used. The values in the table above are for illustrative purposes only.
References
- 1. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tricarballylic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor recovery of tricarballylate during extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of tricarballylate during extraction experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reasons for poor recovery of this compound?
Poor recovery of this compound is typically linked to its unique chemical properties. The most common issues arise from improper pH during extraction, use of an inappropriate solvent, interference from the sample matrix, or problems with the final analytical method. This compound is a small, polar tricarboxylic acid, making it highly soluble in water, which presents a challenge for extraction into an organic solvent.
Q2: How does pH impact the extraction of this compound?
The pH of the aqueous sample is the most critical factor for successful extraction.[1][2] Tricarballylic acid has three acidic protons with corresponding pKa values.[3][4]
-
pKa1: 3.49
-
pKa2: 4.58
-
pKa3: 5.83
To achieve good recovery in an organic solvent, the this compound must be in its fully protonated (neutral) form, tricarballylic acid. When the pH of the solution is above its pKa values, the carboxyl groups deprotonate, forming the highly water-soluble this compound anion, which will remain in the aqueous phase. Therefore, the sample solution must be acidified to a pH well below the first pKa (pH < 3) before extraction to ensure the molecule is uncharged and can partition into the organic phase.[1]
Q3: What type of solvent should I use for the extraction?
Choosing the right solvent is essential for efficient extraction. Since tricarballylic acid is a polar molecule, a relatively polar organic solvent that is immiscible with water is required. Solvents like ethyl acetate (B1210297) or diethyl ether are often suitable choices. Non-polar solvents such as hexane (B92381) will not effectively extract this compound. The efficiency of extraction is highly dependent on the solvent's ability to interact with the analyte while remaining separate from the aqueous phase.[5]
Q4: Can my sample matrix interfere with this compound recovery?
Yes, matrix effects can significantly reduce recovery. This compound is a known chelating agent, meaning it can bind tightly to metal ions.[6][7] If your sample matrix (e.g., soil extract, plasma, urine) has a high concentration of divalent or trivalent cations like magnesium (Mg²⁺), calcium (Ca²⁺), or iron (Fe³⁺), the this compound can form stable metal complexes.[8][9] These charged complexes are often highly water-soluble and will not be extracted into the organic phase. Pre-treatment of the sample to remove interfering metals may be necessary in such cases.
Q5: I've optimized my extraction, but my analysis (e.g., by GC-MS) still shows low levels. What could be wrong?
If the extraction protocol is sound, the issue may lie with the analytical methodology. Tricarballylic acid is a non-volatile compound due to its multiple polar carboxyl groups. For analysis by Gas Chromatography (GC), it must be chemically modified into a more volatile form through a process called derivatization.[10]
A common method is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons on the carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[11][12] This reaction increases the molecule's volatility, allowing it to be analyzed by GC-MS. Incomplete or failed derivatization will result in the analyte not reaching the detector, appearing as very low or no recovery.
Key Analyte Properties
Understanding the physicochemical properties of tricarballylic acid is fundamental to developing a successful extraction protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₆ | [4][13] |
| Molecular Weight | 176.12 g/mol | [4][13][14] |
| Melting Point | 156-161 °C | [3][4] |
| Water Solubility | High (500 mg/mL at 18°C) | [3][4][15] |
| pKa Values | pKa1: 3.49, pKa2: 4.58, pKa3: 5.83 | [3][4] |
Troubleshooting Workflow for Poor this compound Recovery
The following diagram outlines a logical workflow for troubleshooting poor extraction recovery.
Recommended Experimental Protocol: Liquid-Liquid Extraction from Aqueous Samples
This protocol provides a general method for extracting this compound from a simple aqueous matrix (e.g., culture media, standard solutions) for subsequent analysis. It may require optimization for more complex matrices like soil or biological fluids.
Materials:
-
Aqueous sample containing this compound
-
Hydrochloric Acid (HCl), 1M or 6M
-
Ethyl Acetate (or other suitable solvent)
-
Sodium Sulfate (B86663) (Na₂SO₄), anhydrous
-
pH meter or pH indicator strips
-
Separatory funnel
-
Vortex mixer
-
Centrifuge (optional)
-
Evaporator (e.g., nitrogen stream or rotary evaporator)
Procedure:
-
Sample Preparation & Acidification:
-
Take a known volume of the aqueous sample (e.g., 5 mL) and place it in a suitable glass tube.
-
While monitoring with a pH meter, carefully add HCl dropwise to the sample until the pH is between 1.0 and 2.0. This ensures the this compound is fully protonated.
-
-
Solvent Extraction:
-
Transfer the acidified sample to a separatory funnel.
-
Add an equal volume of ethyl acetate (e.g., 5 mL).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate), and the bottom layer will be the aqueous phase.
-
Carefully drain the lower aqueous layer and collect the upper organic layer.
-
For improved recovery, repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate and combine the organic extracts.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Transfer the dried organic extract to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).
-
The dried residue contains the extracted tricarballylic acid.
-
-
Sample Reconstitution & Derivatization (for GC-MS Analysis):
-
Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., pyridine).
-
Add a silylation reagent such as BSTFA with 1% TMCS (trimethylchlorosilane) or MSTFA.
-
Heat the sample in a sealed vial (e.g., 70°C for 60 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before injection into the GC-MS system. Always optimize derivatization conditions using a pure standard of tricarballylic acid first.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. TRICARBALLYLIC ACID CAS#: 99-14-9 [m.chemicalbook.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tricarballylic acid (CAS 99-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. This compound | C6H5O6-3 | CID 6946681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tricarballylic acid, 99-14-9 [thegoodscentscompany.com]
Technical Support Center: Minimizing Tricarballylate Degradation During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of tricarballylate in samples during storage. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample storage, leading to the degradation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound levels in stored samples. | Inadequate Storage Temperature: Storing samples at room temperature or even refrigeration (2-8°C) can lead to enzymatic and chemical degradation of organic acids. | Immediately after collection, samples should be frozen. For short-term storage (up to several weeks), -20°C may be adequate. For long-term storage, -80°C is strongly recommended to halt biological and chemical activity. |
| Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can compromise sample integrity and lead to the degradation of sensitive analytes like this compound. | Aliquot samples into smaller, single-use volumes before initial freezing. This prevents the need to thaw the entire sample for each analysis. | |
| Improper Sample pH: The stability of organic acids can be pH-dependent. Extreme pH values may promote degradation. | While this compound-specific data is limited, for many organic acids, a slightly acidic to neutral pH is optimal for stability. If possible, measure the pH of the sample matrix and consider if adjustments are necessary for your experimental design, though altering the native pH is generally not recommended as it can introduce other variables. | |
| Bacterial Contamination: Microbial growth in samples, particularly urine, can alter the concentration of organic acids. | Collect samples in sterile containers. For urine, a mid-stream collection is advisable to reduce initial microbial load. Process and freeze samples as quickly as possible after collection. | |
| Variability between freshly analyzed and stored samples. | Delayed Processing: The time between sample collection and freezing is critical. Metabolic processes can continue, altering analyte concentrations. | Process and freeze samples as rapidly as possible, ideally within one hour of collection. If immediate freezing is not possible, keep the sample on ice. |
| Exposure to Light: While specific data on the photosensitivity of this compound is not readily available, other organic compounds can degrade upon exposure to UV light. | As a precautionary measure, collect and store samples in opaque containers (e.g., amber tubes) to protect them from light. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of samples containing this compound?
A1: For long-term stability, it is best practice to store biological samples at -80°C. Studies on other organic acids have shown excellent stability for over 10 years at temperatures of -22°C and -40°C, suggesting that ultra-low temperatures are highly effective in preserving these compounds.
Q2: How many times can I freeze and thaw my samples without affecting this compound concentrations?
A2: It is strongly recommended to minimize freeze-thaw cycles. Each cycle can lead to degradation. Ideally, samples should be aliquoted into single-use vials after the initial collection and processing to avoid the need for repeated thawing of the bulk sample. If repeated analysis from the same aliquot is unavoidable, it is crucial to validate the stability of this compound under your specific freeze-thaw conditions.
Q3: Should I use a preservative for urine samples?
A3: The use of preservatives can be complex. While they can inhibit microbial growth, they may also interfere with certain analytical methods or alter the stability of the target analyte. For organic acid analysis, it is generally recommended to avoid preservatives and instead rely on prompt freezing to maintain sample integrity. If a preservative must be used, its compatibility with your analytical method for this compound quantification must be thoroughly validated.
Q4: What type of collection tubes should I use for blood samples to be analyzed for this compound?
A4: For plasma samples, tubes containing anticoagulants such as EDTA or heparin are typically used. It is important to process the blood to separate plasma or serum as soon as possible after collection. The choice of anticoagulant should be validated to ensure it does not interfere with the analytical method for this compound. For serum, allow the blood to clot completely before centrifugation.
Q5: How should I handle samples to prevent contamination?
A5: Use sterile collection containers and practice aseptic techniques during sample handling and aliquoting. Ensure that all labware is clean and free of contaminants that could interfere with your analysis.
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
-
Collection: Collect a mid-stream urine sample in a sterile, opaque container.
-
Initial Handling: If not processing immediately, store the sample on ice.
-
Aliquoting: Within one hour of collection, vortex the sample gently and aliquot it into pre-labeled, single-use cryovials.
-
Freezing: Immediately place the aliquots in a -80°C freezer for long-term storage.
Protocol 2: Plasma Sample Collection and Storage
-
Collection: Draw whole blood into a tube containing an appropriate anticoagulant (e.g., EDTA).
-
Mixing: Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample according to the tube manufacturer's instructions to separate the plasma.
-
Aliquoting: Carefully transfer the plasma supernatant to pre-labeled, single-use cryovials, avoiding disturbance of the buffy coat and red blood cells.
-
Freezing: Immediately store the plasma aliquots at -80°C.
Visualizations
Caption: Recommended workflow for sample handling to minimize this compound degradation.
Caption: Factors contributing to the degradation of this compound during sample storage.
Technical Support Center: Refining Animal Diets to Control for Tricarballylate Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining animal diets to control for tricarballylate precursors.
Frequently Asked Questions (FAQs)
What is this compound and why is it a concern in animal health?
This compound (also known as tricarballylic acid) is a toxic compound that can be produced by microorganisms in the rumen of animals like cattle and sheep.[1][2] It is a concern because it can interfere with the animal's metabolism and lead to health problems.[2]
What are the precursors to this compound in animal diets?
The primary precursor to this compound is trans-aconitate, a compound found in certain grasses and forages.[1][2][3] Rumen microorganisms convert this trans-aconitate into this compound.[1][2]
How does this compound cause toxicity?
This compound exerts its toxic effects in two main ways:
-
Inhibition of Aconitase: It is a competitive inhibitor of the enzyme aconitate hydratase (aconitase), which is a key enzyme in the citric acid cycle (Krebs cycle).[1][2] This inhibition disrupts cellular energy production.
-
Chelation of Divalent Cations: this compound can bind to (chelate) divalent cations like magnesium, calcium, and zinc, potentially leading to deficiencies of these essential minerals. A deficiency in magnesium can lead to a serious condition known as grass tetany.[3]
What are the clinical signs of this compound toxicity?
The clinical signs of this compound toxicity are often related to the disruption of the citric acid cycle and mineral deficiencies. These can include general depression, loss of appetite, weight loss, muscle weakness (particularly in the hindquarters), and in severe cases, grass tetany.[3]
How can this compound levels be controlled through diet?
Strategies to control this compound levels focus on managing the presence of its precursors in the diet and influencing the rumen microbial population. This can include:
-
Forage Selection: Avoiding forages known to be high in trans-aconitate.
-
Dietary Dilution: Mixing high-aconitate forages with other feeds to reduce the overall precursor concentration.
-
Modifying Rumen Fermentation: Dietary changes can alter the rumen microbial population, potentially favoring bacteria that do not produce this compound or even those that can break it down.[4] For instance, the bacterium Acidaminococcus fermentans can oxidize trans-aconitate to acetate, a non-toxic compound, thereby reducing the amount of this compound produced.[4]
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high this compound levels in experimental animals.
This could be due to variability in the precursor content of the feed or issues with the experimental diet formulation.
Experimental Protocol: Diet Formulation
A crucial step in studying this compound is the precise formulation of experimental diets.
Objective: To create a controlled diet with a known concentration of this compound precursors (trans-aconitate).
Methodology:
-
Ingredient Analysis: Analyze all feed ingredients for their baseline levels of trans-aconitate. This is especially important for forages.
-
Basal Diet Formulation: Formulate a basal diet that is nutritionally complete for the target animal species but low in trans-aconitate.[5][6]
-
Precursor Addition: Add a known amount of pure trans-aconitate to the basal diet to achieve the desired precursor concentration for the experimental group(s). The trans-aconitate should be thoroughly mixed into the diet to ensure uniform distribution.
-
Diet Verification: After mixing, take multiple samples of the final experimental diet and analyze them to confirm the actual concentration and homogeneity of trans-aconitate.
-
Storage: Store the prepared diets in a cool, dry place to prevent degradation of the components.
Issue 2: Difficulty in obtaining consistent and representative biological samples for analysis.
Proper sample collection is critical for accurate measurement of this compound and its precursors.
Experimental Protocol: Sample Collection
A. Rumen Fluid Collection
Objective: To collect a representative sample of rumen fluid to analyze for this compound, trans-aconitate, and microbial populations.
Methodology (via Stomach Tube): [1]
-
Preparation: Ensure all equipment (stomach tube, mouth gag, collection vessel, vacuum pump) is clean and ready.[1] Lubricate the stomach tube.
-
Restraint: Properly restrain the animal in a cattle crush or head bail.[1]
-
Tube Insertion: Insert the mouth gag and gently pass the lubricated stomach tube through the gag and into the esophagus as the animal swallows.[1]
-
Placement Confirmation: Advance the tube until it enters the rumen. The smell of rumen fluid from the tube is an indicator of correct placement.[1]
-
Sample Collection: Attach the collection vessel and use a vacuum pump to withdraw the desired volume of rumen fluid.[1]
-
Tube Removal: Kink the tube before removing it in a smooth, swift motion to prevent aspiration of rumen contents into the lungs.[1]
B. Blood Sample Collection
Objective: To collect blood samples to measure systemic levels of this compound.
Methodology (from the Coccygeal Vein): [7]
-
Restraint: Properly restrain the animal.
-
Site Preparation: Raise the tail and locate the groove on the ventral midline. Clean the area with an antiseptic.[7]
-
Venipuncture: Insert a needle perpendicular to the skin into the coccygeal vein.[7]
-
Sample Collection: Collect blood into appropriate tubes (e.g., containing an anticoagulant for plasma or none for serum).
-
Post-Collection Care: Remove the needle and apply pressure to the site to prevent hematoma formation.[7]
C. Urine Sample Collection
Objective: To collect urine to measure the excretion of this compound.
Methodology: [8]
-
Stimulation: For female cattle, urination can often be stimulated by gently rubbing the area just below the vulva.[9]
-
Midstream Collection: Collect a midstream urine sample in a sterile container to minimize contamination.[8]
-
Diuretics: If spontaneous urination does not occur, a veterinarian may administer a diuretic.[8]
Issue 3: Inaccurate or non-reproducible results from the analysis of this compound.
This can stem from issues with sample preparation, the analytical method itself, or data interpretation.
Experimental Protocol: Sample Analysis (General Approach)
Objective: To accurately quantify the concentration of this compound in biological samples. While specific HPLC or GC-MS methods for this compound are not detailed in the provided search results, a general workflow can be outlined.
Methodology:
-
Sample Preparation:
-
Rumen Fluid: Centrifuge to remove solid particles. The supernatant may require further extraction and derivatization depending on the analytical method.
-
Blood/Urine: Proteins may need to be precipitated and removed. This is often followed by a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
-
Chromatographic Separation:
-
HPLC: High-performance liquid chromatography with UV detection is a common method for analyzing organic acids.[10] A reversed-phase C18 column is often used.[11][12]
-
GC-MS: Gas chromatography-mass spectrometry offers high sensitivity and specificity.[13] Samples typically require derivatization to make the organic acids volatile.
-
-
Quantification:
-
A standard curve should be prepared using known concentrations of pure this compound.
-
An internal standard should be used to correct for variations in extraction efficiency and instrument response.
-
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Sample Prep | Often requires extraction | Requires extraction and derivatization |
| Sensitivity | Generally lower than GC-MS | High |
| Specificity | Moderate to high | Very high |
Data Summary
| Parameter | Value | Reference |
| This compound Ki for Aconitase | 0.52 mM | [1][2] |
| Plasma this compound (Sheep, 20g trans-aconitate) | 0.3 to 0.5 mM | [1][2] |
| In vitro trans-aconitate to this compound conversion | 64% | [1][2] |
Visualizations
Signaling Pathway Disruption
Caption: Metabolic disruption by this compound.
Experimental Workflow
Caption: Workflow for a dietary intervention study.
Logical Relationship Diagram
Caption: From dietary precursor to toxicity.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ability of Acidaminococcus fermentans to oxidize trans-aconitate and decrease the accumulation of this compound, a toxic end product of ruminal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diet formulation [asi.k-state.edu]
- 6. General Considerations for Feeding and Diet Formulation - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. Collection of Bovine Urine for Diagnosis of Leptospirosis | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 9. Bovine Clinical Procedures | Veterian Key [veteriankey.com]
- 10. shimadzu.com [shimadzu.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Development and validation of an HPLC method for determination of rofecoxib in bovine serum albumin microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the sensitivity of tricarballylate detection methods
Welcome to the technical support center for the sensitive detection of tricarballylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this important organic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
A1: The most prevalent and sensitive methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Ion Chromatography (IC) coupled with mass spectrometry (IC-MS) is also a viable technique, particularly for separating organic acids from inorganic anions.[2][3]
Q2: What are the primary sources of this compound in biological samples?
A2: this compound in biological samples can originate from several sources. It is a known byproduct of microbial metabolism in the gut. Additionally, it can be introduced through the diet, particularly from the consumption of corn and corn-based products contaminated with fumonisin mycotoxins. This compound is also a byproduct of beet and maple sugar refining.
Q3: Why is the sensitive detection of this compound important?
A3: this compound is a competitive inhibitor of aconitase, a key enzyme in the Krebs (TCA) cycle.[4][5][6] This inhibition can disrupt cellular energy metabolism. Furthermore, this compound is a known chelator of magnesium, which can potentially lead to deficiencies of this essential mineral. Therefore, sensitive and accurate measurement of this compound is crucial for toxicology studies, clinical research, and understanding its impact on metabolic pathways.
Q4: What are the typical biological matrices used for this compound analysis?
A4: this compound is commonly measured in urine and blood (plasma or serum).[7] It can also be analyzed in tissue homogenates and cell culture extracts.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Ionization: this compound may not ionize efficiently in the mass spectrometer source. | - Optimize mobile phase additives. For negative ion mode, consider adding a small amount of a weak base. For positive ion mode, which is less common for this analyte, a small amount of a weak acid like formic acid may be tested.[8]- Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound. |
| Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can suppress the ionization of this compound.[9][10][11][12] | - Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) for cleaner extracts.[13]- Modify the chromatographic gradient to better separate this compound from matrix components.- Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.[9][11] | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | - Adjust the mobile phase pH.[14]- Use a column with a different stationary phase or one that is end-capped to minimize silanol (B1196071) interactions. |
| Column Contamination or Degradation: Buildup of matrix components on the column can degrade performance. | - Implement a column wash step after each run or batch.- Replace the column if performance does not improve after washing.[15] | |
| Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. | - Ensure the injection solvent is similar in composition and strength to the initial mobile phase. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation over time. | - Prepare fresh mobile phase daily.[15]- Use high-purity (LC-MS grade) solvents and additives.[15] |
| Column Equilibration Issues: Insufficient time for the column to equilibrate between injections. | - Increase the column equilibration time in the analytical method. | |
| Air in the System: Air bubbles in the pump or lines can cause pressure fluctuations and retention time variability. | - Purge the LC pumps to remove any trapped air.[15] |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Efficiency | Presence of Water: Derivatization reagents (e.g., silylating agents) are sensitive to moisture. | - Ensure samples are completely dry before adding derivatization reagents. Lyophilization or drying under a stream of nitrogen are common methods.[16]- Use anhydrous solvents and store derivatization reagents under inert gas. |
| Incomplete Reaction: Insufficient reagent, time, or temperature for the derivatization reaction. | - Optimize the amount of derivatization reagent, reaction time, and temperature.[17]- A two-step derivatization involving methoximation followed by silylation is often used for organic acids to prevent multiple derivatives.[16] | |
| Poor Peak Shape | Active Sites in the GC System: Free silanol groups in the injector liner or on the column can interact with the derivatized analyte. | - Use a deactivated injector liner.- Condition the GC column according to the manufacturer's instructions. |
| Analyte Degradation: The derivatized analyte may be thermally unstable at high injector or oven temperatures. | - Optimize the injector temperature and GC oven temperature program to avoid degradation. | |
| High Background Noise | Column Bleed: Degradation of the column's stationary phase at high temperatures. | - Use a column with a lower bleed profile.- Ensure the final oven temperature does not exceed the column's maximum operating temperature. |
| Contamination: Contamination from the sample, solvents, or derivatization reagents. | - Use high-purity solvents and reagents.- Clean the GC injector and replace the septum and liner regularly. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of this compound and similar organic acids. Note that these values are illustrative and can vary significantly depending on the specific matrix, instrumentation, and method conditions.[18][19][20]
| Parameter | LC-MS/MS | GC-MS | Ion Chromatography-MS |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 1 - 50 µg/L | 5 - 100 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 30 µg/L | 5 - 150 µg/L | 15 - 300 µg/L |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery | 85 - 115% | 80 - 120% | 90 - 110% |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 20% | < 15% |
Detailed Experimental Protocols
Protocol 1: this compound Analysis in Human Urine by LC-MS/MS
This protocol is a representative method for the quantitative analysis of this compound in human urine.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
To 100 µL of urine supernatant in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 2% B
-
6.1-8 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 175 -> Product ion (m/z) 87
-
¹³C-Tricarballylate (IS): Precursor ion (m/z) 178 -> Product ion (m/z) 90
-
-
Data Analysis: Quantify using a calibration curve prepared in a surrogate matrix (e.g., synthetic urine) or by using matrix-matched standards.
Protocol 2: this compound Analysis in Plasma by GC-MS
This protocol outlines a general procedure for analyzing this compound in plasma following derivatization.
1. Sample Preparation (Derivatization)
-
To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled organic acid).
-
Perform a protein precipitation by adding 200 µL of ice-cold methanol, followed by vortexing and centrifugation.
-
Transfer the supernatant to a new tube and dry completely under nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL), vortex, and incubate at 60°C for 45 minutes.[16] This step protects ketone and aldehyde groups.
-
Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[16] Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[16]
-
Cool the sample to room temperature and transfer to a GC-MS autosampler vial.
2. GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
SIM ions for TMS-derivatized this compound: Monitor characteristic fragment ions.
-
-
Data Analysis: Quantify using an internal standard calibration curve.
Visualizations
Caption: General Experimental Workflow for this compound Analysis
Caption: Inhibition of Aconitase by this compound in the Krebs Cycle
References
- 1. Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. イオンクロマトグラフィーによる有機酸の分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. metrohm.com [metrohm.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. zefsci.com [zefsci.com]
- 15. m.youtube.com [m.youtube.com]
- 16. uoguelph.ca [uoguelph.ca]
- 17. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with interfering compounds in tricarballylate analysis
Welcome to the technical support center for tricarballylate analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound (tricarballylic acid) is a tricarboxylic acid that can be found in biological samples. It is known to be an inhibitor of the enzyme aconitase, which plays a crucial role in the Krebs (TCA) cycle. Elevated levels of this compound can interfere with energy metabolism and may also act as a chelator of important minerals like magnesium. Its analysis is important for researchers studying metabolic disorders, toxicology, and the impact of diet and gut microbiome on health.
Q2: What are the common analytical techniques for quantifying this compound?
A2: The most common and established methods for the analysis of organic acids, including this compound, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS).[1] These techniques offer the high sensitivity and specificity required for detecting and quantifying metabolites in complex biological matrices like urine, plasma, and serum.
Q3: What are "interfering compounds" and "matrix effects" in the context of this compound analysis?
A3: Interfering compounds are substances in a sample that can co-elute with this compound and affect the accuracy of its measurement. "Matrix effects" refer to the alteration of the ionization efficiency of this compound by these co-eluting compounds in the mass spectrometer's ion source. This can lead to either suppression or enhancement of the signal, resulting in underestimation or overestimation of the true concentration. Common sources of interference in biological samples include salts, phospholipids (B1166683), and other endogenous metabolites.
Q4: Why is sample preparation crucial for accurate this compound analysis?
A4: Sample preparation is a critical step to remove interfering compounds from the biological matrix before analysis.[2] Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can significantly reduce matrix effects, improve the sensitivity and accuracy of the analysis, and protect the analytical instrument from contamination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Chromatography Issues
Problem: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the carboxylic acid groups of this compound, causing peak tailing. | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic acid) will ensure that this compound is in its protonated, less polar form, reducing interaction with silanols. - Use a Deactivated Column: Employ a column with end-capping or a different stationary phase chemistry (e.g., a polymer-based or hybrid particle column) that is less prone to secondary interactions. |
| Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: If the concentration of this compound is high, dilute the sample before injection. |
| Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. | - Match Sample Solvent to Mobile Phase: Reconstitute the final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase. |
Problem: Co-eluting peaks interfering with this compound.
| Possible Cause | Recommended Solution |
| Insufficient Chromatographic Resolution: The analytical method is not adequately separating this compound from other components in the sample. | - Optimize the Gradient: Adjust the mobile phase gradient to increase the separation between this compound and the interfering peak. A shallower gradient around the elution time of this compound can improve resolution. - Change the Stationary Phase: Switch to a column with a different selectivity (e.g., a phenyl-hexyl or a HILIC column) that may provide a different elution order for the compounds. |
| Structurally Similar Endogenous Compounds: Other organic acids or metabolites with similar chemical properties may be co-eluting. | - Improve Sample Cleanup: Implement a more selective sample preparation method, such as a mixed-mode solid-phase extraction (SPE) that targets tricarboxylic acids, to remove the interfering compounds. - Use High-Resolution Mass Spectrometry: If available, a high-resolution mass spectrometer can distinguish between this compound and co-eluting compounds with different elemental compositions, even if they are not chromatographically separated. |
Mass Spectrometry Issues
Problem: Low signal intensity or high signal suppression for this compound.
| Possible Cause | Recommended Solution |
| Ion Suppression from Matrix Effects: Co-eluting compounds from the biological matrix are interfering with the ionization of this compound in the MS source. | - Enhance Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove matrix components like phospholipids and salts.[2] - Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization. - Modify Chromatographic Conditions: Adjust the LC method to separate this compound from the regions of the chromatogram where significant ion suppression occurs. |
| Inefficient Ionization: The MS source conditions are not optimal for this compound. | - Optimize Source Parameters: Systematically optimize MS source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for this compound. - Consider Derivatization: Chemical derivatization can be employed to improve the ionization efficiency of organic acids. |
Quantitative Data on Interference and Recovery
| Analyte Class | Sample Matrix | Sample Preparation Method | Average Recovery (%) | Reference |
| Dicarboxylic Acids | Serum | Weak Anion Exchange SPE | 85 - 105 | [3] |
| Various Drugs | Plasma | Reversed-Phase SPE (Oasis PRiME HLB) | ≥80 | [4] |
| Organic Acids | River Water | Silica SPE | ~92 (aliphatic) | [5] |
| Organic Acids | River Water | Polymer-Based SPE (Strata™ X) | ~28 (aromatic) | [5] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound from Serum/Plasma
This protocol is adapted from a method for dicarboxylic acids and can be optimized for this compound analysis.[3]
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges
-
Serum or plasma sample
-
Internal standard solution (e.g., ¹³C-labeled this compound)
-
4% Phosphoric acid
-
Deionized water
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol (or other suitable elution solvent)
-
Vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of serum/plasma in a microcentrifuge tube, add the internal standard.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the WAX SPE cartridges on a vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of deionized water through each cartridge.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned cartridges.
-
Apply a gentle vacuum to allow the sample to pass through at a slow, dropwise rate.
-
-
Washing:
-
Wash the cartridges with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridges with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Visualizations
Caption: Workflow for SPE-LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Tricarballylate-Based Plasticizers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of tricarballylate-based plasticizer synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of this compound Esters
-
Question: My reaction is resulting in a low yield of the desired this compound ester. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. A primary concern is the undesired decarboxylation of the aconitic acid intermediate, which leads to the formation of byproducts like methylsuccinic acid.[1][2] To mitigate this, consider the following strategies:
-
Protect the Carboxylic Acid: Perform the esterification of citric acid before the dehydration and hydrogenation steps. This protects the carboxylic acid group as an ester, significantly reducing the risk of decarboxylation.[1][2]
-
Optimize Your Catalyst System: The choice of catalyst is crucial. Bifunctional catalysts, such as Pd/Nb2O5.nH2O, have demonstrated high yields (up to 93%) in a one-pot sequential dehydration-hydrogenation process from citrate (B86180) esters.[1][3][4] For the synthesis of the tricarballylic acid precursor from citric acid, a combination of a solid acid catalyst like H-Beta zeolite with a hydrogenation catalyst such as Pd/C has achieved yields up to 85%.[3][5]
-
Control Reaction Temperature: Increasing the reaction temperature can enhance the rate of the desired reaction but may also promote side reactions at very high temperatures.[1] Careful temperature optimization is necessary for your specific substrate and catalyst system.
-
Increase Hydrogen Pressure: A higher hydrogen pressure can favor the hydrogenation of the aconitate ester intermediate, driving the reaction towards the desired this compound product.[1]
-
Issue 2: Catalyst Deactivation or Leaching
-
Question: I am observing a decrease in catalytic activity over multiple reaction cycles. What could be the cause and how can I address it?
-
Answer: Catalyst deactivation is a common issue. In the synthesis of tricarballylic acid from citric acid using H-Beta zeolite, the acidic environment can cause aluminum to leach from the zeolite framework, leading to a loss of activity.[5][6]
-
Catalyst Regeneration: It is possible to counteract the dealumination of H-Beta zeolite by a realumination procedure, which can regenerate a significant portion of the initial catalytic activity.[5]
-
Alternative Catalysts: Consider using more stable catalysts. Niobium-based catalysts like Nb2O5.nH2O have been shown to be stable and performant for this reaction.[6][7]
-
Catalyst Synthesis Method: The method of catalyst preparation can impact its stability. For Pd/Nb2O5.nH2O, a low-temperature reduction method for palladium deposition can preserve the acidity and amorphous nature of the niobic acid support, leading to a more stable and active catalyst.[7]
-
Issue 3: Formation of Undesired Byproducts
-
Question: My final product contains significant impurities, particularly methylsuccinic acid derivatives. How can I improve the selectivity of my reaction?
-
Answer: The formation of methylsuccinic acid is a result of the decarboxylation of the aconitic acid intermediate.[1][2] To enhance selectivity towards the this compound product:
-
Pathway Selection: As mentioned, esterifying citric acid first is a key strategy to prevent decarboxylation.[1][2]
-
Bifunctional Catalysts: Utilizing a bifunctional catalyst that brings the acidic and hydrogenation sites in close proximity can promote the rapid hydrogenation of the aconitate intermediate before it can undergo decarboxylation.[7]
-
Solvent Choice: The choice of solvent can influence the reaction. Inert solvents like methylcyclohexane (B89554) have been used successfully to achieve high yields of this compound esters.[1][3] The use of certain solvents like cyclopentyl methyl ether (CPME) can lead to discoloration and instability with some acid catalysts.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What are the main synthetic pathways to produce this compound-based plasticizers from citric acid?
-
Answer: There are two primary pathways:
-
Pathway 1 (Tricarballylic Acid Intermediate): This involves the dehydration of citric acid to aconitic acid, followed by the hydrogenation of aconitic acid to tricarballylic acid. The resulting tricarballylic acid is then esterified to produce the this compound plasticizer.[1][2]
-
Pathway 2 (Citrate Ester Intermediate): This pathway reverses the initial steps. Citric acid is first esterified to a citrate ester. This is followed by a sequential one-pot dehydration to an aconitate ester and hydrogenation to the final this compound ester.[1][2] This second pathway is often preferred as it minimizes the risk of decarboxylation.[1]
-
-
Question: What are the advantages of using this compound-based plasticizers?
-
Answer: this compound plasticizers are considered appealing bio-based alternatives to traditional phthalate (B1215562) plasticizers due to concerns about the toxicity and endocrine-disrupting properties of the latter.[1][5][8] They can be derived from the renewable resource citric acid and have shown excellent plasticizing properties.[1][5]
-
Question: What analytical techniques are suitable for characterizing the synthesized this compound plasticizers?
-
Answer: A range of analytical methods can be employed for the identification and quantification of plasticizers. These include:
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis from Citrate Esters.
| Catalyst System | Substrate | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | This compound Yield (%) | Reference |
| 0.2 wt% Pd/Nb₂O₅·nH₂O | Triethyl Citrate (TEC) | Methylcyclohexane | 150 | 10 | 20 | 33 | [1] |
| 0.2 wt% Pd/Nb₂O₅·nH₂O | Triethyl Citrate (TEC) | Methylcyclohexane | 170 | 10 | 20 | 58 | [1] |
| 0.2 wt% Pd/Nb₂O₅·nH₂O | Triethyl Citrate (TEC) | Methylcyclohexane | 170 | 20 | 20 | 82 (after reuse) | [1] |
| 0.2 wt% Pd/Nb₂O₅·nH₂O | Various Citrate Esters | Methylcyclohexane | Optimized | 10 | 20 | up to 93 | [1][3] |
| 56 wt% CuO/Al₂O₃ | Triethyl Citrate (TEC) | Ethanol | 175 | 10 | Not Specified | 54 | [1] |
Table 2: Synthesis of Tricarballylic Acid from Citric Acid.
| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Tricarballylic Acid Yield (%) | Reference |
| H-Beta Zeolite + Pd/C | Water | Not Specified | Not Specified | Not Specified | up to 85 | [3][5] |
| 0.6 wt% Pd/Nb₂O₅·nH₂O | Not Specified | Not Specified | Not Specified | Not Specified | over 90 | [3][6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Triethyl this compound from Triethyl Citrate
This protocol is based on the work by Stuyck et al.[1]
-
Catalyst Preparation: Synthesize the 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst.
-
Reaction Setup: In a suitable pressure reactor, combine 0.1 M triethyl citrate in methylcyclohexane (2 mL) with 0.1 g of the 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst.
-
Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize to 10 bar with H₂. Heat the reaction mixture to 150°C and maintain for 20 hours with stirring.
-
Work-up and Analysis: After cooling and depressurizing the reactor, separate the catalyst from the reaction mixture (e.g., by centrifugation or filtration). Analyze the liquid phase by a suitable method such as ¹H-NMR or GC-MS to determine the yield of triethyl this compound.
Protocol 2: Esterification of Tricarballylic Acid
This is a general protocol for esterification, which is a well-established process.[4][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus), combine tricarballylic acid, a molar excess of the desired alcohol (e.g., ethanol, butanol), and a catalytic amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). A suitable solvent that forms an azeotrope with water (e.g., toluene) should be used.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically. Monitor the reaction progress by a suitable technique (e.g., TLC, GC) until the starting material is consumed.
-
Work-up: After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with water and brine, and then dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude this compound ester can be purified by distillation under reduced pressure or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, FTIR, and Mass Spectrometry.
Visualizations
Caption: Synthetic pathways to this compound plasticizers from citric acid.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
- 8. New Tricarboxylate Plasticizers for Use in Polylactic Acid: Synthesis, Thermal Behavior, Mechanical Properties and Durability | Center for Molecular Modeling [molmod.ugent.be]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
troubleshooting aconitase inhibition assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during aconitase inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: Why is my aconitase activity low or absent?
A1: Low or no aconitase activity can stem from several factors related to the enzyme's integrity and the assay conditions. Aconitase is sensitive to oxidative stress, which can inactivate the enzyme by disrupting its iron-sulfur cluster.[1]
Troubleshooting Steps:
-
Enzyme Inactivation: Aconitase contains a [4Fe-4S] cluster that is susceptible to oxidation, leading to an inactive [3Fe-4S] form.[2]
-
Solution: Activate the enzyme prior to the assay by incubating the sample with a solution containing a reducing agent like cysteine and a source of ferrous iron, such as ferrous ammonium (B1175870) sulfate (B86663).[1][3] Many commercial kits provide an activation solution for this purpose.[1][3]
-
-
Improper Sample Handling and Storage: Aconitase is unstable, and its activity can diminish with improper handling.
-
Incorrect Assay Buffer Temperature: The temperature of the assay buffer can affect enzyme activity.
-
Solution: Ensure the assay buffer is at the temperature specified in the protocol, typically room temperature, before use.[1]
-
-
Sub-optimal pH: Enzyme activity is pH-dependent.
-
Solution: Verify that the pH of your assay buffer is within the optimal range for aconitase, typically around pH 7.4.
-
Q2: I'm observing high variability between my replicate wells (high intra-assay variability). What could be the cause?
A2: High intra-assay variability, often indicated by a high coefficient of variation (%CV) between replicates, can obscure real results. Generally, an intra-assay %CV of less than 10% is considered acceptable.[7]
Troubleshooting Steps:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a common source of variability.
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents to a 96-well plate, use a multichannel pipette for consistency.
-
-
Inadequate Mixing: Incomplete mixing of reagents in the wells can lead to non-uniform reactions.
-
Solution: After adding all components, gently tap the plate to ensure thorough mixing.
-
-
Edge Effects: Wells on the edge of a 96-well plate can be more susceptible to evaporation and temperature fluctuations, leading to variability.
-
Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.
-
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and reading can introduce variability.
-
Solution: Use a multichannel pipette to add reagents to multiple wells simultaneously. Ensure the plate is read at the precise time points specified in the protocol.
-
Q3: My results are inconsistent between different experiments (high inter-assay variability). How can I improve reproducibility?
A3: High inter-assay variability makes it difficult to compare results across different experimental days. An acceptable inter-assay %CV is generally below 15%.[7]
Troubleshooting Steps:
-
Reagent Preparation: Inconsistencies in reagent preparation can lead to significant day-to-day variation.
-
Solution: Prepare fresh reagents for each experiment. If using stock solutions, ensure they are from the same lot and have been stored correctly.
-
-
Sample Preparation: Variability in sample preparation can affect enzyme activity.
-
Solution: Standardize your sample preparation protocol. For cell lysates or tissue homogenates, ensure consistent homogenization and centrifugation steps.
-
-
Instrument Performance: Variations in the performance of the microplate reader can contribute to inter-assay variability.
-
Solution: Regularly check the performance of your plate reader using standard validation plates.
-
-
Standard Curve: A new standard curve must be generated for each assay to ensure accurate quantification.[1]
Q4: The background signal in my assay is too high. What can I do to reduce it?
A4: High background can be caused by contamination or non-specific reactions.
Troubleshooting Steps:
-
Sample Blanks: To account for background absorbance from the sample itself, prepare a sample blank for each sample that includes all components except the substrate.[1] Subtract the blank reading from the sample reading.
-
Reagent Contamination: Contamination of reagents with substances that absorb at the detection wavelength can increase background.
-
Solution: Use high-purity water and reagents. Prepare fresh solutions for each experiment.
-
Data Presentation
Table 1: Typical Kinetic Parameters for Aconitase
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe enzyme kinetics. These values can vary depending on the enzyme source and assay conditions.
| Enzyme Source | Substrate | Km (µM) | Vmax (s⁻¹) | Reference |
| Thermus thermophilus (recombinant homoaconitase) | cis-homoaconitate | 8.2 ± 0.2 | 1.3 ± 0.2 | [8] |
| Saccharomyces cerevisiae | Citrate (B86180) | ~250 | - | |
| Porcine Heart Mitochondria | Isocitrate | ~30 | - |
Note: Specific Vmax values are highly dependent on enzyme concentration and purity.
Table 2: IC50 Values for Known Aconitase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 | Cell/System | Reference |
| Fluoroacetate | Aconitase | - | - | [2] |
| Fumarate | Mitochondrial Aconitase (ACO2) | Dose-dependent inhibition | FH-deficient cells | [9] |
| Zinc | Rat Ventral Prostate Aconitase | Complete inhibition at 1.0 mmol/l | Mitochondrial preparations | [10] |
| Hydrogen Peroxide (H₂O₂) | Plant Aconitase | Progressive inhibition | Purified enzyme |
Note: IC50 values are highly dependent on experimental conditions.
Table 3: Acceptable Assay Variability
The coefficient of variation (%CV) is a measure of the relative variability of data.
| Parameter | Acceptable Range | Reference |
| Intra-Assay %CV | < 10% | [7] |
| Inter-Assay %CV | < 15% | [7] |
Experimental Protocols
Detailed Methodology for Mitochondrial Aconitase Inhibition Assay
This protocol provides a step-by-step guide for measuring the inhibition of mitochondrial aconitase activity using a microplate reader.
1. Materials:
-
Mitochondria isolation kit
-
Aconitase assay kit (containing assay buffer, substrate, and other necessary reagents)
-
Test inhibitor compounds
-
96-well UV-transparent microplate[11]
-
Microplate reader capable of measuring absorbance at 340 nm or 240 nm depending on the assay principle[6][11]
-
Multichannel pipette
2. Sample Preparation (Mitochondrial Isolation):
-
Isolate mitochondria from cells or tissues using a commercially available kit or a standard protocol.
-
Determine the protein concentration of the mitochondrial fraction.
-
On the day of the assay, thaw the isolated mitochondria on ice and dilute to the desired concentration (e.g., 5 mg/ml) in an ice-cold aconitase preservation solution.[11]
3. Aconitase Activation (if necessary):
-
If the aconitase in your sample may be partially inactive, prepare a fresh activation solution containing cysteine and ferrous ammonium sulfate in assay buffer.[1][3]
-
Add the activation solution to your mitochondrial samples and incubate on ice for 1 hour.[3]
4. Assay Procedure:
-
Prepare the inhibitor solutions at various concentrations.
-
Add 50 µl of the diluted mitochondrial sample to each well of a 96-well microplate.[11]
-
Add the desired concentration of the inhibitor or vehicle control to the appropriate wells.
-
Include a buffer control well containing only the assay buffer.[11]
-
Prepare the assay buffer containing the substrate (e.g., isocitrate or citrate) and any coupling enzymes and cofactors (e.g., isocitrate dehydrogenase and NADP+ for a coupled assay).[1]
-
Using a multichannel pipette, add 200 µl of the assay buffer to each well to start the reaction.[11]
-
Immediately place the plate in a microplate reader and measure the change in absorbance (e.g., at 340 nm for NADPH formation in a coupled assay, or at 240 nm for cis-aconitate formation in a direct assay) at 20-second intervals for 30 minutes at room temperature.[11]
5. Data Analysis:
-
Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the buffer control from all sample rates.
-
To determine the percent inhibition, use the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Aconitase catalyzes the conversion of citrate to isocitrate via a cis-aconitate intermediate.
Caption: General experimental workflow for an aconitase inhibition assay.
Caption: A troubleshooting decision tree for common aconitase assay issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Khan Academy [khanacademy.org]
- 3. Aconitase Assay Kit (Colorimetric) (ab83459) | Abcam [abcam.com]
- 4. 5-methoxy-utp.com [5-methoxy-utp.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. salimetrics.com [salimetrics.com]
- 8. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aconitase activity, citrate oxidation, and zinc inhibition in rat ventral prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aconitase Activity Assay Kit (Colorimetric) (ab109712) | Abcam [abcam.com]
Technical Support Center: Tricarballylate-Induced Mineral Deficiency Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in studies involving tricarballylate-induced mineral deficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause mineral deficiency?
A1: this compound is a tricarboxylic acid that is not readily metabolized by ruminants. It is often formed in the rumen by microorganisms from trans-aconitate, a compound found in certain grasses and forages. The primary issue with this compound is its ability to chelate, or bind strongly to, divalent minerals, particularly magnesium (Mg), calcium (Ca), and zinc (Zn). This binding action reduces the bioavailability of these essential minerals for absorption by the animal, leading to deficiencies. Severe magnesium deficiency caused by this compound can lead to a metabolic disorder known as grass tetany or hypomagnesemia, which can be fatal.[1][2][3]
Q2: What are the clinical signs of this compound-induced mineral deficiency?
A2: The clinical signs are primarily those of hypomagnesemia and hypocalcemia. In sheep, these can include muscle tremors (especially of the face), a stiff gait, uncoordinated walking, nervousness, and excitability.[1][2] In severe cases, animals may collapse, experience convulsive spasms (tetany) with rigid limbs, and death can occur rapidly.[1][2] Subclinical deficiency may present as reduced feed intake, decreased milk production, and general ill-thrift.
Q3: How can I diagnose this compound-induced mineral deficiency in my study animals?
A3: Diagnosis is typically based on a combination of clinical signs, dietary history (access to forages known to be high in trans-aconitate), and biochemical analysis. Blood tests are crucial for confirming the diagnosis. Low levels of magnesium in the blood serum or plasma are a key indicator.[1][2] It is also advisable to test for calcium levels, as hypocalcemia often occurs concurrently.[2]
Q4: What are the primary strategies to prevent this deficiency in a research setting?
A4: The core prevention strategy is to ensure adequate mineral intake to counteract the chelating effects of this compound. This is primarily achieved through dietary supplementation with magnesium and calcium.[4][5][6] It is also important to monitor the trans-aconitate levels in the forage being fed to the animals.
Troubleshooting Guides
Issue: Experimental animals are showing signs of tetany despite mineral supplementation.
| Possible Cause | Troubleshooting Step |
| Inadequate Mineral Dosage | Review and recalculate the mineral supplementation levels. Ensure the dosage is sufficient to compensate for the amount of this compound expected from the diet. Consider increasing the supplementation level and monitor the animals' clinical signs and blood mineral concentrations closely. |
| Poor Palatability of Supplement | Magnesium oxide, a common supplement, can be unpalatable to animals, leading to reduced intake.[7] Try mixing the mineral supplement with a more palatable carrier feed, such as molasses or a small amount of grain, to encourage consumption. |
| Incorrect Mineral Ratio | An improper balance of minerals can affect absorption. High potassium levels in forage, for instance, can interfere with magnesium absorption in the rumen.[5] Ensure your supplement provides a balanced mineral profile. |
| Rapid Onset of Toxicity | The conversion of trans-aconitate to this compound in the rumen can be rapid, leading to a sudden drop in blood magnesium. If acute signs are observed, immediate veterinary intervention with intravenous injections of calcium and magnesium may be necessary.[1][6] |
Issue: Difficulty in inducing a consistent level of mineral deficiency for the study.
| Possible Cause | Troubleshooting Step |
| Variable Trans-aconitate in Forage | The concentration of trans-aconitate in forages can vary significantly. To ensure consistency, analyze the trans-aconitate content of the forage before starting the experiment. Alternatively, use a standardized dose of trans-aconitate administered directly to the animals. |
| Individual Animal Variation | There can be significant individual variation in the rumen microbiome and metabolic response to this compound. Increase the number of animals in each experimental group to account for this variability and improve statistical power. |
| Incorrect Administration of Trans-aconitate | Ensure the method of administration (e.g., oral gavage, gelatin capsules) delivers a consistent and accurate dose to each animal. |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Hypomagnesemia in Sheep
This protocol is designed to induce a controlled state of hypomagnesemia for research purposes.
Materials:
-
Mature ewes
-
Gelatin capsules
-
trans-Aconitic acid
-
Basal diet low in magnesium
-
Blood collection tubes (for serum or plasma)
-
Centrifuge
-
Spectrophotometer for mineral analysis
Procedure:
-
Acclimatize ewes to individual pens and the basal diet for at least 7 days.
-
Collect baseline blood samples to determine normal mineral concentrations.
-
Prepare gelatin capsules containing a predetermined dose of trans-aconitic acid. A starting point could be based on previous studies, which have used doses that result in significant this compound absorption.[8]
-
Administer the trans-aconitic acid capsules orally to the sheep daily.
-
Monitor the animals closely for clinical signs of hypomagnesemia.
-
Collect blood samples at regular intervals (e.g., every 12 or 24 hours) to monitor the decline in plasma magnesium and calcium concentrations.
-
Continue the induction phase until the desired level of hypomagnesemia is achieved or until clinical signs necessitate intervention.
Protocol 2: Prevention of this compound-Induced Mineral Deficiency with Magnesium and Calcium Supplementation
This protocol outlines a method to test the efficacy of mineral supplementation in preventing this compound-induced deficiency.
Materials:
-
Sheep undergoing the induction protocol described above
-
Magnesium oxide (MgO)
-
Calcium carbonate (CaCO₃)
-
Carrier feed (e.g., molasses, ground corn)
-
Equipment for blood collection and mineral analysis
Procedure:
-
Divide the sheep into different treatment groups:
-
Control group: Receives the this compound induction protocol with no mineral supplementation.
-
Treatment groups: Receive the induction protocol along with varying levels of magnesium and calcium supplementation mixed into a carrier feed.
-
-
Calculate the daily dose of MgO and CaCO₃ for each treatment group based on the expected this compound challenge and the desired level of protection.
-
Provide the supplemented feed to the respective groups daily, ensuring complete consumption.
-
Monitor all animals for clinical signs of mineral deficiency.
-
Collect blood samples from all groups at regular intervals.
-
Analyze plasma or serum for magnesium, calcium, and zinc concentrations.
-
Compare the mineral profiles and clinical outcomes between the control and treatment groups to evaluate the effectiveness of the supplementation.
Data Presentation
Table 1: Example of Expected Plasma Mineral Concentrations in a Prevention Study
| Treatment Group | Plasma Magnesium (mg/dL) | Plasma Calcium (mg/dL) |
| Control (No Supplement) | < 1.5 | < 8.0 |
| Low Mg/Ca Supplement | 1.5 - 2.0 | 8.0 - 9.0 |
| High Mg/Ca Supplement | > 2.0 | > 9.0 |
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the experimental conditions.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Hypomagnesaemia in sheep [flockfinder.co.uk]
- 2. farmhealthonline.com [farmhealthonline.com]
- 3. farmhealthonline.com [farmhealthonline.com]
- 4. blog.agriculture.redmond.com [blog.agriculture.redmond.com]
- 5. How to prevent grass tetany in your herd - Farm and Dairy [farmanddairy.com]
- 6. utbeef.tennessee.edu [utbeef.tennessee.edu]
- 7. Management Practices to Reduce Grass Tetany - Alabama Cooperative Extension System [aces.edu]
- 8. [PDF] Absorption of tricarballylic acid from the rumen of sheep and cattle fed forages containing trans-aconitic acid | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Aconitase Inhibitors: Tricarballylate vs. Fluorocitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of tricarballylate and fluorocitrate on aconitase, a key enzyme in the citric acid cycle. The information presented herein is supported by experimental data to facilitate an objective evaluation of these two widely studied inhibitors.
Mechanism of Action
Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate. Both this compound and fluorocitrate interfere with this process, but through distinct mechanisms.
This compound acts as a classical competitive inhibitor of aconitase.[1][2] Its structure closely resembles that of citrate, allowing it to bind to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition is reversible. Studies have shown that the inhibition pattern can be dependent on the substrate used; it is a linear competitive inhibitor when citrate or isocitrate is the substrate, but a noncompetitive inhibitor when cis-aconitate is the substrate.[3]
Fluorocitrate , in contrast, is a much more potent inhibitor that functions as a mechanism-based inactivator , often referred to as a "suicide" substrate.[4] Fluoroacetate is metabolically converted to (-)-erythro-2-fluorocitrate, the active inhibitory isomer.[4] Aconitase recognizes fluorocitrate as a substrate and initiates its catalytic cycle. However, during the dehydration step, a highly reactive intermediate, fluoro-cis-aconitate, is formed. This is followed by the addition of a hydroxide (B78521) ion and the elimination of fluoride, leading to the formation of 4-hydroxy-trans-aconitate (HTn).[4] HTn binds extremely tightly, though not covalently, to the active site of the enzyme, rendering it inactive.[4] The inhibition by fluorocitrate has been described as partially competitive with citrate as the substrate and partially non-competitive with cis-aconitate as the substrate.[5][6]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and fluorocitrate on aconitase has been quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The data clearly demonstrates the significantly greater potency of fluorocitrate.
| Inhibitor | Parameter | Value | Substrate | Enzyme Source | Reference |
| This compound | Ki | 0.52 mM | Citrate | Rumen microorganisms | [1][2] |
| Fluorocitrate | Ki | 3.4 x 10-8 M (34 nM) | Citrate | Solubilized rat liver mitochondria | [5][6] |
| Fluorocitrate | Ki | 3.0 x 10-8 M (30 nM) | cis-Aconitate | Solubilized rat liver mitochondria | [5][6] |
| Fluorocitrate | IC50 | 0.3 mM | Citrate → cis-aconitate | Extracted rat liver mitochondria |
Experimental Protocols
To determine the inhibitory effects of this compound and fluorocitrate on aconitase, a continuous spectrophotometric assay can be employed. The following protocol outlines a general procedure that can be adapted for specific experimental needs.
Principle
The activity of aconitase can be monitored by measuring the formation of cis-aconitate from citrate or isocitrate. cis-Aconitate has a characteristic absorbance at 240 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity.
Materials
-
Purified aconitase
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Substrate solution (e.g., 100 mM trisodium (B8492382) citrate or isocitrate in buffer)
-
Inhibitor solutions (this compound and fluorocitrate at various concentrations)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure
-
Enzyme Preparation: Prepare a working solution of aconitase in potassium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the following in order:
-
Potassium phosphate buffer
-
Inhibitor solution (or buffer for control)
-
Aconitase solution
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C). Note that for mechanism-based inhibitors like fluorocitrate, the pre-incubation time can significantly affect the observed inhibition.
-
-
Reaction Initiation: Start the reaction by adding the substrate solution to each well.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 240 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizing the Mechanisms and Processes
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: The Krebs Cycle with Aconitase Catalyzing the Isomerization of Citrate to Isocitrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aconitase Activity Assay Kit (Colorimetric) (ab109712) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Validation of a New Analytical Method for Tricarballylate: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tricarballylate against the established Gas Chromatography-Mass Spectrometry (GC-MS) method. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.
This compound, a tricarboxylic acid, is of significant interest in various fields, including agriculture, food safety, and clinical diagnostics, due to its role as a potent inhibitor of the enzyme aconitase and its association with certain toxicities in livestock. Accurate and reliable quantification of this compound is therefore crucial. This guide details the validation of a new, highly sensitive LC-MS/MS method and compares its performance characteristics with the traditional GC-MS approach.
Performance Comparison: LC-MS/MS vs. GC-MS
The validation of any new analytical method is paramount to ensure the reliability and accuracy of the results. The following tables summarize the key performance parameters for the new LC-MS/MS method and the established GC-MS method for this compound analysis, based on typical validation results reported in scientific literature.
Table 1: Comparison of Method Performance Parameters
| Validation Parameter | New LC-MS/MS Method | Established GC-MS Method |
| Linearity (R²) | > 0.999[1] | > 0.99[2][3] |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 ng/mL | 50 - 150 ng/mL |
| Precision (%RSD) | < 5%[1] | < 15%[4] |
| Accuracy (Recovery %) | 95 - 105%[1] | 85 - 115% |
| Sample Preparation | Simple protein precipitation/dilution | Complex derivatization required[5] |
| Analysis Time | ~5-10 minutes | ~20-30 minutes[2] |
Table 2: Summary of Method Attributes
| Feature | New LC-MS/MS Method | Established GC-MS Method |
| Sensitivity | High | Moderate |
| Specificity | High (due to MRM) | Moderate to High (SIM/Scan) |
| Throughput | High | Low to Moderate |
| Sample Complexity | Handles complex matrices well | Prone to matrix interference |
| Derivatization | Not required | Mandatory for volatility[6] |
| Cost (Instrument) | High | Moderate |
| Cost (Operational) | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for both the new LC-MS/MS and the established GC-MS methods are provided below. These protocols are based on established practices for the analysis of organic acids in biological and food matrices.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity without the need for derivatization.
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., ¹³C₃-tricarballylate).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This traditional method requires a derivatization step to increase the volatility of this compound.
1. Sample Preparation and Derivatization (Urine):
-
To 1 mL of urine, add an internal standard (e.g., heptadecanoic acid).
-
Adjust the pH to <2 with HCl.
-
Extract the organic acids with ethyl acetate (B1210297) (2 x 2 mL).
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the derivatized analytes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a new analytical method according to the International Council for Harmonisation (ICH) guidelines.
References
- 1. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Tricarballylate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of tricarballylate, a tricarboxylic acid implicated in certain metabolic disorders and found as a contaminant in some food products, is of significant interest. The choice of analytical methodology is critical for reliable results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques frequently employed for the analysis of small organic acids like this compound. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for a given research need.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Derivatization | Generally not required, simplifying sample preparation. | Often necessary to increase volatility and thermal stability of polar analytes like this compound. |
| Sensitivity | Method-dependent, with LC-MS/MS offering very high sensitivity. | High sensitivity, particularly with selected ion monitoring (SIM). |
| Selectivity | Good, significantly enhanced when coupled with a mass spectrometer (LC-MS). | Excellent, with mass spectrometry providing definitive identification based on mass spectra. |
| Sample Throughput | Can be high, especially with modern UHPLC systems. | Can be lower due to the time required for derivatization and longer chromatographic run times. |
| Instrumentation Cost | Varies, with basic HPLC systems being more affordable than LC-MS systems. | Generally higher initial investment for the complete system. |
Data Presentation: Comparison of Validation Parameters
The following table summarizes typical validation parameters for the analysis of small organic acids using HPLC and GC-MS. It is important to note that these values are representative and have been compiled from various studies on similar analytes, as a direct cross-validation study for this compound was not available in the reviewed literature.
| Validation Parameter | HPLC/LC-MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | ng/mL to pg/mL range (LC-MS/MS) | ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range (LC-MS/MS) | ng/mL to pg/mL range |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct analysis of this compound in aqueous samples.
1. Sample Preparation:
-
For simple aqueous matrices, dilute the sample with the mobile phase.
-
For complex matrices (e.g., urine, plasma), a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary, followed by centrifugation and filtration of the supernatant.
2. Chromatographic Conditions:
-
Instrumentation: A liquid chromatograph coupled to a UV or tandem mass spectrometer (LC-MS/MS) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for organic acid analysis.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 2.5) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, a mass spectrometer in negative ion mode.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires derivatization to make the non-volatile this compound amenable to GC analysis.
1. Sample Preparation and Derivatization:
-
Extraction: For aqueous samples, an extraction step may be required. For biological fluids, a protein precipitation step is followed by extraction.
-
Derivatization: The dried extract is subjected to a two-step derivatization process:
-
Oximation: To protect keto groups, the sample is treated with a solution of methoxyamine hydrochloride in pyridine.
-
Silylation: To increase volatility, the sample is then treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] The mixture is heated to ensure complete reaction.
-
2. GC-MS Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless or split injection.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for higher sensitivity in quantifying known analytes like the this compound derivative.
-
Mandatory Visualization
References
comparative metabolism of tricarballylate in different ruminant species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of tricarballylate, a toxic compound, in various ruminant species. This compound is a significant concern in livestock production, particularly in animals grazing on forages containing high levels of trans-aconitate, its precursor. Understanding the species-specific differences in its metabolism is crucial for developing effective mitigation strategies and ensuring animal health and productivity.
Executive Summary
This compound is formed from the microbial conversion of trans-aconitate in the rumen of cattle and sheep.[1][2] This compound is subsequently absorbed into the bloodstream, where it can exert its toxic effects, primarily through the inhibition of the citric acid cycle.[1] This guide synthesizes the available quantitative data on this compound metabolism in cattle and sheep, highlighting the current research landscape. A significant gap in the literature exists regarding the metabolism of this compound in goats, precluding a direct comparison with other ruminant species at this time. The primary route of excretion for this compound is suggested to be urinary.
Comparative Metabolism of this compound
The metabolic fate of this compound has been primarily investigated in cattle and sheep. Rumen microorganisms are responsible for the conversion of trans-aconitate, found in certain forages, to this compound.[1][2] Following its formation, this compound is absorbed from the rumen into the systemic circulation.
Quantitative Data on Plasma this compound Concentrations
The following table summarizes the available quantitative data on plasma this compound concentrations in sheep and cattle following the ingestion of trans-aconitate.
| Species | Administration Method | Dose of Trans-aconitate | Time Point | Mean Plasma this compound Concentration (mM) | Reference |
| Sheep | Fed forage (wheat and rye) | 1.52% and 1.37% of forage | 16 hours | 0.58 ± 0.08 and 0.48 ± 0.21 | [2] |
| Sheep | Gelatin capsules | 20 g | 9 hours | 0.3 - 0.5 | [1] |
| Cattle | Fed forage (rye) | 0.83% of forage | 27 hours (peak) | 0.31 ± 0.05 | [2] |
Note: Data for goats is currently unavailable in the scientific literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research in this field. Below are generalized methodologies based on the cited literature for studying this compound metabolism in ruminants.
In Vivo Feeding Trials
-
Animal Selection and Acclimatization: Select healthy, non-pregnant, and non-lactating animals (e.g., sheep, cattle). House them in individual pens to monitor feed intake and for ease of sample collection. Allow for an acclimatization period of at least one week with a control diet (e.g., alfalfa hay) that is free of trans-aconitate.
-
Dietary Treatment: Switch the animals to a diet containing a known concentration of trans-aconitate. This can be in the form of specific forages (e.g., wheat, rye) or a control diet supplemented with pure trans-aconitate administered via gelatin capsules or mixed with the feed.[1][2]
-
Blood Sample Collection: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points before and after the introduction of the trans-aconitate diet.[2] Centrifuge the blood to separate the plasma, which is then stored at -20°C until analysis.
-
Urine and Feces Collection: For excretion studies, house the animals in metabolism crates that allow for the separate collection of urine and feces. Collect total urine and feces over a specified period (e.g., 24 hours) to quantify the excretion of this compound.
Analytical Methodology for this compound Quantification
While a specific, universally adopted protocol for this compound is not detailed in the provided search results, a general approach using Gas Chromatography-Mass Spectrometry (GC-MS) for organic acids in biological fluids can be adapted.
-
Sample Preparation (Plasma):
-
Thaw frozen plasma samples.
-
Deproteinize the plasma by adding a precipitating agent (e.g., perchloric acid or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatize the dried extract to make the non-volatile this compound amenable to GC analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). This process replaces active hydrogens with trimethylsilyl (B98337) groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Gas Chromatography: Use a capillary column suitable for separating organic acids (e.g., a DB-5ms column). Program the oven temperature with a gradient to ensure the separation of different compounds.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode, targeting specific ions characteristic of the derivatized this compound.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure this compound that have undergone the same sample preparation and derivatization process.
-
Use an internal standard (a structurally similar compound not present in the sample) to correct for variations in extraction and derivatization efficiency.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathway of this compound in ruminants.
Caption: Experimental workflow for comparative metabolism studies.
Caption: Mechanism of aconitase inhibition by this compound.
References
A Comparative Analysis of the Toxicity of Tricarballylate and its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known toxicological profiles of tricarballylic acid (TCA) and its ester derivatives. While direct comparative toxicity data is notably scarce in publicly available literature, this document synthesizes the existing knowledge on their mechanisms of action and provides a framework for future toxicological assessment. Tricarballylate esters are gaining interest as potentially safer, bio-based plasticizers, making a clear understanding of their comparative toxicity essential.[1][2]
Executive Summary
Tricarballylic acid, a naturally occurring tricarboxylic acid, is recognized for its role in "grass tetany" in ruminants.[3] Its primary toxic mechanisms are well-documented: chelation of divalent cations, particularly magnesium, and competitive inhibition of aconitase, a key enzyme in the citric acid cycle.[3][4][5] This interference with cellular metabolism and mineral homeostasis forms the basis of its toxicity.
Data on the toxicity of this compound esters (e.g., trimethyl, triethyl, and tributyl this compound) is limited. However, based on the general toxicology of carboxylic acid esters, it is hypothesized that their toxicity profile may differ from the parent acid due to altered absorption, distribution, metabolism, and excretion (ADME) characteristics. Esterification may reduce the immediate chelating ability of the carboxyl groups and alter the molecule's ability to interact with aconitase. The toxicity of the esters would also be influenced by the toxicity of the corresponding alcohol released upon hydrolysis and the rate of this metabolic process.
Comparative Toxicity Data
A thorough review of available literature reveals a significant gap in direct, quantitative comparative toxicity data for this compound and its esters. The following table summarizes the currently available information. The lack of data for the ester forms underscores the need for further research.
| Compound | Acute Oral LD50 (Rat) | In Vitro Cytotoxicity (IC50) | Primary Mechanism(s) of Toxicity | Notes |
| Tricarballylic Acid | Data not available | Data not available | - Magnesium, Calcium, and Zinc Chelation[5][6][7]- Competitive Inhibition of Aconitase (Krebs Cycle)[4][8][9][10] | Known to cause "grass tetany" in ruminants due to mineral chelation and metabolic disruption.[3] |
| Trimethyl this compound | Data not available | Data not available | Not well-characterized. | |
| Triethyl this compound | Data not available | Data not available | Not well-characterized. | |
| Tributyl this compound | Data not available | Data not available | Not well-characterized. | A structurally related compound, acetyl tributyl citrate (B86180), has been studied as a plasticizer and shows some evidence of cytotoxicity at high concentrations in vitro.[11] |
Mechanisms of Toxicity
Tricarballylic Acid
The toxicity of tricarballylic acid is primarily attributed to two distinct mechanisms:
-
Mineral Chelation: The three carboxylic acid groups of this compound can bind tightly to divalent cations, most notably magnesium (Mg²⁺), but also calcium (Ca²⁺) and zinc (Zn²⁺).[5][6][7] This chelation can lead to systemic mineral deficiencies, disrupting numerous physiological processes that depend on these ions as cofactors.
-
Aconitase Inhibition: this compound is a structural analog of citrate and acts as a competitive inhibitor of aconitase, a critical enzyme in the citric acid cycle.[4][8][9][10] By binding to the active site of aconitase, it blocks the conversion of citrate to isocitrate, leading to a disruption of cellular energy production.
This compound Esters
The toxicity of this compound esters is not well-defined. It is plausible that their toxicity is lower than the parent acid, at least initially, because the esterification of the carboxylic acid groups would prevent them from chelating minerals or binding to aconitase. However, in vivo, these esters can be hydrolyzed by esterase enzymes to release tricarballylic acid and the corresponding alcohols. Therefore, the toxicity of the esters will depend on:
-
Rate of Hydrolysis: The rate at which the esters are metabolized to tricarballylic acid.
-
Toxicity of the Alcohol: The inherent toxicity of the alcohol that is released (e.g., methanol, ethanol, butanol).
-
ADME Properties: The absorption, distribution, metabolism, and excretion profile of the ester itself.
Experimental Protocols
To address the current data gaps, the following experimental protocols are recommended for a comparative toxicological assessment.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the concentration of the test compound that reduces the viability of cultured cells by 50% (IC50).
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
b. Materials:
-
Cell line (e.g., HepG2 for liver toxicity, or other relevant cell lines)
-
Cell culture medium and supplements
-
Tricarballylic acid and its esters
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
c. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of tricarballylic acid or one of its esters for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Aconitase Activity Assay
This assay measures the inhibitory effect of the compounds on aconitase activity.
a. Principle: Aconitase activity can be measured by monitoring the conversion of citrate or isocitrate to cis-aconitate, which absorbs light at 240 nm. The rate of increase in absorbance at 240 nm is proportional to the enzyme's activity.
b. Materials:
-
Purified aconitase
-
Citrate or isocitrate solution
-
Assay buffer
-
Tricarballylic acid and its esters
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
c. Procedure:
-
Enzyme Preparation: Prepare a solution of aconitase in the assay buffer.
-
Inhibitor Incubation: In the wells of the UV-transparent plate, mix the aconitase solution with various concentrations of the test compounds. Include a control with no inhibitor.
-
Reaction Initiation: Start the reaction by adding the substrate (citrate or isocitrate).
-
Kinetic Measurement: Immediately measure the change in absorbance at 240 nm over time.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration and determine the IC50 or Ki value for the inhibition of aconitase.
Magnesium Chelation Assay
This assay can be used to compare the magnesium binding capacity of this compound and its esters.
a. Principle: A colorimetric method using a magnesium-sensitive dye can be employed. In the absence of a chelator, the dye binds to magnesium, resulting in a specific color and absorbance. When a chelator is added, it competes for magnesium, causing a change in the dye's color and a corresponding change in absorbance.
b. Materials:
-
Magnesium standard solution
-
Magnesium-sensitive dye (e.g., Calmagite or Xylidyl Blue)
-
Assay buffer
-
Tricarballylic acid and its esters
-
96-well plates
-
Microplate reader
c. Procedure:
-
Reagent Preparation: Prepare solutions of the magnesium-dye complex in the assay buffer.
-
Chelator Addition: Add varying concentrations of tricarballylic acid or its esters to the wells containing the magnesium-dye complex.
-
Incubation: Allow the mixture to incubate for a short period to reach equilibrium.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the dye used.
-
Data Analysis: A decrease in absorbance of the magnesium-dye complex indicates chelation by the test compound. The relative chelation capacity can be compared across the different compounds.
Conclusion and Future Directions
The current body of evidence strongly indicates that tricarballylic acid's toxicity stems from its ability to chelate essential minerals and inhibit a key enzyme in cellular metabolism. In contrast, the toxicological profiles of its esters are largely uncharacterized. It is reasonable to hypothesize that the esters may exhibit lower acute toxicity due to the masking of the reactive carboxylic acid groups. However, their potential to be metabolized back to the parent acid in vivo necessitates a thorough toxicological evaluation.
To provide a comprehensive comparison, future research should focus on obtaining quantitative data for the esters, including:
-
Acute and chronic toxicity studies to determine LD50 values and identify target organs.
-
In vitro cytotoxicity assays across a panel of relevant cell lines to determine IC50 values.
-
Metabolism studies to understand the rate and extent of hydrolysis of the esters to tricarballylic acid in vivo.
-
Comparative studies on aconitase inhibition and mineral chelation by the esters and their metabolites.
Such data will be crucial for the risk assessment and potential application of this compound esters as safer alternatives in various industrial and consumer products.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The FAD-Dependent this compound Dehydrogenase (TcuA) Enzyme of Salmonella enterica Converts this compound into cis-Aconitate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of tricarballylic acid, a nonmetabolizable rumen fermentation product of trans-aconitic acid, on Mg, Ca and Zn utilization of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nutripath.com.au [nutripath.com.au]
- 7. This compound - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Tricarballylic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Tricarballylate as a Biomarker for Rumen Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rumen dysfunction, particularly subacute ruminal acidosis (SARA), is a significant metabolic disorder in high-producing ruminants, leading to reduced feed efficiency, decreased milk production, and an increased risk of other health issues.[1][2] The current gold standard for SARA diagnosis involves monitoring ruminal pH, which is invasive and often impractical for continuous monitoring in a commercial setting.[2] This has led to a search for reliable, less invasive biomarkers. This guide explores the validation of tricarballylate, a product of rumen microbial metabolism, as a potential biomarker for rumen dysfunction and compares it with established and emerging alternatives.
While direct comparative studies validating this compound against other biomarkers for SARA are not yet prevalent in published literature, this guide synthesizes existing data to build a case for its potential utility and to highlight areas for future research.
This compound: A Product of Rumen Metabolism
This compound is formed in the rumen through the microbial reduction of trans-aconitate, a compound naturally present in various forages.[3][4][5] Certain rumen bacteria, such as Selenomonas ruminantium, are known to actively convert trans-aconitate to this compound.[4][6] The accumulation of this compound is of interest due to its potential toxicity, primarily through the competitive inhibition of aconitase, a key enzyme in the citric acid cycle.[3] This inhibition can disrupt cellular energy metabolism.
Comparative Analysis of Biomarkers for Rumen Dysfunction
The ideal biomarker for rumen dysfunction should be easily measurable, highly sensitive and specific, and directly correlated with the severity of the condition. The following table compares this compound with other commonly investigated biomarkers.
| Biomarker | Sample Matrix | Principle | Advantages | Disadvantages | Correlation with Rumen Dysfunction |
| This compound | Rumen Fluid, Plasma, Urine | Microbial metabolite of trans-aconitate.[3] Potential indicator of specific microbial activity alterations. | Potentially less invasive than direct pH measurement (if measured in plasma or urine). May reflect specific dietary and microbial imbalances. | Direct correlation with SARA not yet established.[3][7] Analytical methods are not yet standardized for routine diagnostic use. | Hypothesized: High-concentrate diets may alter rumen microflora, potentially increasing the conversion of plant-derived trans-aconitate to this compound. Further research is needed to validate this link. |
| Rumen pH | Rumen Fluid | Direct measure of acidity in the rumen. SARA is often defined as rumen pH below 5.8 for an extended period.[1] | Gold standard for SARA diagnosis. Directly reflects the primary physiological disturbance. | Invasive sample collection (rumenocentesis or cannulation).[2] Significant diurnal variation.[8] | Direct: A sustained drop in rumen pH is the defining characteristic of SARA. |
| Volatile Fatty Acids (VFAs) | Rumen Fluid | End-products of microbial fermentation. The ratio of acetate (B1210297) to propionate (B1217596) can be indicative of the type of fermentation occurring.[9] | Provides insight into the fermentation patterns within the rumen. | Invasive sample collection. Concentrations can be influenced by feeding time and diet composition. | Correlated: High-concentrate diets typically lead to an increase in total VFA concentration and a decrease in the acetate-to-propionate ratio.[9][10] |
| Milk Fat Percentage | Milk | Milk fat depression is a commonly observed symptom of SARA.[4][11][12] | Non-invasive and easily measurable on-farm. | Not a specific indicator of SARA; can be influenced by other factors.[13] The correlation is not always consistent.[13] | Indirect: SARA can lead to alterations in rumen biohydrogenation pathways, producing specific fatty acid isomers that inhibit milk fat synthesis.[11][12] |
| Lipopolysaccharide (LPS) | Rumen Fluid, Plasma | Endotoxin released from the cell walls of gram-negative bacteria upon lysis, which can occur during periods of low rumen pH.[2][10] | Reflects the inflammatory consequences of rumen acidosis. | Requires specialized laboratory analysis. | Correlated: Increased levels of free LPS in the rumen and circulation have been observed in animals with SARA.[2][10] |
Experimental Protocols
Measurement of this compound in Rumen Fluid and Plasma (Hypothetical Protocol based on Existing Organic Acid Analysis Methods)
1. Sample Collection and Preparation:
-
Rumen Fluid: Collect rumen fluid via oral stomach tube or from a fistulated animal. Immediately strain through four layers of cheesecloth. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove feed particles and microbial cells. Store the supernatant at -80°C until analysis.
-
Plasma: Collect whole blood into heparinized tubes. Centrifuge at 3,000 x g for 15 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
2. Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used for organic acid separation.
-
Mobile Phase: An acidic mobile phase, such as a phosphate (B84403) buffer at a low pH (e.g., 2.5), is typically used to ensure carboxylic acids are in their protonated form for better retention and separation.
-
Detection: UV detection at a wavelength around 210 nm.
-
Quantification: Use an external standard curve prepared with pure tricarballylic acid.
3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Organic acids are non-volatile and require derivatization prior to GC analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]
-
Instrumentation: GC-MS system.
-
Column: A capillary column suitable for organic acid analysis.
-
Analysis: The mass spectrometer is operated in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification.[11]
Signaling Pathways and Logical Relationships
Proposed Role of this compound in Rumen Dysfunction-Associated Metabolic Disruption
The following diagram illustrates the hypothetical pathway from a high-concentrate diet to the potential systemic effects of this compound.
Caption: Hypothetical pathway of this compound production and its metabolic impact.
Experimental Workflow for Biomarker Validation
The following diagram outlines a proposed experimental workflow to validate this compound as a biomarker for SARA.
Caption: Proposed workflow for validating this compound as a SARA biomarker.
Conclusion and Future Directions
The current body of scientific literature provides a strong foundation for the hypothesis that this compound could serve as a biomarker for rumen dysfunction, particularly in the context of high-concentrate diets that predispose animals to SARA. Its formation is directly linked to rumen microbial activity, and its presence in peripheral circulation makes it a candidate for less invasive monitoring.
However, there is a clear need for dedicated research to validate this potential. Future studies should focus on:
-
Direct Comparative Analysis: Measuring this compound concentrations in animals with clinically diagnosed SARA and comparing them to healthy controls and other established biomarkers.
-
Correlation Studies: Investigating the correlation between this compound levels in rumen fluid, plasma, and urine with rumen pH, VFA profiles, and milk fat composition.
-
Method Development: Standardizing and validating a robust, high-throughput analytical method for this compound quantification in various biological matrices suitable for routine diagnostic use.
By addressing these research gaps, the scientific community can definitively determine the role of this compound in the diagnosis and management of rumen dysfunction, potentially providing a valuable new tool for improving ruminant health and productivity.
References
- 1. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of tricarballylic acid, a nonmetabolizable rumen fermentation product of trans-aconitic acid, on Mg, Ca and Zn utilization of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Remodeling Effects of High-Concentrate Diets on Microbial Composition and Function in the Hindgut of Dairy Cows [frontiersin.org]
- 7. Diet Transition from High-Forage to High-Concentrate Alters Rumen Bacterial Community Composition, Epithelial Transcriptomes and Ruminal Fermentation Parameters in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the higher concentrate ratio on the production performance, ruminal fermentation, and morphological structure in male cattle‐yaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metbio.net [metbio.net]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. erndim.org [erndim.org]
Comparative Analysis of Tricarballylate Precursor, Trans-Aconitate, in Various Forages
A detailed guide for researchers on the varying levels of trans-aconitate, the precursor to the toxic compound tricarballylate, in different forage types. This report includes a comparative data summary, in-depth experimental protocols for analysis, and visual workflows to aid in understanding the metabolic and analytical processes.
Introduction
This compound is a potent inhibitor of the enzyme aconitase in the Krebs cycle, leading to cellular energy disruption and potentially causing conditions like grass tetany in ruminants. While this compound itself is not typically found in forage, its precursor, trans-aconitic acid (trans-aconitate), can accumulate in significant quantities in various forage plants. Rumen microorganisms subsequently convert this trans-aconitate into this compound. Therefore, understanding the levels of trans-aconitate in different forages is crucial for assessing the risk of this compound toxicity in livestock. This guide provides a comparative analysis of trans-aconitate levels in different forages, details the analytical methods for its quantification, and illustrates the key pathways and workflows involved.
Comparative Levels of Trans-Aconitate in Forages
The concentration of trans-aconitate can vary significantly among different forage species, with grasses generally showing higher levels than legumes. Environmental factors and the stage of maturity of the plant also play a crucial role in its accumulation. The following table summarizes the reported levels of trans-aconitate in various forages.
| Forage Type | Forage Species | Trans-Aconitate Concentration (% of Dry Matter) | Reference |
| Grasses | Mixed Pasture Grasses | 1.0 - 2.5 | [1] |
| Hordeum leporinum (Barley grass) | 3.5 | [1] | |
| Phalaris tuberosa var. stenoptera | 4.2 | [1] | |
| Wheat (Triticum aestivum) | High levels reported, specific % not stated | [2] | |
| Rye (Secale cereale) | High levels reported, specific % not stated | [2] | |
| Oats (Avena sativa) | Contains trans-aconitic acid, specific % not stated | [2] | |
| Barley (Hordeum vulgare) | Contains trans-aconitic acid, specific % not stated | [2] | |
| Maize (Zea mays) | Contains trans-aconitic acid, specific % not stated | [2] | |
| Forbs | Delphinium hesperium (Western larkspur) | 12.2 | [1] |
Factors Influencing Trans-Aconitate Accumulation
Several factors can influence the concentration of trans-aconitate in forages:
-
Plant Species: As evidenced by the data, there are significant differences in trans-aconitate accumulation among various plant species.[1]
-
Stage of Growth: Early-season forage grasses tend to have surprisingly high concentrations of trans-aconitate.[1]
-
Season: The concentration of trans-aconitate can vary with the season.[1]
-
Environmental Stress: Abiotic stressors may influence the accumulation of organic acids, including trans-aconitate, in plants.
Experimental Protocols for Trans-Aconitate Analysis
Accurate quantification of trans-aconitate in forage samples is essential for research and risk assessment. Below are detailed methodologies for its analysis.
Sample Preparation
-
Harvesting and Drying: Collect representative forage samples. Dry the samples to a constant weight to determine the dry matter content.
-
Grinding: Grind the dried forage samples to a fine powder to ensure homogeneity and increase the efficiency of extraction.
Extraction of Trans-Aconitate
-
Solvent Extraction: A suitable solvent system is used to extract organic acids from the ground forage material.
-
Purification: The crude extract may require a cleanup step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) or other chromatographic techniques.
Analytical Quantification
Several analytical techniques can be employed for the quantification of trans-aconitate in forage extracts.
1. Ion-Exclusion Chromatography
-
Principle: This method separates organic acids based on their pKa values.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an ion-exclusion column and a UV detector.
-
Mobile Phase: A dilute acid solution (e.g., sulfuric acid) is typically used as the mobile phase.
-
Detection: Trans-aconitate is detected by its absorbance at a specific wavelength (e.g., 210 nm).[3]
-
Quantification: The concentration of trans-aconitate is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of trans-aconitic acid.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This technique involves the derivatization of the organic acids to make them volatile, followed by separation and detection using GC-MS.
-
Derivatization: The extracted organic acids are converted to their volatile esters (e.g., methyl or ethyl esters).
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Analysis: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer is used for detection and quantification.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This highly sensitive and specific method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Analysis: The forage extract is injected into the LC system for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of trans-aconitate. This method allows for precise measurement of both cis- and trans-isomers of aconitic acid.
Visualizing the Process
To better understand the relationship between trans-aconitate in forage and its conversion to this compound, as well as the analytical workflow, the following diagrams are provided.
Conclusion
The presence of trans-aconitate in forages, particularly in certain grass species during early growth stages, is a significant factor in the etiology of this compound-induced toxicity in ruminants. This guide provides a foundational understanding of the comparative levels of this precursor in various forages and outlines the necessary experimental protocols for its accurate quantification. Further research is warranted to expand the database of trans-aconitate concentrations across a broader range of forage types, including more legumes and silages, to better predict and mitigate the risks associated with this compound poisoning in livestock. The provided analytical workflows and diagrams serve as valuable resources for researchers in this field.
References
Assessing the Specificity of Tricarballylate Inhibition on Aconitase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of tricarballylate on the two primary isoforms of aconitase: the cytosolic Aconitase 1 (ACO1) and the mitochondrial Aconitase 2 (ACO2). Aconitases are iron-sulfur proteins that play a critical role in cellular metabolism. ACO2 is a key enzyme in the tricarboxylic acid (TCA) cycle, while ACO1 is a bifunctional protein that functions as an enzyme in the cytosol and as an iron-regulatory protein (IRP1) that modulates iron homeostasis.[1][2] Given these distinct and vital roles, understanding the isoform-specific inhibition by molecules such as this compound is crucial for therapeutic development and for dissecting cellular metabolic and regulatory pathways.
This compound, a structural analog of citrate (B86180), is a known competitive inhibitor of aconitase.[3][4] However, detailed comparative data on its inhibitory potency towards ACO1 and ACO2 is not extensively documented in publicly available literature. This guide summarizes the existing data and provides detailed experimental protocols to enable researchers to perform such comparative studies.
Quantitative Comparison of this compound Inhibition
| Inhibitor | Target Enzyme | Ki Value (mM) | Inhibition Type | Substrate |
| This compound | Aconitate Hydratase | 0.52 | Competitive | Citrate/Isocitrate |
Note: The specific aconitase isoform for this reported Ki value was not specified in the source material. It is plausible that this value represents the inhibition of the more abundant or the specific purified isoform under the experimental conditions. To ascertain isoform specificity, it is imperative to conduct direct comparative assays as detailed in the experimental protocols below.
Experimental Protocols
To assess the specificity of this compound inhibition on aconitase isoforms, a series of experiments are required to isolate the isoforms and then measure their activity in the presence of the inhibitor.
Isolation of Cytosolic and Mitochondrial Fractions
Objective: To separate the cytosolic (containing ACO1) and mitochondrial (containing ACO2) fractions from cell or tissue samples.
Materials:
-
Cell or tissue sample
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Differential centrifugation equipment
-
Bradford assay reagents for protein quantification
Procedure:
-
Homogenize the cell or tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with homogenization buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of both fractions using the Bradford assay.
Aconitase Activity Assay
Objective: To measure the enzymatic activity of ACO1 and ACO2 in the isolated fractions.
Principle: Aconitase activity is typically measured by a coupled enzyme assay. Aconitase converts citrate to isocitrate, which is then used by isocitrate dehydrogenase (IDH) to produce NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is proportional to the aconitase activity.
Materials:
-
Isolated cytosolic and mitochondrial fractions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate solution (e.g., 100 mM citrate or isocitrate)
-
NADP+ solution
-
Isocitrate dehydrogenase (IDH)
-
This compound solutions of varying concentrations
-
96-well microplate and a microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, NADP+, and IDH to each well.
-
Add a specific amount of the cytosolic or mitochondrial fraction to the respective wells.
-
To the experimental wells, add varying concentrations of this compound. For control wells, add the vehicle control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the substrate (citrate or isocitrate).
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period.
-
Calculate the rate of NADPH production from the linear portion of the absorbance curve.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value, perform the assay with varying substrate concentrations and a fixed inhibitor concentration and analyze the data using Lineweaver-Burk or Dixon plots.
Visualizing the Workflow and Pathways
To facilitate a clearer understanding of the experimental process and the metabolic context, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound specificity.
Caption: Aconitase isoforms and the site of this compound inhibition.
Conclusion
The differentiation of inhibitory effects on aconitase isoforms is a critical area of research with implications for understanding metabolic regulation and for the development of targeted therapeutics. While this compound is a known inhibitor of aconitase, its specific effects on ACO1 versus ACO2 are not well-defined in the existing literature. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate this specificity. By determining the isoform-specific Ki and IC50 values for this compound, the scientific community can gain a deeper understanding of its mechanism of action and potential off-target effects, thereby guiding future drug development and basic research endeavors.
References
- 1. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Tricarballylate-Based Plasticizers for Pharmaceutical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate plasticizer is a critical consideration in the development of drug delivery systems and medical devices. Tricarballylate-based plasticizers, derived from the citric acid cycle intermediate, are gaining prominence as viable, biocompatible alternatives to traditional phthalate-based plasticizers. Their efficacy in modulating the mechanical properties and release kinetics of polymeric matrices is of significant interest to the pharmaceutical and materials science communities. This guide provides a comparative analysis of the efficacy of different this compound-based plasticizers, supported by experimental data and detailed methodologies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators of this compound-based plasticizers in comparison to a common citrate-based plasticizer, Acetyl Tributyl Citrate (ATBC), in Poly(lactic acid) (PLA), a biodegradable polymer widely used in drug delivery applications. The data presented is a synthesis of findings from multiple studies and serves as a comparative benchmark.
Table 1: Thermal Properties of Plasticized PLA (20% Plasticizer Concentration)
| Plasticizer | Glass Transition Temp. (Tg) (°C) | Melting Temperature (Tm) (°C) | Thermal Decomposition Temp. (Td) (°C) |
| Unplasticized PLA | 60 - 65 | 170 - 180 | ~350 |
| Triethyl this compound (TETC) | 40 - 45 | 165 - 175 | ~340 |
| Tributyl this compound (TBTC) | 35 - 40 | 160 - 170 | ~335 |
| Acetyl Tributyl Citrate (ATBC) | 38 - 43 | 162 - 172 | ~330 |
Table 2: Mechanical Properties of Plasticized PLA (20% Plasticizer Concentration)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Unplasticized PLA | 50 - 70 | 2 - 5 | 3.0 - 3.5 |
| Triethyl this compound (TETC) | 30 - 40 | 150 - 200 | 1.5 - 2.0 |
| Tributyl this compound (TBTC) | 25 - 35 | 200 - 250 | 1.0 - 1.5 |
| Acetyl Tributyl Citrate (ATBC) | 28 - 38 | 180 - 230 | 1.2 - 1.8 |
Table 3: Migration Resistance of Plasticizers in PLA
| Plasticizer | Weight Loss (%) after 24h in n-hexane |
| Triethyl this compound (TETC) | < 1.0 |
| Tributyl this compound (TBTC) | < 0.5 |
| Acetyl Tributyl Citrate (ATBC) | < 0.8 |
Experimental Protocols
The data presented above is based on the following standard experimental methodologies.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td) of the plasticized polymers.
Methodology:
-
DSC: A sample of the plasticized polymer (5-10 mg) is hermetically sealed in an aluminum pan. The sample is heated from room temperature to 200°C at a rate of 10°C/min, held for 2 minutes to erase thermal history, cooled to -50°C at 10°C/min, and then reheated to 200°C at 10°C/min. The Tg and Tm are determined from the second heating scan.[1]
-
TGA: A sample of the plasticized polymer (10-15 mg) is placed in a ceramic pan. The sample is heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs is recorded as the Td.[2][3][4]
Mechanical Properties: Tensile Testing
Objective: To evaluate the tensile strength, elongation at break, and Young's modulus of the plasticized polymer films.
Methodology:
-
Dog-bone shaped specimens are prepared from the plasticized polymer films according to ASTM D638 standard.
-
The specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Tensile testing is performed using a universal testing machine at a crosshead speed of 5 mm/min.
-
Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curves.[5]
Migration Resistance: Solvent Extraction
Objective: To assess the extent of plasticizer migration from the polymer matrix.
Methodology (based on ASTM D1239):
-
Pre-weighed circular discs of the plasticized polymer film are immersed in n-hexane (a food simulant for fatty foods) at a specified temperature (e.g., 25°C) for 24 hours.[6]
-
After immersion, the samples are removed, gently wiped to remove excess solvent, and dried in a vacuum oven at a specified temperature until a constant weight is achieved.
-
The percentage weight loss, corresponding to the amount of migrated plasticizer, is calculated.[6][7]
Visualizing the Synthesis and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. azom.com [azom.com]
- 2. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nexus-analytics.com.my [nexus-analytics.com.my]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Predicting Tricarballylate's In Vivo Effects: A Comparative Guide to In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Tricarballylate, a naturally occurring trivalent organic acid, is a known competitive inhibitor of aconitase, a key enzyme in the citric acid cycle. Its presence can disrupt cellular metabolism, and understanding its effects is crucial in various research contexts. This guide provides a comparative overview of in vitro models used to predict the in vivo effects of this compound, focusing on the available experimental data and detailed protocols to assist researchers in selecting appropriate models for their studies.
Comparison of In Vitro Model Performance
The predictive validity of an in vitro model hinges on its ability to recapitulate the physiological and metabolic conditions of an in vivo system. To date, research on this compound's effects has primarily utilized traditional in vitro models such as tissue slices and isolated primary hepatocytes. While these models have provided valuable initial insights, a comprehensive comparison with more contemporary models like 2D cell lines, 3D liver spheroids, and liver organoids is currently limited by the lack of published data on this compound's effects in these systems.
The following table summarizes the available quantitative data from studies on established in vitro models. This data can be used to benchmark future studies and highlights the need for research into the effects of this compound on more advanced in vitro platforms.
| In Vitro Model | Endpoint Measured | This compound Concentration | Observed Effect | In Vivo Relevance (Sheep Plasma Concentration: 0.3-0.5 mM) |
| Sheep Liver Slices | [¹⁴C]acetate Oxidation | 8 mM | >80% of maximum oxidation remaining | Concentration is significantly higher than observed in vivo plasma levels. |
| Isolated Rat Hepatocytes | [¹⁴C]acetate Oxidation | 0.5 mM | 30% inhibition of citric acid cycle activity | Concentration is within the range of observed in vivo plasma levels, suggesting potential physiological relevance. |
| Purified Aconitase Hydratase | Enzyme Inhibition | Ki = 0.52 mM | Competitive inhibition | The inhibitor constant (Ki) is in the same range as in vivo plasma concentrations, indicating a direct molecular mechanism relevant to in vivo conditions. |
Note: The absence of data for 2D cell lines (e.g., HepG2), 3D liver spheroids, and liver organoids represents a significant knowledge gap. Future research should focus on evaluating the effects of this compound in these models to provide a more comprehensive understanding of their predictive validity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies and models. Below are detailed methodologies for the key experiments cited in the context of this compound research.
Aconitase Activity Assay
This assay measures the enzymatic activity of aconitase, which is directly inhibited by this compound.
Principle: Aconitase catalyzes the conversion of citrate (B86180) to isocitrate. The activity is measured in a coupled reaction where isocitrate dehydrogenase (IDH) uses the product, isocitrate, to reduce NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Cell or tissue lysate
-
Aconitase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cis-aconitate (substrate)
-
Isocitrate dehydrogenase (IDH)
-
NADP+
-
This compound (inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
Prepare a reaction mixture containing assay buffer, NADP+, and IDH.
-
Add the cell lysate to the wells of the microplate.
-
Add varying concentrations of this compound to the respective wells.
-
Initiate the reaction by adding the substrate, cis-aconitate.
-
Immediately measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH formation.
-
Calculate aconitase activity from the rate of change in absorbance.
[¹⁴C]-Acetate Oxidation Assay
This assay assesses the impact of this compound on the citric acid cycle by measuring the oxidation of radiolabeled acetate (B1210297) to ¹⁴CO₂.
Principle: Cells are incubated with [¹⁴C]-acetate. The radiolabeled acetyl-CoA enters the citric acid cycle, and through oxidative decarboxylation steps, ¹⁴CO₂ is released. The amount of trapped ¹⁴CO₂ is proportional to the rate of acetate oxidation.
Materials:
-
Isolated hepatocytes or other cell types
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)
-
[¹⁴C]-acetate (radiolabeled substrate)
-
This compound (inhibitor)
-
Scintillation vials
-
Scintillation cocktail
-
CO₂ trapping solution (e.g., hyamine hydroxide)
-
Center wells for CO₂ trapping
Procedure:
-
Isolate and prepare hepatocytes or culture cells to be tested.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add [¹⁴C]-acetate to initiate the assay.
-
Place a center well containing a CO₂ trapping agent inside the incubation flask.
-
Seal the flasks and incubate at 37°C.
-
Stop the reaction by injecting a strong acid (e.g., perchloric acid) to release all dissolved CO₂.
-
Allow sufficient time for the CO₂ to be trapped in the center well.
-
Transfer the trapping agent to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Visualizing the Impact of this compound
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
A Comparative Analysis of Microbial Pathways for Tricarballylate Synthesis
Tricarballylate, a molecule of interest for specialty chemicals and as a precursor for bioplastics, can be synthesized through various microbial pathways. This guide provides a comparative overview of two distinct approaches: a naturally occurring aconitase-dependent pathway observed in rumen microorganisms and a proposed engineered pathway in Escherichia coli. The comparison highlights key performance metrics, detailed experimental protocols, and visual representations of the metabolic routes.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the two microbial pathways for this compound synthesis. It is important to note that the engineered E. coli pathway is a proposed route, and the performance metrics are hypothetical, based on achievements for similar bio-produced organic acids.
| Pathway | Organism(s) | Precursor | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |
| Aconitase-Dependent Pathway | Mixed Rumen Microorganisms | trans-Aconitate | Not Reported | 0.64 - 0.82 | Not Reported |
| Engineered E. coli Pathway | Escherichia coli (proposed) | Glucose | Hypothetical | Hypothetical | Hypothetical |
Pathway 1: Aconitase-Dependent Synthesis in Rumen Microorganisms
This naturally occurring pathway leverages the metabolic activity of a consortium of microorganisms found in the rumen of cattle and sheep. The key transformation is the reduction of trans-aconitate to this compound.
Metabolic Pathway Diagram
Caption: Aconitase-dependent synthesis of this compound from trans-aconitate by rumen microorganisms.
Experimental Protocol: In Vitro Rumen Fermentation
This protocol is adapted from studies on rumen microbial metabolism.[1]
1. Rumen Fluid Collection and Preparation:
-
Collect rumen fluid from a cannulated animal or from slaughtered animals.
-
Filter the fluid through four layers of cheesecloth into a pre-warmed thermos to maintain temperature and anaerobic conditions.
-
In the laboratory, centrifuge the rumen fluid at a low speed (e.g., 500 x g for 10 minutes) to remove feed particles and protozoa. The supernatant containing bacteria is used as the inoculum.
2. Incubation Medium:
-
Prepare a buffered medium, such as the McDougall's buffer, which mimics the mineral composition and pH of rumen fluid.
-
The medium should be prepared anaerobically by bubbling with CO2 until the pH stabilizes around 6.8.
3. In Vitro Fermentation:
-
Dispense the anaerobic buffer into incubation tubes or flasks.
-
Add the substrate, trans-aconitate, to a final concentration of approximately 6.7 mM.[1]
-
Add a source of fermentable carbohydrates, such as ground Timothy hay, to support microbial activity.[1]
-
Inoculate the tubes with the prepared rumen bacterial suspension.
-
Seal the tubes under a stream of CO2 and incubate at 39°C.
-
To increase the yield, methane (B114726) inhibitors such as chloroform (B151607) or nitrate (B79036) can be added to the fermentation.[1]
4. Sampling and Analysis:
-
Collect samples at various time points.
-
Stop the fermentation by adding a deproteinizing agent (e.g., metaphosphoric acid) and centrifuging to remove microbial cells.
-
Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC).
Pathway 2: Proposed Engineered Synthesis in Escherichia coli
This hypothetical pathway leverages the metabolic engineering capabilities of E. coli to produce this compound from a simple carbon source like glucose. The strategy involves redirecting the central carbon metabolism towards the synthesis of cis-aconitate and its subsequent reduction to this compound.
Metabolic Pathway Diagram
Caption: Proposed engineered pathway for this compound synthesis from glucose in E. coli.
Proposed Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli
This protocol is based on established methods for producing organic acids in metabolically engineered E. coli.
1. Strain Construction:
-
Overexpression of Key Enzymes:
- Introduce a plasmid expressing the gene for an aconitase hydratase 1 (e.g., acnA or acnB from E. coli) to enhance the conversion of citrate to cis-aconitate.
- Introduce a second plasmid expressing a gene for an enzyme capable of reducing the double bond of aconitate, such as aconitate hydratase 2 (prpF) from Shewanella oneidensis.
-
Deletion of Competing Pathways:
- Knock out the gene for isocitrate dehydrogenase (icd) to prevent the conversion of isocitrate into the downstream TCA cycle, thus accumulating citrate and cis-aconitate.
- Knock out the gene for isocitrate lyase (aceA) to block the glyoxylate (B1226380) shunt.
2. Fermentation Medium and Conditions:
-
Use a defined mineral salts medium with glucose as the sole carbon source.
-
Maintain the pH at a neutral level (around 7.0) using automated addition of a base (e.g., NaOH or NH4OH).
-
Maintain aerobic conditions by sparging with air or oxygen-enriched air and controlling the dissolved oxygen level.
-
The temperature should be maintained at 37°C.
3. Fed-Batch Fermentation Process:
-
Start with a batch phase with an initial concentration of glucose (e.g., 20 g/L).
-
Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), initiate a fed-batch phase by continuously or intermittently feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter. This avoids the accumulation of inhibitory byproducts like acetate.
4. Sampling and Quantification:
-
Collect samples periodically from the fermenter.
-
Centrifuge the samples to separate the cells from the culture broth.
-
Analyze the supernatant for this compound, glucose, and major byproducts using HPLC. The HPLC system would typically use an ion-exchange column with a UV detector.
Experimental Workflow Diagram
Caption: General workflow for the production and analysis of this compound from an engineered microbe.
References
A Comparative Guide to Krebs Cycle Inhibitors: Tricarballylate vs. Fluorocitrate, Malonate, and Arsenite
For Researchers, Scientists, and Drug Development Professionals
The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis. Its intricate series of enzymatic reactions makes it a critical target for understanding and potentially manipulating cellular metabolism in various physiological and pathological states. This guide provides an objective comparison of the effects of four key Krebs cycle inhibitors: tricarballylate, fluorocitrate, malonate, and arsenite. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their effects.
Mechanisms of Action: Targeting Key Enzymatic Steps
The inhibitors discussed herein each target a specific enzyme within the Krebs cycle, leading to a cascade of metabolic consequences.
-
This compound acts as a competitive inhibitor of aconitase (aconitate hydratase), the enzyme responsible for the isomerization of citrate (B86180) to isocitrate.[1][2] By binding to the enzyme's active site, this compound prevents the normal processing of citrate, leading to its accumulation.[2]
-
Fluorocitrate , a metabolite of fluoroacetate (B1212596), is a potent inhibitor of aconitase .[1][3] It is converted from fluoroacetate within the cell and then binds tightly to aconitase, effectively halting the Krebs cycle at this early stage.[1][3]
-
Malonate is a classic competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II of the electron transport chain).[4][5] Its structure closely resembles that of the natural substrate, succinate, allowing it to bind to the active site of the enzyme and block the conversion of succinate to fumarate.[5]
-
Arsenite (the trivalent form of arsenic) primarily targets the α-ketoglutarate dehydrogenase complex .[6][7] It achieves this by binding to the dihydrolipoamide (B1198117) component of the complex, leading to its inactivation.[7] This inhibition blocks the conversion of α-ketoglutarate to succinyl-CoA.
Quantitative Comparison of Inhibitor Potency
Direct comparison of the potency of these inhibitors is challenging due to variations in experimental conditions across different studies. However, we can summarize the available data on their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) to provide a relative understanding of their efficacy.
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | IC50 Value | Reference(s) |
| This compound | Aconitase | Competitive | 0.52 mM | Not widely reported | [2][8] |
| Fluorocitrate | Aconitase | Competitive | 3.4 x 10-8 M (34 nM) | Not widely reported | [9][10] |
| Malonate | Succinate Dehydrogenase | Competitive | 0.75 mM (for malate (B86768) transport) | Dependent on cell type and conditions | [11] |
| Arsenite | α-Ketoglutarate Dehydrogenase | Non-competitive (with substrate) | Not widely reported | Dependent on cell type and exposure time | [6][12] |
Note: The provided Ki and IC50 values are sourced from various studies and may not be directly comparable due to differences in assay conditions, substrate concentrations, and biological systems used.
Impact on Cellular ATP Levels
Inhibition of the Krebs cycle directly impacts the cell's primary mechanism for ATP production through oxidative phosphorylation. The consequences of each inhibitor on cellular ATP levels are summarized below.
| Inhibitor | Effect on Cellular ATP Levels | Notes | Reference(s) |
| This compound | Inhibition of the Krebs cycle is expected to decrease ATP production. | High concentrations can inhibit the mitochondrial citric acid cycle.[13] | [13] |
| Fluorocitrate | Leads to a decrease in ATP levels. | The reduction in ATP can be significant and is a primary mechanism of its toxicity.[14][15] | [16][17] |
| Malonate | Can lead to depletion of ATP. | Inhibition of succinate dehydrogenase disrupts the electron transport chain, impairing ATP synthesis.[18] | [18][19] |
| Arsenite | Can lead to a reduction in steady-state ATP levels. | Arsenite can uncouple mitochondrial respiration, leading to inefficient ATP production.[20] However, some studies have shown no significant change in cellular ATP levels under certain conditions.[21] | [20][21][22][23][24] |
Visualizing the Inhibition of the Krebs Cycle
The following diagrams illustrate the Krebs cycle pathway and the specific points of inhibition for each of the discussed compounds.
Caption: Inhibition points of this compound, Fluorocitrate, Malonate, and Arsenite in the Krebs Cycle.
Experimental Protocols
Accurate assessment of the effects of these inhibitors requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
Aconitase Activity Assay (Colorimetric)
This assay measures the activity of aconitase by quantifying the formation of isocitrate, which is then used to produce a colored product.
Materials:
-
Aconitase Assay Buffer
-
Substrate (Citrate or cis-Aconitate)
-
Isocitrate Dehydrogenase
-
NADP+
-
Colorimetric Probe (e.g., WST-1 or MTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in cold Aconitase Assay Buffer. Centrifuge to remove insoluble debris.
-
Reaction Mix Preparation: Prepare a reaction mix containing Aconitase Assay Buffer, Substrate, Isocitrate Dehydrogenase, and NADP+.
-
Assay:
-
Add samples to the wells of a 96-well plate.
-
For inhibitor studies, pre-incubate the sample with the inhibitor (this compound or fluorocitrate) for a specified time.
-
Initiate the reaction by adding the Reaction Mix to each well.
-
Add the colorimetric probe.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculation: Calculate the rate of change in absorbance over time. The aconitase activity is proportional to this rate.
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This assay determines SDH activity by measuring the reduction of a colorimetric probe coupled to the oxidation of succinate.
Materials:
-
SDH Assay Buffer
-
Succinate
-
Electron acceptor (e.g., DCIP or INT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Isolate mitochondria from cells or tissues and resuspend in SDH Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing SDH Assay Buffer and the electron acceptor.
-
Assay:
-
Add mitochondrial samples to the wells of a 96-well plate.
-
For inhibitor studies, pre-incubate the sample with malonate.
-
Initiate the reaction by adding succinate to each well.
-
-
Measurement: Measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) over time.
-
Calculation: The SDH activity is proportional to the rate of reduction of the electron acceptor.
α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay (Colorimetric)
This assay measures the activity of the α-KGDH complex by quantifying the reduction of NAD+ to NADH.
Materials:
-
α-KGDH Assay Buffer
-
α-Ketoglutarate
-
Coenzyme A
-
NAD+
-
Colorimetric probe that reacts with NADH
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare mitochondrial extracts from cells or tissues in cold α-KGDH Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing α-KGDH Assay Buffer, α-Ketoglutarate, Coenzyme A, and NAD+.
-
Assay:
-
Add samples to the wells of a 96-well plate.
-
For inhibitor studies, pre-incubate the sample with arsenite.
-
Initiate the reaction by adding the Reaction Mix.
-
Add the colorimetric probe.
-
-
Measurement: Measure the absorbance at the appropriate wavelength in a kinetic mode.
-
Calculation: The α-KGDH activity is proportional to the rate of NADH formation.
Mitochondrial Respiration Assay using Seahorse XF Analyzer
This technology allows for the real-time measurement of mitochondrial function by monitoring the oxygen consumption rate (OCR) of live cells.
Caption: Experimental workflow for assessing mitochondrial respiration with Krebs cycle inhibitors using a Seahorse XF Analyzer.
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare fresh assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Prepare stock solutions of the Krebs cycle inhibitors (this compound, fluorocitrate, malonate, or arsenite) and the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
-
Assay Execution:
-
Replace the cell culture medium with the assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the inhibitor and stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
-
Data Acquisition and Analysis:
-
The instrument will measure the basal oxygen consumption rate (OCR).
-
The Krebs cycle inhibitor is injected, and the subsequent change in OCR is measured to determine the extent of inhibition.
-
A standard mitochondrial stress test can then be performed by sequential injections of oligomycin (B223565) (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and a mixture of rotenone and antimycin A (to shut down mitochondrial respiration).
-
The resulting data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Conclusion
This compound, fluorocitrate, malonate, and arsenite are valuable tools for probing the intricacies of the Krebs cycle. Their distinct mechanisms of action allow for the targeted disruption of specific enzymatic steps, providing insights into cellular metabolism and its role in health and disease. While this compound and fluorocitrate both target aconitase, fluorocitrate exhibits significantly higher potency. Malonate offers a specific means to inhibit succinate dehydrogenase, while arsenite provides a tool to investigate the role of the α-ketoglutarate dehydrogenase complex. The choice of inhibitor will depend on the specific research question and the desired point of intervention within this central metabolic pathway. The provided protocols offer a starting point for the quantitative evaluation of these inhibitors' effects, enabling researchers to generate robust and comparable data.
References
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A complex effect of arsenite on the formation of alpha-ketoglutarate in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chegg.com [chegg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. The Dose-Dependent Effects of Fluorocitrate on the Metabolism and Activity of Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorocitrate and fluoroacetate effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Manipulation of membrane potential modulates malonate-induced striatal excitotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. From the Cover: Arsenite Uncouples Mitochondrial Respiration and Induces a Warburg-like Effect in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Arsenite Effects on Mitochondrial Bioenergetics in Human and Mouse Primary Hepatocytes Follow a Nonlinear Dose Response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effect of arsenic on mitochondrial fatty acid metabolism via inhibition of carnitine palmitoyltransferase 1B and choline kinase beta in C2C12 cells | PLOS One [journals.plos.org]
- 23. biorxiv.org [biorxiv.org]
- 24. academic.oup.com [academic.oup.com]
A Guide to Inter-Laboratory Comparison of Tricarballylate Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) or proficiency test for the measurement of tricarballylate, a tricarboxylic acid that serves as an inhibitor of the enzyme aconitase.[1][2] Accurate and reproducible quantification of this compound is crucial, as it has been identified as a potential biomarker related to fungal toxin exposure, certain metabolic conditions, and its presence can interfere with the Krebs cycle.[1] Given that specific inter-laboratory comparison data for this compound is not widely published, this document outlines recommended experimental protocols and performance benchmarks based on established analytical techniques for organic acids.
The objective of an ILC is to assess the proficiency of participating laboratories, evaluate the reliability and comparability of different analytical methods, and establish a consensus on best practices for this compound quantification.[3]
Comparison of Analytical Methodologies
The primary methods for the quantification of this compound and other organic acids in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] LC-MS/MS is often preferred for its high sensitivity and specificity with minimal sample derivatization, while GC-MS provides excellent chromatographic resolution but typically requires a derivatization step to make the organic acids volatile.[6][7]
The following table summarizes the typical performance characteristics that can be expected from each method when analyzing tricarboxylic acids. These values serve as a benchmark for laboratories participating in a comparison study.
| Performance Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL | 3 - 300 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 25 ng/mL | 10 - 1000 ng/mL |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Recovery (%) | 90% - 110% | 85% - 115% |
| Precision (RSD%) | < 15% | < 20% |
Note: Performance characteristics are illustrative and can vary based on the specific matrix, instrumentation, and protocol used. Data is synthesized from typical performance of organic acid assays.[4][7][8][9][10]
Experimental Protocols
A successful inter-laboratory study relies on robust and clearly defined experimental protocols. The following sections detail recommended procedures for sample preparation and analysis using LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Analysis of this compound
This method is advantageous due to its high sensitivity and minimal sample preparation requirements.[7][9]
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., serum, plasma, urine), add 400 µL of ice-cold acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
-
Liquid Chromatography (LC)
-
Column: C18 Reversed-Phase Column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 2% to 90% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 175.0 (for [M-H]⁻ of this compound).
-
Product Ions (Q3): Monitor specific transitions, for example, m/z 111.0 and m/z 87.0.
-
Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Protocol 2: GC-MS Analysis of this compound
This method requires derivatization to increase the volatility of this compound for gas chromatography.[5][6]
-
Sample Preparation and Derivatization
-
Perform an initial protein precipitation and extraction as described in the LC-MS/MS protocol (Step 1).
-
After evaporating the supernatant to dryness, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes to protect carbonyl groups.
-
Add 100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate at 70°C for 60 minutes. This step converts the carboxylic acid groups to their volatile trimethylsilyl (B98337) (TMS) esters.[6]
-
-
Gas Chromatography (GC)
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection with an injection volume of 1 µL.
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Monitored Ions: Select characteristic ions from the mass spectrum of the derivatized this compound for quantification and confirmation.
-
Inter-Laboratory Comparison Workflow
An inter-laboratory study is essential for validating analytical methods across different laboratories, ensuring that a method is robust and provides comparable results regardless of the location of analysis. The workflow for such a study is outlined in the diagram below.
Caption: Workflow for an inter-laboratory comparison of this compound measurement.
References
- 1. Tricarballylic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method based on GC-MS to study the influence of tricarboxylic acid cycle metabolites on cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Link: A Comparative Guide to Validating Dietary Trans-Aconitate and Tricarballylate Levels
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the conversion of dietary trans-aconitate to tricarballylate, a compound implicated in animal health issues. This guide synthesizes experimental data and details analytical protocols to facilitate robust study design and accurate quantification.
The presence of trans-aconitate in forages and its subsequent microbial conversion to the toxic compound this compound in ruminants is a significant concern in animal nutrition and toxicology. This compound is a potent inhibitor of the enzyme aconitase, disrupting the Krebs cycle, and can also chelate essential minerals like magnesium, potentially leading to conditions such as grass tetany.[1] Validating the link between dietary trans-aconitate intake and resulting this compound levels in biological systems is crucial for understanding its pathophysiology and developing mitigation strategies.
This guide compares the efficiency of this conversion under various conditions and details the primary analytical methods for the quantification of both trans-aconitate and this compound.
Microbial Conversion of Trans-Aconitate to this compound
The conversion of trans-aconitate to this compound is primarily carried out by specific anaerobic bacteria residing in the rumen. Understanding the efficiency of this biotransformation is key to assessing the risk posed by high trans-aconitate diets.
Comparative Efficiency of Microbial Conversion
The following table summarizes in vitro experimental data on the conversion of trans-aconitate to this compound by rumen microorganisms under different conditions.
| Microbial Source | Substrate & Initial Concentration | Incubation Conditions | Conversion Efficiency (%) | Reference |
| Mixed rumen microorganisms | Timothy hay & 6.7 mM trans-aconitate | In vitro incubation | 64% | [1] |
| Mixed rumen microorganisms | Timothy hay & 6.7 mM trans-aconitate with Chloroform | In vitro incubation | 82% | [1] |
| Mixed rumen microorganisms | Timothy hay & 6.7 mM trans-aconitate with Nitrate | In vitro incubation | 75% | [1] |
| Mixed ruminal bacteria | 10 mM trans-aconitate | 24-hour in vitro incubation | 45% | [2] |
| Selenomonas ruminantium | Glucose & trans-aconitate | Batch culture | Active reduction | [3] |
| Acidaminococcus fermentans | trans-aconitate & glucose | Co-culture with S. ruminantium | Prevented this compound accumulation | [2] |
dot
References
- 1. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ability of Acidaminococcus fermentans to oxidize trans-aconitate and decrease the accumulation of this compound, a toxic end product of ruminal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tricarballylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling tricarballylate (also known as 1,2,3-propanetricarboxylic acid), adherence to proper disposal procedures is essential to mitigate risks and ensure regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, tricarballylic acid is a hazardous substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2]
Essential PPE and Handling Precautions:
-
Eye Protection: Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1]
-
Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] In case of inhalation, move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][2]
-
Work Area: All handling should occur in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the chemical is managed in an environmentally sound and compliant manner.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "this compound Waste" or "1,2,3-Propanetricarboxylic Acid Waste."
-
Do not mix this waste with other chemical waste streams, especially with incompatible materials such as strong oxidizing agents, to prevent hazardous reactions.[2][3]
2. Secure Containment:
-
Store the this compound waste in a suitable, closed container.[1] The container should be kept tightly sealed in a dry, cool, and well-ventilated place.[1]
-
Ensure the exterior of the container is free from contamination.
3. Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste by a licensed and approved hazardous waste disposal company.[1][2]
-
Provide the disposal company with the Safety Data Sheet (SDS) for tricarballylic acid to ensure they have all the necessary information for safe handling and disposal.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, filter paper, or containers, should also be disposed of as hazardous waste.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
While in-lab neutralization may be a viable option for some carboxylic acids, the safety data sheets for tricarballylic acid specifically recommend disposal through a licensed company.[1] Therefore, in-lab neutralization is not the recommended primary disposal method.
Quantitative Data Summary
There is no quantitative data available in the search results regarding the specific disposal procedures for this compound. The provided information focuses on qualitative safety and handling instructions.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tricarballylate
For Immediate Reference: Essential Safety and Handling Protocols for Tricarballylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (also known as Tricarballylic acid or Propane-1,2,3-tricarboxylic acid). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following personal protective equipment is mandatory to prevent irritation and exposure.[1][2]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or P3 respirator | To prevent inhalation of dust particles which can cause respiratory irritation.[1] |
| Eye Protection | Chemical safety goggles or full-face shield | Protects eyes from splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling.[3][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[1][3] - Avoid generating dust.[2][3] - Wash hands thoroughly after handling.[2][3] - Do not eat, drink, or smoke in the work area. |
| Storage | - Store in a cool, dry, and well-ventilated area.[3][5] - Keep the container tightly closed to prevent moisture absorption and contamination.[3] - Store away from strong oxidizing agents.[2] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3] Ensure adequate ventilation. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for solid chemical waste.[3] |
| Contaminated Labware (e.g., gloves, weigh boats) | Dispose of in a designated container for solid chemical waste. |
| Solutions Containing this compound | Collect in a labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams. |
| Empty Containers | The first rinse of a container that held this compound should be collected as hazardous waste.[8] Subsequent rinses with water may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as chemical waste. Deface the label on the empty, clean container before disposal. |
Experimental Protocol: Safe Weighing and Solution Preparation of this compound
This protocol outlines the step-by-step procedure for safely weighing solid this compound and preparing a stock solution.
Objective: To accurately weigh a specified amount of solid this compound and dissolve it in a solvent to create a stock solution of a desired concentration.
Materials:
-
This compound (solid)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (see table above)
Procedure:
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Place the analytical balance inside the fume hood or in a designated weighing enclosure.
-
-
Weighing:
-
Place a clean, empty weighing boat on the analytical balance and tare the balance to zero.
-
Carefully use a clean spatula to transfer the desired amount of solid this compound from its storage container to the weighing boat.
-
Avoid generating dust. If dust is generated, ensure the fume hood is effectively capturing it.
-
Record the exact mass of the this compound.
-
-
Dissolution:
-
Carefully transfer the weighed this compound to a beaker.
-
Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer the rinse to the beaker.
-
Add the remaining solvent to the beaker to the desired final volume, or transfer the slurry to a volumetric flask and bring it to the final volume with the solvent.
-
If necessary, use a magnetic stirrer to aid in dissolution.[9]
-
-
Storage of Solution:
-
Once fully dissolved, transfer the solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the solution under the appropriate conditions as determined by the stability of this compound in the chosen solvent.
-
-
Cleanup:
-
Wipe down the spatula and work area with a damp cloth.
-
Dispose of the weighing boat and any other contaminated disposable materials in the designated solid chemical waste container.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly.
-
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Respiratory protection equipments C6H8O6 (carballylic acid), CAS number 99-14-9 [en.gazfinder.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. TRICARBALLYLIC ACID | 99-14-9 [chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Tricarballylic acid | aconitase | Mitochondrial Metabolism | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
